Product packaging for Apigenin-4'-glucoside(Cat. No.:CAS No. 20486-34-4)

Apigenin-4'-glucoside

Cat. No.: B15055764
CAS No.: 20486-34-4
M. Wt: 432.4 g/mol
InChI Key: ICLVCWSZHUZEFT-QNDFHXLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apigenin-4'-glucoside (CAS 20486-34-4), also known as 4'-O-β-D-glucosylapigenin, is a flavonoid O-glycoside belonging to the flavone subclass. This compound is a glucosylated derivative of apigenin, where a glucose moiety is O-glycosidically linked to the 4' position of the flavone backbone, a modification that significantly enhances its water solubility and stability compared to the aglycone form, apigenin . The chemical formula is C21H20O10 with an average molecular weight of 432.38 g/mol . This glucoside is of high research value due to its improved pharmacokinetic properties. Glycosylation is a well-known strategy to improve the solubility, pharmacological, and biological activities of flavonoids . This compound is a target for large-scale biosynthesis, and engineered microbial systems, such as Corynebacterium glutamicum expressing a promiscuous glycosyltransferase, have been developed for its cost-effective production, demonstrating its industrial relevance . In dermatological research, apigenin and its glycosides are investigated for their potent antioxidant and anti-inflammatory effects, which show promise for managing skin conditions such as UV-induced inflammation, dermatitis, and skin cancer . The compound is also a subject of interest in metabolism and gut microbiota studies, as glycosylated flavonoids are often metabolized by intestinal bacteria to their active aglycones . This product is provided as a solid for research purposes. It is intended for use in laboratory research only and is not classified or intended for diagnostic, therapeutic, or human consumption applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O10 B15055764 Apigenin-4'-glucoside CAS No. 20486-34-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20486-34-4

Molecular Formula

C21H20O10

Molecular Weight

432.4 g/mol

IUPAC Name

5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-3-1-9(2-4-11)14-7-13(25)17-12(24)5-10(23)6-15(17)30-14/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21-/m1/s1

InChI Key

ICLVCWSZHUZEFT-QNDFHXLGSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O

melting_point

234 - 235 °C

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

Natural Sources of Apigenin-4'-Glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a flavone with the chemical name 4′,5,7-trihydroxyflavone, is a widely distributed plant secondary metabolite with a range of documented pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. In nature, apigenin frequently exists as glycosides, where a sugar moiety is attached to the apigenin backbone. One such derivative is Apigenin-4'-glucoside, where a glucose molecule is linked at the 4'-hydroxyl group. This glycosylation can significantly impact the bioavailability and metabolic fate of the parent apigenin. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data, experimental protocols for its extraction and analysis, and a review of the relevant biological signaling pathways.

Natural Sources and Quantitative Data

Apigenin and its glycosides are found in a variety of plants, particularly in the Apiaceae and Asteraceae families. While much of the literature focuses on the aglycone or other glycosidic forms like apigenin-7-O-glucoside, this section presents available quantitative data for apigenin and its relevant glucosides, including this compound where specified.

Plant SourcePlant PartCompoundConcentrationReference
Matricaria chamomilla (Chamomile) FlowersApigenin-7-glucoside210 to 1110 mg/100 g dry weight[1]
FlowersApigenin40 to 740 mg/100 g dry weight[1]
Ray Florets (Egyptian variety)Apigenin-7-O-glucoside39% of methanolic extract[2]
Disc Florets (Lebanese variety)Apigenin-7-O-glucoside38.5% of methanolic extract[2]
Dried FlowersApigenin O-glycosidesup to 5320 mg/100 g[3]
Petroselinum crispum (Parsley) Dried LeavesApigenin~45 mg/g[4]
Fresh LeavesApigenin215 mg/100 g[4]
RootApiin (apigenin-7-O-apioglucoside)Dominant flavonoid[5]
RootApigenin-7-O-glucosideSignificant presence[5]
Apium graveolens (Celery) SeedsApigeninPresent in ethyl acetate fraction[6][7]
RootApiin (apigenin-7-O-apioglucoside)Present[5]
Chrysanthemum morifolium FlowersApigenin-7-O-glucosideup to 16.04 mg/g[8]
Adinandra nitida LeavesApigenin (from hydrolysis)~2.5% of dry mass[9]

Experimental Protocols

Extraction of Apigenin Glycosides from Matricaria chamomilla

This protocol is adapted from a method for the extraction of apigenin-7-glucoside and can be applied for the extraction of this compound.

Methodology:

  • Sample Preparation: Air-dry chamomile flowers and grind them into a fine powder.

  • Extraction:

    • Weigh 1.0 g of the powdered plant material.

    • Add 20 mL of 70% aqueous ethanol.

    • Perform ultrasound-assisted extraction for 30 minutes at 50°C.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue twice more.

    • Pool the supernatants and evaporate the solvent under reduced pressure.

    • Redissolve the dried extract in the mobile phase for HPLC analysis.

Quantification by Ultra-Performance Liquid Chromatography (UPLC)

This method is suitable for the quantification of apigenin glucosides.

Instrumentation:

  • UPLC system with a photodiode array (PDA) detector.

  • C18 column (e.g., 150 mm × 2 mm, 1.8 µm).

Chromatographic Conditions:

  • Mobile Phase A: 4% aqueous acetic acid

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-10 min: 10-25% B

    • 10-15 min: 25-40% B

    • 15-20 min: 40-10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 335 nm

  • Injection Volume: 5 µL

Standard Preparation:

  • Prepare a stock solution of this compound standard in methanol (1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

Biosynthesis and Signaling Pathways

Biosynthesis of Apigenin

Apigenin is synthesized in plants via the phenylpropanoid pathway. The following diagram illustrates the key steps leading to the formation of apigenin, the precursor to this compound.

Biosynthesis_of_Apigenin Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaricAcid->pCoumaroylCoA 4CL Chalcone Chalcone pCoumaroylCoA->Chalcone CHS Naringenin Naringenin Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Apigenin4Glucoside This compound Apigenin->Apigenin4Glucoside UGT

Caption: Biosynthesis pathway of Apigenin and its conversion to this compound.

Signaling Pathways Modulated by Apigenin

Upon ingestion, this compound is likely hydrolyzed to its aglycone, apigenin, which is responsible for the observed biological activities. Apigenin has been shown to modulate several key signaling pathways implicated in cancer and inflammation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. Apigenin has been demonstrated to inhibit this pathway, leading to apoptosis in cancer cells.

PI3K_Akt_Pathway Apigenin Apigenin PI3K PI3K Apigenin->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Apigenin's inhibitory effect on the PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. Apigenin can suppress this pathway, contributing to its anticancer effects.

MAPK_ERK_Pathway Apigenin Apigenin Raf Raf Apigenin->Raf Inhibits Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Inhibition of the MAPK/ERK signaling cascade by Apigenin.

Conclusion

This compound is a naturally occurring flavonoid glycoside with potential health benefits, primarily attributed to its aglycone, apigenin. This guide has provided an overview of its natural sources, with a focus on chamomile, parsley, and celery. The detailed experimental protocols for extraction and quantification offer a foundation for researchers to isolate and study this compound. Furthermore, the elucidation of the signaling pathways modulated by apigenin provides insights into its mechanisms of action and potential therapeutic applications. Further research is warranted to specifically quantify this compound in a wider range of plant sources and to investigate its unique bioactivities prior to metabolic conversion.

References

An In-depth Technical Guide to the Core Differences Between Apigenin-4'-glucoside and Apigenin Aglycone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Apigenin, a naturally occurring flavone, has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Found abundantly in various plants, fruits, and vegetables like parsley, celery, and chamomile, apigenin primarily exists in its glycosidic forms.[3] The attachment of a sugar moiety significantly alters its physicochemical and pharmacokinetic properties compared to its non-sugar form, the aglycone. This technical guide provides a detailed comparison between a common glycoside, Apigenin-4'-O-glucoside, and Apigenin aglycone, focusing on the core differences in their chemical structure, physicochemical properties, pharmacokinetics, and biological activities. This document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of these two forms of apigenin.

Chemical and Physicochemical Properties

The fundamental difference between Apigenin-4'-glucoside and Apigenin aglycone lies in their chemical structure. The aglycone, 4′,5,7-trihydroxyflavone, is a planar molecule characterized by three hydroxyl groups.[4] In this compound, a glucose molecule is attached via an O-glycosidic bond to the hydroxyl group at the 4' position of the B-ring. This structural modification has profound implications for the molecule's physical and chemical characteristics, particularly solubility and stability.

G cluster_aglycone Apigenin Aglycone cluster_glucoside Apigenin-4'-O-glucoside Aglycone Aglycone Glucoside Glucoside

Caption: Chemical structures of Apigenin aglycone and Apigenin-4'-O-glucoside.
Solubility

The addition of the hydrophilic sugar moiety dramatically increases the water solubility of the flavonoid. Apigenin aglycone is lipophilic and practically insoluble in water, which poses a significant challenge for its formulation and bioavailability.[5][6] In contrast, its glycosides are substantially more water-soluble.[5][7] This increased solubility is a critical factor for administration and initial dissolution in the gastrointestinal tract.

Stability

Glycosylation also enhances the chemical stability of apigenin. The sugar moiety can protect the flavonoid core from degradation.[5] Studies have shown that hydroxyl groups can promote the degradation of flavonoids, whereas a sugar moiety offers protection, making the glucoside form more stable under various conditions compared to the aglycone.[5]

PropertyApigenin AglyconeThis compoundReference(s)
Molecular Formula C₁₅H₁₀O₅C₂₁H₂₀O₁₀[4][8]
Molar Mass 270.24 g/mol 432.4 g/mol [4][8]
Water Solubility Very low (e.g., 1.35-2.16 µg/mL)Higher than aglycone (data not specified)[5][7]
LogP (Octanol/Water) ~1.7~ -0.1 (Computed)[4][8]
Appearance Yellow crystalline solidData not specified[3]
Stability Less stable; requires storage at -20°CMore chemically stable due to sugar moiety[5]

Table 1: Summary of Physicochemical Properties.

Pharmacokinetics and Metabolism

The route from ingestion to systemic circulation differs significantly between the glycoside and aglycone forms. These differences in absorption, distribution, metabolism, and excretion (ADME) are critical for determining the ultimate bioavailability and therapeutic efficacy of apigenin.

Absorption and Bioavailability

When consumed through diet, apigenin is predominantly in its glycoside form.[7] Apigenin glycosides are generally not absorbed directly in the upper gastrointestinal tract. They must first be hydrolyzed to the aglycone form. This deglycosylation is carried out by intestinal enzymes, such as lactase-phlorizin hydrolase (LPH) located at the brush border of the small intestine, or by the enzymatic action of the gut microbiota in the colon.[5][9]

Once liberated, the more lipophilic Apigenin aglycone can be absorbed by epithelial cells, primarily through passive diffusion.[5] While the aglycone has greater membrane permeability, its poor water solubility can limit the amount that reaches the intestinal wall for absorption.[7] The glycoside's higher solubility may lead to a greater amount of the compound being available for hydrolysis and subsequent absorption, potentially enhancing overall bioavailability despite the multi-step process.[7] The relative oral bioavailability of apigenin has been estimated to be around 30% in rat models.[9][10]

G ingestion Ingestion of this compound stomach Stomach (Acid Stability) ingestion->stomach sm_intestine Small Intestine stomach->sm_intestine hydrolysis Hydrolysis by Brush Border Enzymes (LPH) sm_intestine->hydrolysis Deglycosylation colon Colon sm_intestine->colon aglycone Apigenin Aglycone hydrolysis->aglycone microbiota Hydrolysis by Gut Microbiota colon->microbiota Deglycosylation microbiota->aglycone absorption Passive Diffusion into Enterocytes aglycone->absorption liver Liver (Phase II Metabolism) absorption->liver Portal Vein conjugation Glucuronidation & Sulfation liver->conjugation circulation Systemic Circulation (Conjugates) conjugation->circulation excretion Excretion (Urine/Bile) circulation->excretion

Caption: Metabolic pathway of dietary this compound.
Metabolism and Excretion

After absorption into the enterocytes, Apigenin aglycone undergoes extensive first-pass metabolism, primarily in the small intestine and the liver.[9] The main metabolic reactions are Phase II conjugation processes, including glucuronidation and sulfation, which are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[5][9] These reactions attach glucuronic acid or sulfate groups to the hydroxyl groups of apigenin, making the metabolites more water-soluble and facilitating their excretion via urine and bile.[10] The major metabolites found in circulation are typically apigenin-glucuronides and apigenin-sulfates.[5][11]

ParameterApigenin Aglycone (Oral Admin., Rats)Apigenin Glycoside (Oral Admin.)Reference(s)
Absorption Site Duodenum, Jejunum, Ileum, ColonPrimarily lower GI tract (after hydrolysis)[5][11]
Absorption Mechanism Passive and active transportNot directly absorbed; requires prior hydrolysis to aglycone[5][9]
Tmax (Time to Cmax) 0.5 - 2.5 hoursDelayed (e.g., 4-6 hours for metabolites from parsley-derived glycosides)[9][11]
Elimination Half-life ~2.5 hours (average in rats)Variable, dependent on hydrolysis and absorption rate[9]
Primary Metabolites Glucuronide and sulfate conjugatesSame as aglycone (as it's the absorbed form)[5][11]

Table 2: Summary of Pharmacokinetic Parameters. (Note: Data is compiled from various studies, primarily in animal models, and may vary based on dosage and formulation).

Comparative Biological Activity

While most in-vitro studies use the aglycone form due to its direct availability, the biological activities of the glucoside and its potential to act as a prodrug are of significant interest. The prevailing hypothesis is that the aglycone is the primary bioactive form at the cellular level.

Anti-inflammatory and Antioxidant Activity

Apigenin aglycone is a potent anti-inflammatory agent, known to inhibit pro-inflammatory enzymes like COX-2 and iNOS.[5] It also modulates key inflammatory signaling pathways such as NF-κB.[1] While some reports suggest the aglycone is a stronger antioxidant than its glycosidic forms, other studies have found that Apigenin-7-O-glucoside and apigenin have similar anti-inflammatory capacities.[2][12] However, glycosylation can sometimes reduce specific biological effects; for instance, the antibacterial activity of an apigenin C-glucoside was weaker than the aglycone, hypothesized to be due to reduced lipophilicity and membrane penetration.[5] Conversely, one study found Apigenin-7-O-glucoside to have a more potent anti-candidal effect than the aglycone.[2]

Modulation of Cellular Signaling Pathways

Extensive research has focused on the ability of Apigenin aglycone to modulate cellular signaling pathways implicated in cancer. It has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines.[13] Key pathways targeted by apigenin include:

  • PI3K/Akt/mTOR Pathway: Apigenin can suppress the phosphorylation of Akt, a critical protein for cell survival, thereby inhibiting this pro-growth pathway.[1][14][15]

  • JAK/STAT Pathway: It can inhibit the phosphorylation of JAK2 and STAT3, which are often hyperactive in cancer, reducing the expression of genes involved in angiogenesis and invasion.[15]

  • MAPK/ERK Pathway: Apigenin has been shown to inhibit the phosphorylation of ERK, a downstream effector of EGFR signaling, which is crucial for cell proliferation.[16]

  • NF-κB Pathway: Apigenin suppresses the activity of NF-κB, a key regulator of inflammation and cell survival.[1]

GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation promotes Apigenin Apigenin Aglycone Apigenin->Akt inhibits phosphorylation

Caption: Apigenin aglycone's inhibitory action on the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

To quantitatively assess the differences between this compound and Apigenin aglycone, several key experiments are typically employed.

Protocol: Solubility Determination by HPLC

This method quantifies the amount of compound dissolved in a solvent at equilibrium.

  • Preparation: An excess amount of the test compound (Apigenin aglycone or its glucoside) is added to a known volume of solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling and Filtration: Samples are withdrawn from the solution, immediately filtered through a 0.22 µm syringe filter to remove undissolved solid, and diluted if necessary.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection, by comparing the peak area to a standard curve of known concentrations.

Protocol: Caco-2 Permeability Assay

This in-vitro model is widely used to predict intestinal drug absorption.

cluster_workflow Caco-2 Permeability Assay Workflow seed 1. Seed Caco-2 cells on Transwell inserts culture 2. Culture for 21 days to form a differentiated monolayer seed->culture teer 3. Measure TEER to confirm monolayer integrity culture->teer apply 4. Apply test compound to apical (AP) chamber teer->apply incubate 5. Incubate at 37°C apply->incubate sample 6. Sample from basolateral (BL) chamber at time points incubate->sample analyze 7. Analyze samples by LC-MS/MS to quantify transport sample->analyze papp 8. Calculate Apparent Permeability Coefficient (Papp) analyze->papp

Caption: Experimental workflow for the Caco-2 permeability assay.
  • Cell Culture: Caco-2 cells are seeded onto semi-permeable membrane inserts (e.g., Transwells) and cultured for approximately 21 days until they differentiate into a polarized monolayer resembling the intestinal epithelium.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Experiment: The test compound (dissolved in transport buffer) is added to the apical (AP) side, which represents the intestinal lumen. The basolateral (BL) side represents the blood circulation.

  • Sampling: At specific time intervals, samples are collected from the BL chamber.

  • Analysis: The concentration of the compound in the BL samples is quantified using a sensitive analytical method like LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the monolayer. This experiment would show a much lower Papp for the glucoside compared to the aglycone.

Protocol: Western Blot for Signaling Pathway Analysis

This technique is used to detect the phosphorylation status of proteins in a signaling cascade.

  • Cell Treatment: Cancer cells (e.g., prostate or breast cancer cell lines) are treated with various concentrations of Apigenin aglycone for a specified duration.

  • Protein Extraction: Cells are lysed to extract total cellular proteins. Protein concentration is determined using an assay like the BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the total and phosphorylated forms of a target protein (e.g., anti-p-Akt and anti-total-Akt).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting light signal is captured on film or with a digital imager. The ratio of phosphorylated to total protein indicates the level of pathway inhibition.

Conclusion

The primary distinction between this compound and Apigenin aglycone is the presence of a glucose moiety, which fundamentally alters solubility, stability, and the pharmacokinetic pathway. The glucoside is the form typically ingested; it is more water-soluble and stable but requires enzymatic hydrolysis in the gut to release the aglycone. The aglycone is the form that is absorbed and is considered the primary bioactive molecule, exerting its therapeutic effects by modulating critical cellular signaling pathways. For drug development professionals, understanding these differences is paramount. While the aglycone demonstrates potent activity in vitro, its poor solubility is a major hurdle. The glucoside, acting as a natural prodrug, offers a potential solution, though its conversion efficiency and subsequent absorption are critical determinants of in vivo efficacy. Future research focusing on enhancing the bioavailability of apigenin, perhaps through novel delivery systems or formulation strategies that optimize the release of the aglycone, will be crucial for translating its therapeutic promise into clinical applications.

References

The Biological Activity of Apigenin-4'-O-glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Apigenin-4'-O-glucoside, a glycosylated form of the flavone apigenin, is a naturally occurring compound found in various plants. This technical guide provides an in-depth overview of its biological activities, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways involved in its mechanism of action. While much of the available quantitative data pertains to its aglycone, apigenin, this guide presents the existing information to serve as a foundational resource for further investigation into the specific therapeutic potential of Apigenin-4'-O-glucoside.

Introduction

Apigenin (4′,5,7-trihydroxyflavone) is a well-studied flavonoid with a wide range of pharmacological effects.[1][2] In nature, apigenin often exists in its glycosidic forms, where a sugar moiety is attached to the apigenin backbone. Apigenin-4'-O-glucoside is one such derivative, where a glucose molecule is linked at the 4'-position. The addition of this glucose moiety can significantly alter the compound's solubility, bioavailability, and metabolic fate, thereby influencing its biological activity.[3] This guide focuses on the known biological effects of Apigenin-4'-O-glucoside and its aglycone, providing a technical resource for the scientific community.

Quantitative Data on Biological Activities

Quantitative data on the biological activities of Apigenin-4'-O-glucoside are limited in publicly available literature. The majority of studies have focused on the aglycone, apigenin. The following tables summarize the available quantitative data for apigenin, which can serve as a valuable reference for researchers investigating Apigenin-4'-O-glucoside. It is important to note that the glycosylation is expected to influence these activities.

Antioxidant Activity of Apigenin
AssayCompoundIC50 ValueReference
DPPH Radical ScavengingApigenin8.5 µM
ABTS Radical ScavengingApigenin344 µg/mL[4]
Anticancer Activity of Apigenin
Cell LineCancer TypeIC50 ValueExposure TimeReference
HL-60Leukemia30 µM24 h[1]
KKU-M055Cholangiocarcinoma78 µM24 h[5]
KKU-M055Cholangiocarcinoma61 µM48 h[5]
MCF-7Breast Cancer2.3 µM24 h[6]
MDA-MB-231Breast Cancer4.1 µM24 h[6]
A375PMelanoma≥50 µM24 h[7]
A375SMMelanoma≥50 µM24 h[7]

Key Signaling Pathways Modulated by Apigenin

Apigenin exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary pathways implicated in its mechanism of action.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway Apigenin Apigenin PI3K PI3K Apigenin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Apigenin's inhibition of the PI3K/Akt/mTOR pathway.

Apigenin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[2][8] By inhibiting PI3K, apigenin prevents the phosphorylation and activation of Akt.[2] This, in turn, leads to the downregulation of mTOR and the induction of apoptosis.[8]

MAPK Signaling Pathway

MAPK_Pathway Apigenin Apigenin MAPKKK MAPKKK (e.g., MEKK1) Apigenin->MAPKKK MAPKK MAPKK (e.g., MEK1/2, MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Inflammation_Proliferation Inflammation Cell Proliferation Transcription_Factors->Inflammation_Proliferation

Caption: Apigenin's modulation of the MAPK signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes like inflammation and proliferation. Apigenin has been observed to modulate the activity of key components of this pathway, including ERK, JNK, and p38, although the effects can be cell-type specific.[7][9]

NF-κB Signaling Pathway

NFkB_Pathway cluster_nucleus Nuclear Events Apigenin Apigenin IKK IKK Apigenin->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_in_Nucleus NF-κB DNA DNA NFkB_in_Nucleus->DNA DNA->Gene_Expression

Caption: Apigenin's inhibition of the NF-κB signaling pathway.

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response. Apigenin has been shown to inhibit the activation of NF-κB, often by preventing the degradation of its inhibitory subunit, IκBα.[10][11] This leads to a reduction in the expression of pro-inflammatory genes.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activities of compounds like Apigenin-4'-O-glucoside.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark at 4°C.

  • Sample Preparation:

    • Dissolve Apigenin-4'-O-glucoside in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution.

    • Prepare a series of dilutions of the sample in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the sample or standard (e.g., 100 µL) to each well.

    • Add the DPPH working solution (e.g., 100 µL) to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A blank containing only the solvent and DPPH solution should be included.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization that is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation:

    • Prepare a stock solution and serial dilutions of Apigenin-4'-O-glucoside as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add a small volume of the sample or standard (e.g., 10 µL) to each well.

    • Add the diluted ABTS•+ solution (e.g., 190 µL) to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity Assays

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophages in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Apigenin-4'-O-glucoside for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • After incubation, collect the cell culture supernatant.

  • Nitrite Measurement (Griess Assay):

    • In a new 96-well plate, mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration.

  • Calculation:

    • Determine the percentage of NO inhibition and the IC50 value.

Principle: This assay quantifies the amount of the pro-inflammatory cytokine TNF-α in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Cell Stimulation:

    • Follow the same cell culture and stimulation procedure as in the NO inhibition assay.

  • ELISA Procedure (Sandwich ELISA):

    • Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the cell culture supernatants and a series of TNF-α standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for TNF-α.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Measure the absorbance at 450 nm.

  • Calculation:

    • Generate a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of TNF-α in the samples from the standard curve.

    • Calculate the percentage of TNF-α inhibition for each concentration of Apigenin-4'-O-glucoside.

Anticancer Activity Assay

Principle: This colorimetric assay measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line in the appropriate medium.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of Apigenin-4'-O-glucoside for a specific duration (e.g., 24, 48, or 72 hours).

    • After treatment, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).

    • Measure the absorbance at a wavelength between 540 and 590 nm.

  • Calculation:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental assays described above.

General Workflow for In Vitro Bioactivity Screening

Bioactivity_Workflow Start Start: Compound (Apigenin-4'-glucoside) Antioxidant Antioxidant Assays (DPPH, ABTS) Start->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, TNF-α) Start->Anti_inflammatory Anticancer Anticancer Assays (MTT) Start->Anticancer Data_Analysis Data Analysis (IC50 Calculation) Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Anticancer->Data_Analysis Results Results: Biological Activity Profile Data_Analysis->Results

Caption: A generalized workflow for screening the biological activities of a compound.

Western Blotting Workflow for Signaling Pathway Analysis

Western_Blot_Workflow Cell_Treatment Cell Treatment with This compound Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction Protein_Quantification Protein Quantification (e.g., BCA Assay) Protein_Extraction->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis and Quantification Detection->Analysis

Caption: A standard workflow for Western blotting analysis.

Conclusion

Apigenin-4'-O-glucoside, as a naturally occurring flavonoid glycoside, holds promise for various therapeutic applications due to its potential antioxidant, anti-inflammatory, and anticancer activities. While a significant body of research exists for its aglycone, apigenin, further investigation is warranted to elucidate the specific pharmacological profile of the glycosylated form. This technical guide provides a comprehensive resource for researchers by consolidating the available quantitative data, offering detailed experimental protocols, and visualizing the key signaling pathways involved. It is anticipated that this guide will facilitate future research aimed at unlocking the full therapeutic potential of Apigenin-4'-O-glucoside.

References

Apigenin-4'-glucoside: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin-4'-glucoside is a naturally occurring flavonoid found in various plants. It belongs to the flavone subclass of flavonoids and is a glycoside of apigenin. While much of the existing research has focused on its aglycone form, apigenin, emerging studies are beginning to elucidate the specific roles and mechanisms of its glycosylated counterparts. In biological systems, apigenin glycosides are often hydrolyzed to apigenin, which then exerts a range of effects.[1] This guide provides a comprehensive overview of the mechanism of action of this compound, drawing from direct evidence where available and inferring from the extensive research on apigenin.

Pharmacokinetics and Metabolism

This compound, like other apigenin glycosides, undergoes enzymatic hydrolysis in the small intestine and by colonic microflora to release the aglycone, apigenin. This deglycosylation is a critical step for absorption.[2] The absorbed apigenin is then subject to phase II metabolism, primarily glucuronidation and sulfation, before entering systemic circulation. The primary metabolites found in plasma are glucuronides and sulfate conjugates of apigenin.

Core Mechanisms of Action

The biological activities of this compound are largely attributed to the actions of its aglycone, apigenin, which modulates multiple key signaling pathways involved in cellular proliferation, inflammation, apoptosis, and angiogenesis.

Anti-Cancer Activity

Apigenin exhibits anti-cancer properties by influencing cell viability, inducing cell cycle arrest, and promoting apoptosis in various cancer cell lines.

Quantitative Data on Anti-Cancer Effects of Apigenin and its Glycosides

CompoundCell LineAssayEndpointResultReference
ApigeninHeLa (Cervical Cancer)MTT AssayIC50 (72h)10 µM[3]
ApigeninSiHa (Cervical Cancer)MTT AssayIC50 (72h)68 µM[3]
ApigeninCaSki (Cervical Cancer)MTT AssayIC50 (72h)76 µM[3]
ApigeninC33A (Cervical Cancer)MTT AssayIC50 (72h)40 µM[3]
ApigeninHCT116 (Colon Cancer)MTT AssayCell ViabilitySignificant reduction at 25 µM and 50 µM[4]
ApigeninA375 (Melanoma)MTT AssayIC50 (72h)33.02 µM[5]
Apigenin-7-O-glucosideHCT116 (Colon Cancer)MTT AssayIC50 (48h)15 µM[1]
ApigeninHCT116 (Colon Cancer)MTT AssayIC50 (48h)62 µM[1]
ApigeninCaki-1 (Renal Cell Carcinoma)CCK-8 AssayIC50 (24h)27.02 µM[6]
ApigeninACHN (Renal Cell Carcinoma)CCK-8 AssayIC50 (24h)50.40 µM[6]
ApigeninNC65 (Renal Cell Carcinoma)CCK-8 AssayIC50 (24h)23.34 µM[6]
Enzyme Inhibition

Apigenin has been shown to inhibit the activity of various enzymes, including those involved in glucose metabolism and cellular signaling.

Quantitative Data on Enzyme Inhibition by Apigenin

CompoundEnzymeInhibition TypeIC50 / KiReference
Apigeninα-GlucosidaseNon-competitiveIC50: 10.5 ± 0.05 µM[7][8][9]
Apigenin Analog (L22)α-GlucosidaseNon-competitiveKi: 2.61 µM[10]
ApigeninCasein Kinase 2 (CK2)-IC50: 30 µM (in renal cortex)[11]

Modulation of Signaling Pathways

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth.[12] In many cancers, this pathway is hyperactivated. Apigenin has been demonstrated to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[13]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apigenin Apigenin Apigenin->PI3K Apigenin->Akt PTEN PTEN PTEN->PIP3

Caption: Apigenin inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are key signaling pathways that regulate a wide variety of cellular processes, including proliferation, differentiation, and apoptosis. The ERK (Extracellular signal-Regulated Kinase) pathway is frequently upregulated in cancer. Apigenin has been shown to modulate the MAPK/ERK pathway, often leading to decreased proliferation and increased apoptosis in cancer cells.[14][15]

MAPK_ERK_Pathway GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription Apigenin Apigenin Apigenin->ERK inhibits phosphorylation

Caption: Apigenin modulates the MAPK/ERK signaling pathway.

JAK/STAT Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is critical for cytokine signaling and plays a significant role in immunity, inflammation, and cancer.[16] Apigenin has been found to inhibit the JAK/STAT pathway, which can contribute to its anti-inflammatory and anti-cancer effects.[17]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus GeneExpression Gene Expression (Inflammation, Proliferation) Nucleus->GeneExpression Apigenin Apigenin Apigenin->JAK inhibits phosphorylation

Caption: Apigenin inhibits the JAK/STAT signaling pathway.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Aberrant NF-κB activation is linked to inflammatory diseases and cancer. Apigenin is a known inhibitor of the NF-κB signaling pathway.[18][19]

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus GeneExpression Inflammatory Gene Expression Nucleus->GeneExpression Apigenin Apigenin Apigenin->IKK

Caption: Apigenin inhibits the NF-κB signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (or apigenin) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[5]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylated and total forms of proteins in signaling pathways.

  • Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-ERK, anti-total-Akt) overnight at 4°C.[20]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[15]

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.[21]

  • Treatment: After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-24 hours.[22]

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity and express the results as fold induction or percentage of inhibition.

Conclusion

This compound, primarily through its aglycone apigenin, exerts a wide range of biological activities by modulating key cellular signaling pathways. Its ability to inhibit the PI3K/Akt/mTOR, MAPK/ERK, JAK/STAT, and NF-κB pathways underscores its potential as a therapeutic agent in cancer and inflammatory diseases. Further research focusing specifically on the glycosylated form is necessary to fully elucidate its unique pharmacological profile and mechanism of action. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound.

References

A Technical Guide to the Pharmacological Properties of Apigenin-4'-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a flavone found abundantly in various fruits, vegetables, and herbs, has garnered significant interest for its wide-ranging pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] In nature, apigenin is frequently found conjugated to a sugar moiety, forming glycosides.[3] This technical guide focuses on a specific glycoside, Apigenin-4'-O-glucoside, providing an in-depth analysis of its pharmacological properties, underlying mechanisms of action, and relevant experimental methodologies. While much of the research has focused on the aglycone form, understanding the properties of its glycosides is crucial, as glycosylation significantly impacts bioavailability, metabolism, and ultimately, therapeutic efficacy.[3][4] This document aims to consolidate current knowledge, present quantitative data, and provide detailed protocols to support further research and development in this area.

Pharmacological Activities

Apigenin and its glycosides exhibit a spectrum of biological effects. The primary activities that have been extensively studied are antioxidant, anti-inflammatory, and anticancer effects.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential.[5] They can neutralize harmful reactive oxygen species (ROS), chelate metal ions, and enhance the expression of endogenous antioxidant enzymes.[6][7] The antioxidant mechanism of apigenin involves inhibiting oxidant enzymes and modulating redox-sensitive signaling pathways like the Nrf2 pathway.[7]

2.1.1 In Vitro Antioxidant Capacity

The antioxidant potential of apigenin glycosides is often evaluated using assays that measure their ability to scavenge stable free radicals. While data specifically for Apigenin-4'-O-glucoside is limited, studies on other apigenin glycosides provide valuable insights. For instance, Apigenin-8-C-(α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside) has demonstrated potent antioxidant activity in DPPH and ABTS assays.[5][8] It is important to note that aglycones generally exhibit higher antioxidant activity than their corresponding glycosides.[9]

Compound Assay IC50 Value Reference
Apigenin-8-C-(α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside)DPPH• Radical Scavenging7.528 µg/mL[5][8]
Apigenin-8-C-(α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside)ABTS•+ Radical Scavenging379.7 µg/mL[5][8]

2.1.2 Mechanism of Action: Nrf2 Pathway Activation

A key mechanism underlying the antioxidant effects of apigenin is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][10] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or in the presence of activators like apigenin, Nrf2 dissociates from Keap1 and translocates to the nucleus.[11] There, it binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[10][12] Apigenin has been shown to increase both the expression and nuclear translocation of Nrf2.[10][11]

Apigenin-mediated activation of the Nrf2 signaling pathway.
Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Apigenin exerts potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators.[2][13]

2.2.1 Mechanism of Action: NF-κB and MAPK Pathway Inhibition

The anti-inflammatory properties of apigenin are largely attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[14][15]

  • NF-κB Pathway: NF-κB is a master regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB (p65/p50 dimer) to translocate into the nucleus, where it drives the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like COX-2.[1][16] Apigenin has been shown to inhibit this pathway, thereby reducing the production of these inflammatory mediators.[1][15]

  • MAPK Pathway: The MAPK family, including ERK, JNK, and p38, also plays a crucial role in inflammation. Apigenin can suppress the phosphorylation of these kinases, further contributing to its anti-inflammatory effect.[15]

Anti_Inflammatory_Pathway cluster_pathways Signaling Cascades cluster_nucleus Nucleus Apigenin Apigenin MAPK MAPK (JNK, p38) Apigenin->MAPK Inhibits IKK IKK Apigenin->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (Active) IkB->NFkB Releases NFkB_complex NF-κB-IκBα (Inactive) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces Transcription

Inhibition of NF-κB and MAPK pathways by Apigenin.

2.2.2 Quantitative Data: Enzyme Inhibition

Target Enzyme Apigenin IC50 Effect Reference
Cyclooxygenase-2 (COX-2)Varies by assayReduction of prostaglandin synthesis[17][18]
Nitric Oxide Synthase (iNOS)Not specifiedReduction of nitric oxide production[19][20]
Anticancer Activity

Apigenin has demonstrated anticancer effects in a multitude of cancer types by modulating various signaling pathways involved in cell proliferation, apoptosis, and metastasis.[14][21][22] It can induce cell cycle arrest, trigger apoptosis (programmed cell death), and inhibit cancer cell migration and invasion.[14][23]

2.3.1 Modulation of Key Cancer Signaling Pathways

Apigenin's anticancer activity stems from its ability to interfere with multiple oncogenic signaling pathways:

  • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Apigenin has been shown to inhibit this pathway, leading to decreased cancer cell proliferation.[14][24][25]

  • MAPK/ERK Pathway: Hyperactivation of this pathway is common in many cancers. Apigenin can modulate MAPK/ERK signaling to suppress tumor growth.[14][24]

  • Wnt/β-catenin Pathway: Aberrant activation of this pathway is linked to the development of several cancers. Apigenin can inhibit Wnt/β-catenin signaling, thereby suppressing cancer cell proliferation and invasion.[14][23][24]

Anticancer_Pathways cluster_pathways Oncogenic Signaling Pathways cluster_effects Cellular Outcomes Apigenin Apigenin PI3K PI3K/AKT/mTOR Apigenin->PI3K Inhibits MAPK MAPK/ERK Apigenin->MAPK Inhibits Wnt Wnt/β-catenin Apigenin->Wnt Inhibits Apoptosis Apoptosis (Cell Death) Apigenin->Apoptosis Induces Proliferation Cell Proliferation & Growth PI3K->Proliferation MAPK->Proliferation Wnt->Proliferation Metastasis Invasion & Metastasis Wnt->Metastasis

Apigenin's multi-target effects on cancer signaling pathways.

Pharmacokinetics and Bioavailability

A critical consideration for the therapeutic application of any flavonoid is its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of apigenin is generally low, which has limited its clinical use.[3][4]

  • Effect of Glycosylation: Apigenin glycosides, like Apigenin-4'-O-glucoside, are more water-soluble than the aglycone.[3] However, they are typically not absorbed intact. They must first be hydrolyzed by intestinal enzymes (β-glucosidases) or gut microbiota to release the apigenin aglycone, which is then absorbed.[26] The site of absorption depends on the type of sugar moiety. For example, apigenin-7-O-glucoside (found in chamomile) is absorbed relatively quickly in the upper gastrointestinal tract (GIT), while other glycosides may be absorbed more slowly in the lower GIT.[27]

  • Metabolism: Once absorbed, apigenin undergoes extensive phase II metabolism, primarily in the liver, to form glucuronide and sulfate conjugates.[26][27] The main metabolites found in human plasma and urine are apigenin-7-O-glucuronide and apigenin-4'-O-glucuronide.[27]

  • Excretion: The water-soluble metabolites are then excreted, primarily through urine.[26][27]

Studies have shown that the bioavailability of apigenin is highly dependent on the food source and the specific glycoside form. Consumption of chamomile tea, containing apigenin-7-O-glucoside, resulted in a urinary excretion equivalent to 34% of the intake, whereas intake of pure apigenin resulted in only 0.5% excretion, highlighting the significant role of the glycoside form and food matrix in bioavailability.[26][27]

Experimental Protocols

The following sections detail standardized protocols for assays commonly used to evaluate the pharmacological properties of compounds like Apigenin-4'-O-glucoside.

Antioxidant Assays

4.1.1 DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[28]

  • Principle: The reduction of the DPPH radical is monitored by measuring the decrease in absorbance at approximately 517 nm.[28][29]

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol).[28]

    • Test compound (Apigenin-4'-O-glucoside) dissolved in a suitable solvent at various concentrations.

    • Positive control (e.g., Ascorbic acid, Trolox).[28]

    • Solvent for blank.

  • Procedure:

    • Prepare a working solution of DPPH in methanol or ethanol. Protect from light.[28]

    • In a 96-well plate or cuvettes, add a defined volume of the test sample at various dilutions.[28][29]

    • Add an equal volume of the DPPH working solution to initiate the reaction.[28]

    • Include a blank (solvent + DPPH) and a positive control.[30]

    • Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[28]

    • Measure the absorbance at 517 nm using a spectrophotometer.[29]

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting scavenging percentage against sample concentration.

4.1.2 Nitric Oxide (NO) Scavenging Assay

This assay assesses the ability of a compound to inhibit nitric oxide radicals generated from sodium nitroprusside.

  • Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. These nitrite ions are quantified using the Griess reagent. Scavengers reduce the amount of nitric oxide, leading to a decreased production of nitrite.[19][20]

  • Reagents:

    • Sodium nitroprusside solution (e.g., 10 mM in phosphate-buffered saline, pH 7.4).[19]

    • Griess Reagent (a mixture of 1% sulfanilic acid in 20% glacial acetic acid and 0.1% naphthylethylenediamine dihydrochloride).[19][20]

    • Test compound and positive control (e.g., Ascorbic acid) at various concentrations.

  • Procedure:

    • Mix the sodium nitroprusside solution with the test compound solution.[19]

    • Incubate the reaction mixture at 25°C for a specified time (e.g., 150 minutes).[19]

    • After incubation, add the Griess reagent to a portion of the reaction mixture.

    • Allow the color to develop for 30 minutes at room temperature.[19]

    • Measure the absorbance at approximately 540 nm.[19]

  • Calculation: The percentage of NO scavenging is calculated similarly to the DPPH assay, comparing the absorbance of the sample to that of the control.

Anti-inflammatory Assay: COX-2 Inhibition

This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.

  • Principle: The assay fluorometrically or colorimetrically measures the production of prostaglandin, the product of the COX-2-catalyzed reaction with arachidonic acid as the substrate.[17][31] A decrease in product formation in the presence of the test compound indicates inhibition.

  • Reagents (Example from a commercial kit): [17][31]

    • COX Assay Buffer

    • Human Recombinant COX-2 enzyme

    • Heme (cofactor)

    • Arachidonic Acid (substrate)

    • Fluorometric Probe

    • Test compound and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[17]

  • Procedure:

    • To wells of a 96-well plate, add COX Assay Buffer, Heme, and the COX-2 enzyme.

    • Add the test compound (or positive control/vehicle).

    • Pre-incubate the mixture at 37°C for a set time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[32][33]

    • Initiate the reaction by adding the substrate, arachidonic acid.[32]

    • Measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance kinetically for 5-10 minutes.[17][31]

  • Calculation: The rate of the reaction is determined from the linear range of the kinetic plot. The percentage of inhibition is calculated by comparing the rate of the sample-treated enzyme to the untreated enzyme. The IC50 value is then determined.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect and quantify specific proteins in a sample, such as the phosphorylated (activated) forms of kinases in signaling pathways.[34][35]

Western_Blot_Workflow A 1. Cell Lysis Extract total protein from control and treated cells. B 2. SDS-PAGE Separate proteins by size using gel electrophoresis. A->B C 3. Protein Transfer Transfer separated proteins from the gel to a membrane (e.g., PVDF). B->C D 4. Blocking Block non-specific sites on the membrane with milk or BSA. C->D E 5. Primary Antibody Incubation Incubate with antibody specific to the target protein (e.g., anti-p-ERK). D->E F 6. Secondary Antibody Incubation Incubate with a labeled secondary antibody that binds the primary Ab. E->F G 7. Detection Detect the signal from the secondary antibody (e.g., chemiluminescence). F->G H 8. Analysis Quantify band intensity to determine relative protein expression. G->H

Generalized workflow for Western Blot analysis.
  • Protocol Outline:

    • Sample Preparation: Treat cells with Apigenin-4'-O-glucoside and/or an activating stimulus (e.g., LPS). Lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

    • SDS-PAGE: Separate the protein lysates by size on a polyacrylamide gel.[36]

    • Transfer: Transfer the separated proteins from the gel onto a membrane (e.g., PVDF or nitrocellulose).[36]

    • Blocking: Block the membrane with a protein-rich solution (like non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[34]

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein (e.g., phospho-p65 NF-κB, total p65 NF-κB, phospho-Nrf2).[34][35]

    • Secondary Antibody Incubation: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody.[34]

    • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light. Capture the signal on film or with a digital imager.

    • Analysis: Quantify the intensity of the bands corresponding to the target protein. Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of activation.

Conclusion and Future Directions

Apigenin-4'-O-glucoside, as a naturally occurring flavonoid, holds considerable promise as a pharmacological agent. The collective evidence, largely derived from studies on the apigenin aglycone and related glycosides, points to potent antioxidant, anti-inflammatory, and anticancer activities. These effects are mediated through the modulation of critical cellular signaling pathways, including Nrf2, NF-κB, and MAPK.

For drug development professionals, the primary challenge remains the compound's low bioavailability.[4] Future research should focus on:

  • Pharmacokinetic Profiling: Conducting detailed ADME studies specifically on Apigenin-4'-O-glucoside to understand its unique absorption and metabolism profile.

  • Formulation Development: Designing novel delivery systems (e.g., nanoparticles, liposomes) to enhance the solubility and systemic bioavailability of apigenin and its glycosides.[3][37]

  • Mechanism Elucidation: Further investigating the specific interactions of Apigenin-4'-O-glucoside with cellular targets to confirm that the activities observed for the aglycone are relevant post-metabolism.

By addressing these key areas, the full therapeutic potential of Apigenin-4'-O-glucoside can be explored and potentially harnessed for the prevention and treatment of a range of human diseases.

References

Apigenin-4'-Glucoside: A Technical Guide to Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a naturally occurring flavone found in a variety of plants, has garnered significant attention for its potential therapeutic applications in a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. While much of the research has focused on the aglycone form, its glycosidic derivatives, such as apigenin-4'-O-glucoside, are of increasing interest due to their potential for altered bioavailability and pharmacological profiles. This technical guide provides an in-depth overview of the potential therapeutic targets of apigenin-4'-glucoside, drawing upon the extensive research conducted on apigenin and its derivatives. The document summarizes key signaling pathways, presents available quantitative data, and outlines detailed experimental protocols relevant to the investigation of this promising compound.

Potential Therapeutic Targets and Mechanisms of Action

Apigenin and its glycosides exert their biological effects by modulating a multitude of cellular signaling pathways implicated in the pathogenesis of various diseases. The primary therapeutic targets identified include key regulators of cell proliferation, inflammation, and survival.

Anti-Cancer Activity

Apigenin has demonstrated potent anti-cancer properties by interfering with critical pathways that drive tumor growth and progression.[1][2] These effects are often attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells, with a high degree of selectivity for malignant cells over healthy ones.[3]

Key Signaling Pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Apigenin has been shown to inhibit the PI3K/Akt/mTOR signaling cascade, leading to the suppression of downstream effector proteins and ultimately inducing apoptosis.[2][4][5] The inhibition of this pathway also plays a role in reducing the expression of glucose transporter 1 (GLUT-1), thereby affecting cancer cell metabolism.[4]

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is crucial for cell proliferation and differentiation. Apigenin has been observed to modulate the MAPK/ERK pathway, leading to the inhibition of cancer cell growth.[2][6]

  • STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell survival and proliferation. Apigenin has been found to inhibit STAT3 phosphorylation and its nuclear translocation, thereby downregulating the expression of its target genes involved in cancer progression.[7][8]

Anti-Inflammatory Effects

Chronic inflammation is a key contributing factor to a wide range of diseases. Apigenin and its derivatives exhibit significant anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.[9]

Key Signaling Pathways:

  • NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Apigenin has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[10][11] This inhibition is often achieved by preventing the degradation of IκBα, an inhibitor of NF-κB.[10]

Neuroprotective Properties

Emerging evidence suggests that apigenin and its glycosides may have neuroprotective effects, offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's disease.[3][12] These effects are linked to the compound's anti-inflammatory and antioxidant activities within the central nervous system.[13]

Key Signaling Pathways:

  • ERK/CREB/BDNF Pathway: This pathway is critical for neuronal survival, growth, and synaptic plasticity. Studies on apigenin have shown its ability to restore the ERK/CREB/BDNF (Brain-Derived Neurotrophic Factor) pathway, suggesting a mechanism for its neuroprotective effects.[12][14]

Quantitative Data

The following tables summarize the available quantitative data for apigenin and its glycosides. It is important to note that data specifically for apigenin-4'-O-glucoside is limited, and much of the available information pertains to the aglycone or other glycosides.

CompoundCell LineAssayIC50 ValueReference
Apigenin KKU-M055 (Cholangiocarcinoma)MTS Assay (24h)78 µM[15]
KKU-M055 (Cholangiocarcinoma)MTS Assay (48h)61 µM[15]
MMNK1 (Immortalized Cholangiocyte)MTS Assay (24h)132 µM[15]
MMNK1 (Immortalized Cholangiocyte)MTS Assay (48h)100 µM[15]
HT29 (Colorectal Cancer)MTT Assay (48h)~50 µM[16]
HL60 (Leukemia)Viability Assay (24h)30 µM[5]
K562 (Leukemia)Viability Assay (24h)>100 µM[5]
TF1 (Erythroleukemia)Viability Assay (24h)>100 µM[5]
MCF-7 (Breast Cancer)Growth Inhibition (3 days)7.8 µg/mL[17][18]
MDA-MB-468 (Breast Cancer)Growth Inhibition (3 days)8.9 µg/mL[17][18]
Apigenin-7-O-glucoside HCT116 (Colon Cancer)MTT Assay (48h)15 µM[19]
Apigenin HCT116 (Colon Cancer)MTT Assay (48h)62 µM[19]

Table 1: Cytotoxicity of Apigenin and Apigenin-7-O-glucoside in Cancer Cell Lines.

CompoundModelAssayEffective Concentration/DoseEffectReference
Apigenin Murine MicrogliaNitric Oxide Production1-10 µMReduction of NO and PGE2[9]
Apigenin Human Monocytes/Mouse MacrophagesCytokine Production0.1-25 µMInhibition of IL-1β, IL-8, TNF[9]
Apigenin NIH/3T3 cellsNF-κB Transcriptional Activity10-30 µMInhibition of TNF-induced activation[9]
Apigenin MiceCarrageenan-induced paw edema-Alleviation of inflammation[9]
Apigenin RatsCarrageenan-induced paw edema-Anti-inflammatory activity[20]
Cyanidin-3-Glucoside MiceCarrageenan-induced paw edema4 mg/100 gSignificant decrease in edema[15]

Table 2: Anti-inflammatory Activity of Apigenin and a Flavonoid Glucoside.

CompoundModelEffectReference
Apigenin Alzheimer's Disease Mouse ModelImproved learning and memory, reduced Aβ burden, restored ERK/CREB/BDNF pathway[12][16]
Apigenin-7-glucoside Mouse Model of AmnesiaSlowed cognitive impairment[12]

Table 3: Neuroprotective Effects of Apigenin and Apigenin-7-glucoside.

Experimental Protocols

Detailed experimental protocols are crucial for the rigorous investigation of this compound's therapeutic potential. The following sections provide methodologies for key experiments, which can be adapted for the study of this specific compound.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathway Analysis

2. Western Blot Analysis for PI3K/Akt, MAPK, and STAT3 Pathways

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, phospho-STAT3, total STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

3. NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Treatment: After 24 hours, pre-treat the cells with this compound for 1-2 hours before stimulating with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis: After the desired stimulation time (e.g., 6 hours), lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number.

In Vivo Anti-Inflammatory Assay

4. Carrageenan-Induced Paw Edema in Rodents

This is a widely used model to assess the acute anti-inflammatory activity of a compound.[21][22]

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Compound Administration: Administer this compound orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Visualizations

Signaling Pathways

PI3K_Akt_mTOR_Pathway Apigenin This compound PI3K PI3K Apigenin->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

NFkB_Pathway cluster_0 Cytoplasm Apigenin This compound IKK IKK Apigenin->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates InflammatoryGenes Pro-inflammatory Gene Expression Nucleus->InflammatoryGenes Activates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK_ERK_Pathway Apigenin This compound MAPKs MAPKs (ERK, JNK, p38) Apigenin->MAPKs Inhibits Phosphorylation MEKK1 MEKK1 MEKK1->MAPKs Activates CellMigration Cell Migration & Proliferation MAPKs->CellMigration Promotes

Caption: Modulation of the MAPK/ERK pathway by this compound.

STAT3_Pathway Apigenin This compound STAT3 STAT3 Apigenin->STAT3 Inhibits Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocates TargetGenes Target Gene Expression (e.g., MMPs, VEGF) Nucleus->TargetGenes Activates

Caption: this compound inhibits the STAT3 signaling pathway.

Experimental Workflow

Western_Blot_Workflow A Cell Treatment with This compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis I->J

Caption: A typical workflow for Western Blot analysis.

Conclusion

This compound holds considerable promise as a therapeutic agent due to its potential to modulate key signaling pathways involved in cancer, inflammation, and neurodegeneration. While much of the current understanding is extrapolated from studies on its aglycone, apigenin, the available data suggests that the glycosidic form may also possess significant biological activity. Further research, including the generation of specific quantitative data and the application of detailed experimental protocols as outlined in this guide, is essential to fully elucidate the therapeutic potential of this compound and pave the way for its development as a novel therapeutic agent.

References

In Vitro Efficacy of Apigenin-4'-Glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies on Apigenin-4'-glucoside, a significant dietary flavonoid. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the involved signaling pathways to support further research and development in the fields of pharmacology and therapeutics.

Quantitative Bioactivity Data

The following tables summarize the key quantitative findings from in vitro studies on apigenin and its glycosides, providing a comparative overview of their biological activities.

Table 1: Antioxidant Activity of Apigenin Glycosides

CompoundAssayIC50 ValueReference
Apigenin-8-C-(α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside)DPPH7.528 µg/mL[1]
Apigenin-8-C-(α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside)ABTS379.7 µg/mL[1]

Table 2: Anticancer Activity of Apigenin and its Glycosides

CompoundCell LineAssayIC50 ValueTreatment TimeReference
ApigeninHCT-116MTT77.1 µM72 h[2]
ApigeninHCT-116MTT88.4 µM48 h[2]
ApigeninHCT-116MTT91.9 µM24 h[2]
Apigenin-7-O-glucosideHCT-116MTT15 µM48 h[3]
ApigeninHCT-116MTT62 µM48 h[3]
ApigeninKKU-M055 (Cholangiocarcinoma)MTS61 µM48 h[4]
ApigeninKKU-M055 (Cholangiocarcinoma)MTS78 µM24 h[4]

Table 3: Anti-inflammatory Activity of Apigenin and its Glycosides

CompoundCell LineEffectConcentrationReference
ApigeninHuman monocytes, Mouse macrophagesInhibition of IL-1β, IL-8, TNF-α production0.1-25 µM[5]
ApigeninNIH/3T3Inhibition of TNF-induced NF-κB activation10-30 µM[5]
Apigenin-7-O-β-D-glucopyranosideTHP-1Significant inhibition of TNF-αNot specified[6]
Isovitexin (Apigenin-6-C-glucoside)THP-1Significant suppression of IL-1β and IL-6Not specified[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the bioactivity of this compound.

Antioxidant Activity Assays

2.1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagents:

    • DPPH solution (20 µg/mL in methanol)

    • Test compound (this compound) dissolved in a suitable solvent (e.g., methanol or DMSO)

    • Methanol

    • Positive control (e.g., Hydroquinone, 1000 µg/mL in methanol)

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control.

    • In a 96-well plate, add 25 µL of the sample (or solvent for the blank) to 100 µL of the DPPH solution.

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with the solvent, and A_sample is the absorbance of the DPPH solution with the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[7]

2.1.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents:

    • ABTS solution (7 mM in water)

    • Potassium persulfate solution (2.45 mM in water)

    • Ethanol

    • Test compound (this compound) dissolved in a suitable solvent

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compound.

    • Add 6 µL of the sample to 294 µL of the diluted ABTS•+ solution in a 96-well plate.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated as in the DPPH assay.

    • The IC50 value is determined from the dose-response curve.[7]

Anticancer Activity Assay

2.2.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture and Treatment:

    • Seed cells (e.g., HCT-116 human colorectal carcinoma cells) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[8]

    • Treat the cells with various concentrations of this compound (prepared in a medium containing <1% DMSO) for the desired incubation periods (e.g., 24, 48, 72 hours).[1]

  • Assay Procedure:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 590 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value is calculated from the dose-response curve.[1][9]

Anti-inflammatory Activity Assays

2.3.1 Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

This protocol describes the measurement of cytokine secretion from cultured cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Cell Culture and Stimulation:

    • Culture macrophages (e.g., RAW 264.7) in appropriate medium.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS), for a defined period (e.g., 6-24 hours).

  • ELISA Procedure:

    • Collect the cell culture supernatant.

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Block the plate to prevent non-specific binding.

    • Add the collected supernatants and standards to the wells.

    • Add the detection antibody, followed by a substrate solution to produce a colorimetric reaction.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.[8]

2.3.2 Western Blot Analysis for NF-κB and PI3K/Akt Signaling Pathways

This technique is used to detect and quantify specific proteins involved in signaling cascades.

  • Cell Lysis and Protein Quantification:

    • After treatment with this compound and/or an inflammatory stimulus, wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, phospho-Akt, Akt, β-actin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.

experimental_workflow cluster_preparation Compound Preparation cluster_assays In Vitro Assays cluster_data Data Analysis Compound This compound Stock Solution Antioxidant Antioxidant Assays (DPPH, ABTS) Compound->Antioxidant Test Concentrations Antiinflammatory Anti-inflammatory Assays (Cytokine Measurement, Western Blot) Compound->Antiinflammatory Test Concentrations Anticancer Anticancer Assays (MTT, Cell Cycle, Apoptosis) Compound->Anticancer Test Concentrations IC50 IC50 Determination Antioxidant->IC50 Stats Statistical Analysis Antiinflammatory->Stats Signaling Signaling Pathway Analysis Antiinflammatory->Signaling Anticancer->IC50 Anticancer->Stats

Caption: General experimental workflow for in vitro evaluation.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TNFR TNFR LPS->TNFR binds IKK IKK TNFR->IKK activates Apigenin This compound Apigenin->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB_complex NF-κB Complex (p65/p50/IκBα) IkB->NFkB_complex degrades from p65 p65 NFkB_active Active NF-κB (p65/p50) p65->NFkB_active p50 p50 p50->NFkB_active NFkB_complex->p65 NFkB_complex->p50 DNA DNA NFkB_active->DNA translocates & binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines promotes transcription

Caption: Inhibition of the NF-κB signaling pathway.

pi3k_akt_pathway cluster_receptor Cell Surface Receptor cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K activates Apigenin This compound Apigenin->PI3K inhibits Akt Akt Apigenin->Akt inhibits PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Growth Cell Growth mTOR->Growth

Caption: Modulation of the PI3K/Akt signaling pathway.

References

Apigenin-4'-Glucoside: A Technical Guide to its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin-4'-glucoside, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications, largely attributable to its potent antioxidant properties. This technical guide provides an in-depth overview of the antioxidant mechanisms of this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development.

Quantitative Antioxidant Capacity

The antioxidant activity of this compound and its aglycone, apigenin, has been evaluated using various in vitro assays. The following tables summarize the key quantitative data from these studies, providing a comparative overview of their efficacy.

Table 1: In Vitro Antioxidant Activity of Apigenin Glycosides

CompoundAssayIC50 / ValueReference
Apigenin-8-C-(α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside)DPPH7.528 µg/mL[1][2]
Apigenin-8-C-(α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside)ABTS379.7 µg/mL[1][2]
ApigeninDPPH8.5 µM
Apigenin-Mg(II) ComplexDPPH10.5 µM
Apigenin-7-O-glucosideCytotoxicity (HCT116 cells)15 µM[3]
ApigeninCytotoxicity (HCT116 cells)62 µM[3]

Table 2: Antioxidant Capacity of Apigenin in FRAP and ORAC Assays

CompoundAssayValueReference
ApigeninFRAP133.26 ± 9.17 (at 1 mg/mL)[4]
ApigeninABTSIC50: 344 µg/mL[4]
ApigeninORAC2.70 ± 0.12 ORAC Units[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides comprehensive protocols for key experiments used to evaluate the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • This compound (or other test compounds) dissolved in methanol at various concentrations.

    • Methanol (as blank and solvent).

  • Procedure:

    • Prepare a series of dilutions of the test compound in methanol.

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.

    • For the control, mix 100 µL of DPPH solution with 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

  • Reagents:

    • ABTS solution (7 mM in water).

    • Potassium persulfate solution (2.45 mM in water).

    • Phosphate buffered saline (PBS), pH 7.4.

    • Test compound dissolved in a suitable solvent.

  • Procedure:

    • Prepare the ABTS radical cation solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS radical cation solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS radical cation solution.

    • Incubate the mixture for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined as described for the DPPH assay.[1]

Western Blot Analysis for Nrf2, MAPK, and NF-κB Signaling Pathways

Western blotting is used to detect specific proteins in a sample and is a key technique for studying signaling pathways.

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound at desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Nrf2, Keap1, HO-1, NQO1, phospho-p38, phospho-ERK, phospho-JNK, p65, IκBα) overnight at 4°C.[6][7]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Cell Transfection and Treatment:

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

    • After 24 hours, treat the cells with this compound and/or an NF-κB activator (e.g., TNF-α).

  • Luciferase Assay:

    • After the treatment period, lyse the cells using a passive lysis buffer.

    • Measure the firefly luciferase activity in the cell lysates using a luminometer.

    • Measure the Renilla luciferase activity in the same lysates as an internal control for transfection efficiency and cell number.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Express the results as a fold change relative to the untreated control.[8][9]

Signaling Pathways and Mechanisms of Action

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key intracellular signaling pathways that regulate the cellular antioxidant response.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or activators like apigenin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).[10][11][12]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Apigenin This compound Apigenin->Keap1 inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters Ub Ubiquitin Nrf2_cyto->Ub ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Proteasome Proteasome Degradation Ub->Proteasome ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLM) ARE->Antioxidant_Genes activates transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection leads to

This compound activates the Nrf2/ARE pathway.
NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses and can be activated by oxidative stress. Apigenin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes. This inhibition is often achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., ROS) IKK IKK Complex Stimuli->IKK activates Apigenin This compound Apigenin->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB_cyto NF-κB (p65/p50) IkBa->NFkB_cyto inhibits Proteasome Proteasome Degradation IkBa->Proteasome ubiquitination & degradation NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes activates transcription

This compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38, plays a critical role in cellular responses to external stimuli, including oxidative stress. Apigenin has been shown to modulate the phosphorylation and activation of these kinases, which can in turn influence downstream events such as apoptosis and inflammation. The specific effects of apigenin on MAPK signaling can be cell-type and context-dependent.[13]

MAPK_Pathway Stimuli External Stimuli (e.g., Oxidative Stress) MAPKKK MAPKKK Stimuli->MAPKKK activates Apigenin This compound Apigenin->MAPKKK modulates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response regulates

This compound modulates the MAPK signaling cascade.

Conclusion

This compound demonstrates significant antioxidant potential through a multi-faceted mechanism of action that includes direct free radical scavenging and the modulation of critical cellular signaling pathways. Its ability to activate the Nrf2 antioxidant response and inhibit pro-inflammatory pathways such as NF-κB highlights its promise as a therapeutic agent for conditions associated with oxidative stress. The data and protocols presented in this guide offer a foundational resource for further research and development of this compound-based interventions. Future in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile in preclinical and clinical settings.

References

Anti-inflammatory Effects of Apigenin-4'-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apigenin, a widely distributed plant flavonoid, has demonstrated significant anti-inflammatory properties in numerous preclinical studies. Its glycosidic forms, such as Apigenin-4'-glucoside, are common in nature and are hydrolyzed to the active aglycone, apigenin, in vivo. This technical guide provides an in-depth overview of the anti-inflammatory effects of apigenin and its glycosides, with a focus on the underlying molecular mechanisms, quantitative data from relevant in vitro and in vivo studies, and detailed experimental protocols. While specific quantitative data for this compound is limited in the current literature, the extensive research on apigenin and other glycosidic forms provides a strong foundation for understanding its potential therapeutic applications in inflammatory diseases.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory activity of apigenin, the aglycone of this compound, is primarily attributed to its ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. The main mechanisms include:

  • Inhibition of the NF-κB Signaling Pathway: Apigenin has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[1][2] This is achieved by preventing the degradation of the inhibitory protein IκBα and inhibiting the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[2]

  • Modulation of the MAPK Signaling Pathway: Apigenin can inhibit the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[3]

  • Downregulation of Pro-inflammatory Cytokines: By inhibiting the NF-κB and MAPK pathways, apigenin effectively reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4][5][6][7]

  • Inhibition of Inflammatory Enzymes: Apigenin has been demonstrated to inhibit the expression and activity of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), enzymes responsible for the production of the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.[8]

Data Presentation: Quantitative Effects on Inflammatory Markers

While specific quantitative data for this compound is scarce, the following tables summarize the reported effects of apigenin and its 7-O-glucoside derivative on key inflammatory markers. This data provides a strong indication of the potential potency of this compound.

Table 1: In Vitro Anti-inflammatory Effects of Apigenin and its Glycosides

CompoundModel SystemTargetEffectConcentration/IC50Citation(s)
ApigeninLPS-stimulated RAW 264.7 macrophagesNO ProductionInhibitionIC50: 19.23 µg/mL[1]
ApigeninLPS-stimulated RAW 264.7 macrophagesCOX-2InhibitionIC50 < 15 µM[9]
ApigeninLPS-stimulated RAW 264.7 macrophagesiNOSInhibitionIC50 < 15 µM[9]
ApigeninLPS-stimulated THP-1 derived macrophagesIL-6 SecretionSignificant reduction6.25, 12.5, 25 µM[10]
ApigeninLPS-stimulated THP-1 derived macrophagesTNF-α SecretionLess potent reduction6.25, 12.5, 25 µM[10]
Apigenin-7-O-glucosideLPS-stimulated THP-1 cellsTNF-αSignificant inhibition (P < 0.01)Not specified[11]
Apigenin-7-O-glucosideLPS-stimulated RAW 264.7 cellsNO Production55% inhibitionNot specified[12][13]

Table 2: In Vivo Anti-inflammatory Effects of Apigenin and its Glycosides

CompoundAnimal ModelDosageEffectCitation(s)
ApigeninCarrageenan-induced paw edema in miceNot specifiedAlleviation of edema[8]
ApigeninLPS-stimulated rats5, 15, 30 mg/kg (i.p.)Dose-dependent decrease in serum TNF-α, IL-1β, and IL-6[5][7]
Apigenin-7-O-β-D-glucuronide methyl esterCarrageenan-induced paw edemaNot specifiedSignificant decrease in paw volume[8]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by apigenin.

NF_kB_Pathway cluster_NFkB_complex Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB IkB->NFkB degradation NFkB_active Active NF-κB NFkB->NFkB_active translocates to Nucleus Nucleus Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β, COX-2, iNOS) NFkB_active->Proinflammatory_Genes induces Apigenin This compound (hydrolyzed to Apigenin) Apigenin->IKK inhibits Apigenin->NFkB_active inhibits nuclear translocation

Caption: NF-κB signaling pathway and points of inhibition by apigenin.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MEKK MEKK TLR4->MEKK MKK3_6 MKK3/6 MEKK->MKK3_6 MKK4_7 MKK4/7 MEKK->MKK4_7 MEK1_2 MEK1/2 MEKK->MEK1_2 p38 p38 MKK3_6->p38 phosphorylates JNK JNK MKK4_7->JNK phosphorylates ERK ERK MEK1_2->ERK phosphorylates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Proinflammatory_Genes Pro-inflammatory Gene Transcription AP1->Proinflammatory_Genes induces Apigenin This compound (hydrolyzed to Apigenin) Apigenin->p38 inhibits phosphorylation Apigenin->JNK inhibits phosphorylation Apigenin->ERK inhibits phosphorylation

Caption: MAPK signaling pathway and points of inhibition by apigenin.

Experimental Workflows

The following diagrams outline the general workflows for key in vitro and in vivo experiments.

LPS_Macrophage_Workflow start Seed RAW 264.7 Macrophages pretreat Pre-treat with this compound (various concentrations) start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate stimulate->incubate collect Collect Supernatant and Cell Lysates incubate->collect analysis Analysis collect->analysis elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) analysis->elisa griess Griess Assay for Nitric Oxide analysis->griess western Western Blot for NF-κB & MAPK proteins analysis->western qpcr qPCR for Gene Expression (COX-2, iNOS) analysis->qpcr

Caption: Workflow for in vitro LPS-induced inflammation in macrophages.

Carrageenan_Edema_Workflow start Acclimatize Mice administer Administer this compound (i.p. or oral) start->administer induce Induce Edema with Carrageenan (intraplantar injection) administer->induce measure Measure Paw Volume (at various time points) induce->measure euthanize Euthanize and Collect Tissue measure->euthanize analysis Tissue Analysis euthanize->analysis histology Histology for Inflammatory Infiltrate analysis->histology elisa ELISA/qPCR for Inflammatory Markers analysis->elisa

Caption: Workflow for in vivo carrageenan-induced paw edema model.

Detailed Experimental Protocols

In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed cells in 6-well or 96-well plates at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (or apigenin as a reference) for 1-2 hours.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours for cytokine analysis).

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for analysis of secreted cytokines (ELISA) and nitric oxide (Griess assay).

    • Cell Lysate: Wash the cells with ice-cold PBS and lyse them for protein analysis (Western blot) or RNA extraction (qPCR).

In Vivo: Carrageenan-Induced Paw Edema in Mice
  • Animals: Use male Swiss albino mice (20-25 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6): Control, Carrageenan, this compound (different doses), and a positive control (e.g., Indomethacin).

  • Administration: Administer this compound or the vehicle intraperitoneally (i.p.) or orally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw. Inject the same volume of saline into the left hind paw (control).

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection. The difference in paw volume between the right and left paw indicates the degree of edema.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add cell culture supernatants or diluted serum samples and a standard curve of the recombinant cytokine to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).

  • Stop Reaction and Read: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.

  • Quantification: Determine the cytokine concentration in the samples by interpolating from the standard curve.

Western Blot for NF-κB and MAPK Pathway Proteins
  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-p65, p65, p-ERK, ERK, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Extract total RNA from cells or tissues using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: Perform qPCR using a qPCR master mix, cDNA, and specific primers for the target genes (e.g., TNF-α, IL-6, COX-2, iNOS) and a housekeeping gene (e.g., GAPDH or β-actin).

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2^-ΔΔCt method.

Conclusion

The available evidence strongly supports the anti-inflammatory potential of apigenin, the aglycone of this compound. Its multifaceted mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, positions it as a promising candidate for the development of novel anti-inflammatory therapeutics. While direct quantitative data for this compound is currently limited, the demonstrated activity of apigenin and other glycosides suggests that it is likely to possess significant anti-inflammatory effects. Further research is warranted to specifically quantify the in vitro and in vivo efficacy of this compound and to elucidate any unique pharmacological properties conferred by the 4'-glucoside moiety. The detailed protocols provided in this guide offer a framework for conducting such investigations.

References

The Anticancer Potential of Apigenin-4'-Glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Apigenin-4'-glucoside, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential anticancer properties. This technical guide provides an in-depth analysis of the core mechanisms through which this compound and its aglycone, apigenin, exert their anti-neoplastic effects. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and the intricate signaling pathways involved. The information presented herein is intended to facilitate further investigation and support the development of novel cancer therapeutics.

Introduction

Apigenin (4′,5,7-trihydroxyflavone) is a widely distributed plant flavone recognized for its antioxidant, anti-inflammatory, and anticancer properties.[1] In its natural state, apigenin is frequently found conjugated to a sugar moiety, forming glycosides such as this compound.[2] Upon ingestion, these glycosides are often hydrolyzed by intestinal enzymes to release the biologically active aglycone, apigenin, which is then absorbed systemically.[3] Consequently, a significant body of research on the anticancer effects of apigenin glycosides is focused on the activity of apigenin itself.[4]

This document will synthesize the current understanding of the anticancer activities of this compound, with a primary focus on the well-documented effects of its aglycone, apigenin. We will explore its impact on cell proliferation, apoptosis, and cell cycle regulation across various cancer types. A key highlight of this guide is the direct comparison with its aglycone, supported by evidence suggesting that the glucoside form may exhibit enhanced potency in certain contexts.

Mechanisms of Anticancer Activity

Apigenin exerts its anticancer effects through a multi-targeted approach, influencing several key cellular processes that are critical for tumor growth and progression. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways.

Induction of Apoptosis

A hallmark of apigenin's anticancer activity is its ability to induce apoptosis in cancer cells, while showing minimal toxicity to normal cells.[1] This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

The intrinsic pathway is largely regulated by the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Apigenin has been shown to modulate the balance of these proteins, favoring apoptosis. Specifically, it upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[1][5] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately leading to apoptosis.[1]

Cell Cycle Arrest

Uncontrolled cell proliferation is a fundamental characteristic of cancer, driven by dysregulation of the cell cycle. Apigenin has been demonstrated to interfere with this process by inducing cell cycle arrest at various checkpoints, primarily at the G2/M and G0/G1 phases.[6]

In several cancer cell lines, apigenin treatment leads to an accumulation of cells in the G2/M phase.[7] This is often associated with the downregulation of key regulatory proteins such as cyclin B1 and its activating partner, cyclin-dependent kinase 1 (CDK1).[7] In other cancer models, apigenin induces a G0/G1 phase arrest, which is linked to a decrease in the expression of cyclins D1, D2, and E, and their associated CDKs (CDK2, CDK4, and CDK6), along with an increase in the expression of cell cycle inhibitors like p21/WAF1 and p27/KIP1.[8]

Quantitative Data on Anticancer Effects

The following tables summarize the in vitro cytotoxic effects of apigenin and its glucoside across a range of human cancer cell lines, as well as the quantitative changes in the expression of key regulatory proteins.

Table 1: IC50 Values of Apigenin and Apigenin-7-O-Glucoside in Various Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIncubation Time (h)IC50 (µM)Citation
ApigeninMDA-MB-453Breast Cancer2459.44[9]
MDA-MB-453Breast Cancer7235.15[9]
ACHNRenal Cell Carcinoma2439.4[10]
ACHNRenal Cell Carcinoma4815.4[10]
786-0Renal Cell Carcinoma2439.1[10]
786-0Renal Cell Carcinoma4819.0[10]
Caki-1Renal Cell Carcinoma2450.9[10]
Caki-1Renal Cell Carcinoma4821.4[10]
HCT116Colon Cancer4862[11]
HeLaCervical Cancer48~25[12]
SiHaCervical Cancer48~40[12]
CaSkiCervical Cancer48~40[12]
C33ACervical Cancer48~50[12]
SK-MEL-24Melanoma72~30[13]
Apigenin-7-O-GlucosideHCT116Colon Cancer4815[11]

Table 2: Quantitative Modulation of Apoptosis and Cell Cycle Regulatory Proteins by Apigenin

Cancer Cell LineProteinModulationFold/Percent ChangeCitation
HeLap-FAKDownregulation-4.0 fold[14]
PaxillinDownregulation-2.0 fold[14]
Integrin β1Downregulation-0.8 fold[14]
FibronectinDownregulation-3.5 fold[14]
N-cadherinDownregulation-2.5 fold[14]
VimentinDownregulation-1.5 fold[14]
LamininUp-regulation+1.3 fold[14]
E-cadherinUp-regulation+0.5 fold[14]
22Rv1 (Prostate)Cyclin D1Downregulation~0.5 fold (at 80 µM)[8]
CDK4Downregulation~0.6 fold (at 80 µM)[8]
PC-3 (Prostate)Cyclin D1Downregulation~0.4 fold (at 80 µM)[8]
CDK4Downregulation~0.5 fold (at 80 µM)[8]
LNCaP (Prostate)Bax/Bcl-2 ratioUp-regulation~3.5 fold (at 40 µM)[15]
HT-29 (Colon)Bax/Bcl-2 ratioUp-regulation~4.0 fold (at 80 µM)[16]
ANA-1 (Macrophage)Caspase-3Up-regulation150% increase (at 50 µM)[17]
Caspase-8Up-regulation38% increase (at 50 µM)[17]

Key Signaling Pathways Modulated by Apigenin

Apigenin's anticancer effects are mediated through its interaction with several critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer.[7] Apigenin has been shown to inhibit this pathway by directly suppressing PI3K activity, which in turn prevents the phosphorylation and activation of Akt.[7] The inhibition of Akt leads to the downstream suppression of pro-survival signals and can induce apoptosis.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 Apigenin Apigenin Apigenin->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Apigenin inhibits the PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival.[17] The effect of apigenin on this pathway can be context-dependent. In some cancer types, apigenin has been shown to suppress the MAPK/ERK pathway, leading to reduced cell proliferation.[17] In other cases, it can activate components of this pathway, such as p38 MAPK, which can contribute to apoptosis.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Ras Ras Receptor->Ras Apigenin Apigenin Raf Raf Apigenin->Raf Inhibition MEK MEK Apigenin->MEK Ras->Raf Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Apigenin modulates the MAPK/ERK signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, and cell survival.[7] Its constitutive activation is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis. Apigenin has been shown to be a potent inhibitor of the NF-κB pathway.[7] It can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate target genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Apigenin Apigenin IKK IKK Apigenin->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->NFkB Release Target_Genes Target Gene Expression NFkB_nuc->Target_Genes

Caption: Apigenin inhibits the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the anticancer properties of compounds like this compound and apigenin.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Apigenin or this compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the test compound (Apigenin or this compound) in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plates for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Apigenin/Glucoside incubate_24h->add_compound incubate_treatment Incubate (24, 48, 72h) add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt remove_medium Remove medium incubate_mtt->remove_medium add_dmso Add DMSO remove_medium->add_dmso read_absorbance Read absorbance at 570nm add_dmso->read_absorbance analyze_data Analyze data (IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for Protein Expression

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with the test compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin.

Western_Blot_Workflow start Start cell_lysis Cell Lysis start->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Workflow for Western Blot analysis.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Wash the cells with PBS and then fix them by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash them with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. The RNase A in the solution will degrade RNA, ensuring that the PI only stains the DNA.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow start Start harvest_cells Harvest Cells start->harvest_cells fixation Fixation in 70% Ethanol harvest_cells->fixation staining Staining with Propidium Iodide fixation->staining incubation Incubation staining->incubation flow_cytometry Flow Cytometry Analysis incubation->flow_cytometry data_analysis Data Analysis flow_cytometry->data_analysis end End data_analysis->end

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the potential of this compound and its aglycone, apigenin, as valuable candidates for cancer therapy. Their ability to induce apoptosis, cause cell cycle arrest, and modulate critical signaling pathways underscores their multifaceted anticancer activity. The finding that a glucoside form of apigenin may be more potent than the aglycone at lower concentrations is particularly promising and warrants further investigation.

Future research should focus on several key areas. Firstly, more head-to-head studies comparing the efficacy of various apigenin glycosides with apigenin are needed to fully understand their structure-activity relationships. Secondly, in vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetics and bioavailability of these compounds. Finally, the synergistic effects of apigenin and its glucosides with existing chemotherapeutic agents should be explored to develop more effective combination therapies with reduced side effects. The continued exploration of these natural compounds holds significant promise for the future of oncology.

References

Apigenin-4'-Glucoside: A Technical Guide to Bioavailability and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a widely distributed plant flavone, has garnered significant interest for its potential therapeutic properties. However, its clinical application is often hindered by poor bioavailability. In nature, apigenin frequently occurs as glycosides, such as apigenin-4'-O-glucoside. The sugar moiety is thought to influence the solubility, stability, and ultimately the bioavailability and metabolic fate of the parent apigenin molecule. This technical guide provides a comprehensive overview of the current scientific understanding of apigenin-4'-glucoside's bioavailability and metabolism, with a focus on quantitative data, experimental methodologies, and the modulation of key cellular signaling pathways.

Bioavailability and Pharmacokinetics

The bioavailability of apigenin from its glycosidic forms is a complex process influenced by the type of glycosidic linkage, the food matrix, and inter-individual variations in gut microbiota and enzyme activity. Direct pharmacokinetic data for this compound is limited in publicly available literature. The majority of studies focus on the pharmacokinetics of the aglycone, apigenin, or its metabolites following the administration of various apigenin glycosides.

Upon oral ingestion, apigenin glycosides like this compound are generally not absorbed intact. They first undergo enzymatic hydrolysis in the gastrointestinal tract, primarily by lactase phlorizin hydrolase in the brush border of the small intestine and by microbial β-glucosidases in the colon, to release the aglycone, apigenin. The liberated apigenin is then absorbed.

A key human study (NCT03526081) investigated the absorption and metabolism of apigenin and its O-glycosides from different dietary sources. While this study did not administer pure this compound, it provides valuable insights into the fate of apigenin glycosides in the human body. The primary metabolites identified in plasma and urine were apigenin-4'-glucuronide, apigenin-7-glucuronide, and apigenin-7-sulfate.

Table 1: Pharmacokinetic Parameters of Apigenin Metabolites in Humans After Oral Ingestion of Apigenin Glycosides

Dietary SourceApigenin Glycoside AdministeredMetabolite MeasuredCmax (nmol/L)Tmax (h)
Parsley DrinkApigenin-7-O-(2''-O-apiosyl)glucosideApigenin-4'-glucuronide153 ± 614
Parsley DrinkApigenin-7-O-(2''-O-apiosyl)glucosideApigenin-7-sulfate253 ± 2024
Dried Parsley with YogurtApigenin-7-O-(2''-O-apiosyl)glucosideApigenin-4'-glucuronide-6
Chamomile TeaApigenin-7'-O-glucosideApigenin-4'-glucuronide-2

Data from a study involving healthy male adults. Cmax values are presented as mean ± SD. Tmax is the median time to reach Cmax. A dash (-) indicates data was not explicitly provided in the summary.[1][2]

In rodent models, the oral administration of apigenin has shown low bioavailability, with a Cmax of 1.33 ± 0.24 µg/mL and an AUC0-t of 11.76 ± 1.52 µg⋅h/mL after a 60 mg/kg dose in rats[3]. The elimination half-life of apigenin in rats has been reported to be as long as 91.8 hours, suggesting potential for accumulation in the body[4].

Metabolism

The metabolism of apigenin, following its release from this compound, proceeds through well-established Phase I and Phase II detoxification pathways, primarily in the intestine and liver.

Phase I Metabolism: The primary Phase I reaction is the hydroxylation of apigenin to form luteolin. This reaction is catalyzed by cytochrome P450 (CYP) enzymes.

Phase II Metabolism: The major metabolic fate of apigenin is conjugation through glucuronidation and sulfation. These reactions increase the water solubility of apigenin, facilitating its excretion. The main metabolites are glucuronide and sulfate conjugates. In humans, apigenin-4'-glucuronide, apigenin-7-glucuronide, and apigenin-7-sulfate are the predominant metabolites found in circulation[1][2].

Metabolism This compound This compound Apigenin Apigenin This compound->Apigenin Hydrolysis (Intestinal Enzymes) Luteolin Luteolin Apigenin->Luteolin Phase I (CYP450) Glucuronide Conjugates Glucuronide Conjugates Apigenin->Glucuronide Conjugates Phase II (UGTs) Sulfate Conjugates Sulfate Conjugates Apigenin->Sulfate Conjugates Phase II (SULTs) Luteolin->Glucuronide Conjugates Phase II Luteolin->Sulfate Conjugates Phase II Excretion Excretion Glucuronide Conjugates->Excretion Sulfate Conjugates->Excretion

Caption: Metabolic pathway of this compound.

Experimental Protocols

In Vivo Bioavailability Study (Rodent Model)

A representative protocol for assessing the bioavailability of this compound in rats is outlined below.

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed in controlled conditions (12 h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water. A washout period of at least one week is recommended between different treatments.

  • Test Substance Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose (e.g., 50 mg/kg body weight).

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation (e.g., 4000 rpm for 10 min at 4°C) and stored at -80°C until analysis.

  • Sample Preparation for Analysis: Plasma samples are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile or methanol) followed by centrifugation to remove precipitated proteins. The supernatant is then evaporated to dryness and reconstituted in the mobile phase for HPLC-MS/MS analysis.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, area under the curve (AUC), and elimination half-life (t1/2).

Analytical Methodology: HPLC-MS/MS for Quantification in Plasma

The quantification of this compound and its metabolites in plasma is typically achieved using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Chromatographic System: A UHPLC or HPLC system equipped with a C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a binary mobile phase consisting of an aqueous solution with an additive (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is employed for optimal separation.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for this compound and its metabolites are monitored.

  • Quantification: A calibration curve is constructed using standards of known concentrations, and an internal standard is used to ensure accuracy and precision.

Workflow cluster_InVivo In Vivo Study cluster_Analysis Sample Analysis cluster_Data Data Interpretation Animal Model Animal Model Oral Administration Oral Administration Animal Model->Oral Administration Blood Sampling Blood Sampling Oral Administration->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Protein Precipitation Protein Precipitation Plasma Separation->Protein Precipitation HPLC-MS/MS Analysis HPLC-MS/MS Analysis Protein Precipitation->HPLC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling HPLC-MS/MS Analysis->Pharmacokinetic Modeling Bioavailability Assessment Bioavailability Assessment Pharmacokinetic Modeling->Bioavailability Assessment

Caption: Experimental workflow for a typical bioavailability study.

Modulation of Cellular Signaling Pathways

Apigenin, the aglycone of this compound, is known to modulate a variety of intracellular signaling pathways implicated in cellular processes such as proliferation, apoptosis, and inflammation. While direct studies on this compound are less common, it is hypothesized that upon hydrolysis, the released apigenin exerts these effects.

1. PI3K/Akt/mTOR Pathway: Apigenin has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently hyperactivated in cancer. By inhibiting this pathway, apigenin can induce apoptosis and inhibit cell proliferation.

PI3K_Akt Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Apigenin Apigenin Apigenin->PI3K Apigenin->Akt

Caption: Apigenin's inhibitory effect on the PI3K/Akt/mTOR pathway.

2. JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and immune responses. Apigenin can inhibit the JAK/STAT pathway, thereby exerting anti-inflammatory effects.

JAK_STAT Cytokines Cytokines Cytokine Receptor Cytokine Receptor Cytokines->Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT STAT JAK->STAT Gene Transcription Gene Transcription STAT->Gene Transcription Inflammation Inflammation Gene Transcription->Inflammation Apigenin Apigenin Apigenin->JAK

Caption: Apigenin's modulation of the JAK/STAT signaling pathway.

3. Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is linked to various cancers. Apigenin has been shown to inhibit the Wnt/β-catenin pathway by promoting the degradation of β-catenin.

Wnt_Beta_Catenin Wnt Wnt Frizzled Receptor Frizzled Receptor Wnt->Frizzled Receptor Dishevelled Dishevelled Frizzled Receptor->Dishevelled GSK-3β GSK-3β Dishevelled->GSK-3β β-catenin β-catenin GSK-3β->β-catenin Degradation TCF/LEF TCF/LEF β-catenin->TCF/LEF Target Gene Expression Target Gene Expression TCF/LEF->Target Gene Expression Apigenin Apigenin Apigenin->β-catenin Promotes Degradation

Caption: Apigenin's inhibitory effect on Wnt/β-catenin signaling.

Conclusion

This compound represents a significant dietary source of the bioactive flavone, apigenin. Its bioavailability is critically dependent on enzymatic hydrolysis in the gut, leading to the release of apigenin, which is then absorbed and extensively metabolized through Phase I and II reactions. The resulting metabolites, primarily glucuronide and sulfate conjugates, are the predominant forms found in circulation. While direct evidence for the bioactivity of this compound is still emerging, the known modulatory effects of its aglycone, apigenin, on key signaling pathways such as PI3K/Akt/mTOR, JAK/STAT, and Wnt/β-catenin, underscore its therapeutic potential. Further research is warranted to fully elucidate the specific pharmacokinetic profile of this compound and its direct interactions with cellular targets. Such studies will be instrumental in optimizing its use in functional foods and drug development.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Apigenin-4'-Glucoside from Chamomile Flowers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chamomile (Matricaria chamomilla L.) is a well-known medicinal plant rich in various bioactive compounds, including flavonoids. Among these, apigenin and its glucosides are of significant interest due to their potential therapeutic properties, which include anti-inflammatory, antioxidant, and anti-cancer effects[1][2][3]. Apigenin-4'-glucoside, a specific glycosidic form of apigenin, is a valuable target for extraction and research. These application notes provide detailed protocols for the extraction of this compound from chamomile flowers, along with methods for its quantification and an overview of its potential biological significance. While much of the literature focuses on the more abundant apigenin-7-O-glucoside, the methods described herein are applicable to the extraction and analysis of other apigenin glucosides, including this compound[4][5].

Data Presentation: Comparison of Extraction Methods

The efficiency of this compound extraction is highly dependent on the chosen method and solvent. The following table summarizes quantitative data from various studies on the extraction of apigenin and its glucosides from chamomile flowers.

Extraction MethodSolvent SystemTemperature (°C)TimeYield of Apigenin/Apigenin GlucosidesReference
Maceration50% (v/v) Ethanol in waterRoom Temperature20 days280 ppm Apigenin[6]
Maceration60% (v/v) Butanediol in water4024 hours460 ppm Apigenin[6]
Continuous ExtractionWater/Ethanol (at least 30% v/v ethanol)Reflux7-8 hours4.5-6% pure apigenin from ligules[7]
Pressurized Hot WaterWater15060 min0.842% Apigenin[8]
Shaker IncubationMethanol374 hoursApigenin-7-O-glucoside confirmed as major constituent[5]
Shaker IncubationHot boiled water374 hoursApigenin-7-O-glucoside confirmed as major constituent[5]
Response Surface Methodology Optimized60.8% Ethanol in water73.646 minMaximized apigenin yield[9]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound

This protocol describes a standard maceration technique for the extraction of apigenin glucosides from chamomile flowers.

Materials:

  • Dried chamomile flowers, ground to a fine powder

  • Ethanol (50-70% v/v in deionized water)

  • Methanol

  • Orbital shaker

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Freeze-dryer (optional)

Procedure:

  • Weigh 10 g of powdered dry chamomile flowers.

  • Suspend the powder in 200 mL of 70% ethanol in a sealed flask.

  • Place the flask on an orbital shaker and agitate at 200 rpm for 4 hours at room temperature.

  • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is completely removed.

  • The resulting aqueous extract can be used directly or freeze-dried to obtain a stable powder.

  • Store the dried extract at -20°C for long-term preservation[5].

Protocol 2: Pressurized Hot Water Extraction (PHWE)

PHWE is a green extraction technique that uses water at elevated temperatures and pressures to extract bioactive compounds.

Materials:

  • Dried chamomile flowers, ground

  • Pressurized hot water extraction system

  • Deionized water

  • Filter unit (0.45 µm)

Procedure:

  • Load the extraction vessel of the PHWE system with a known amount of ground chamomile flowers.

  • Set the extraction parameters:

    • Temperature: 150°C

    • Pressure: Maintained above the saturation pressure of water at 150°C to keep it in a liquid state.

    • Extraction time: 60 minutes (can be performed in static or dynamic mode).

  • Pump deionized water through the extraction vessel at a constant flow rate.

  • Collect the extract after it passes through a cooling coil.

  • Filter the collected extract through a 0.45 µm filter to remove any particulate matter.

  • The extract can be concentrated and dried as described in Protocol 1.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of apigenin glucosides in chamomile extracts.

Materials:

  • Chamomile extract (prepared as described above)

  • This compound standard (or Apigenin-7-O-glucoside as a reference)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or phosphoric acid

  • HPLC system with a UV or DAD detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A common gradient starts with a higher proportion of mobile phase A, gradually increasing the proportion of mobile phase B over time to elute compounds of increasing hydrophobicity. A typical gradient could be:

    • 0-5 min: 10-30% B

    • 5-20 min: 30-60% B

    • 20-25 min: 60-10% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: 335 nm[5][10]

  • Injection Volume: 10-20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve a known amount of the dried chamomile extract in the initial mobile phase composition or methanol. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample extract.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Apigenin

Apigenin, the aglycone of this compound, is known to modulate several key signaling pathways involved in inflammation and cell growth. After oral administration, glycosides like this compound are often hydrolyzed by intestinal enzymes or gut microbiota, releasing the active aglycone, apigenin. Apigenin can then exert its biological effects. One of the well-studied pathways is the NF-κB signaling pathway, which is a central regulator of inflammation[2].

apigenin_pathway cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB Apigenin Apigenin Apigenin->IKK Inhibits Apigenin->NFkB Inhibits Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, IL-6) Nucleus->Inflammatory_Genes Induces DNA DNA NFkB_n->DNA Binds to Promoter Regions

Caption: Apigenin's inhibition of the NF-κB inflammatory pathway.

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and analysis of this compound from chamomile flowers.

extraction_workflow Start Dried Chamomile Flowers Grinding Grinding Start->Grinding Extraction Extraction (Solvent or PHWE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Drying Drying (Freeze-Drying) Concentration->Drying Crude_Extract Crude Extract Drying->Crude_Extract HPLC_Prep Sample Preparation (Dissolving & Filtering) Crude_Extract->HPLC_Prep HPLC_Analysis HPLC Analysis HPLC_Prep->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification

References

Application Notes and Protocols for the Purification of Apigenin-4'-Glucoside by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a naturally occurring flavone, and its glycosidic derivatives have garnered significant interest in the scientific community due to their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Apigenin-4'-glucoside, a specific glycoside of apigenin, is a promising candidate for drug development. However, obtaining this compound in high purity from natural sources presents a significant challenge. This document provides detailed application notes and protocols for the purification of this compound from plant extracts using a multi-step column chromatography strategy. The described workflow involves initial enrichment with macroporous resins, followed by fine purification using Sephadex LH-20 and preparative high-performance liquid chromatography (HPLC).

Purification Strategy Overview

The purification of this compound from a crude plant extract is a multi-step process designed to remove impurities and isolate the target compound with high purity. The general workflow consists of the following stages:

  • Crude Extract Preparation: Extraction of flavonoids from the plant matrix.

  • Macroporous Resin Chromatography: Initial enrichment of total flavonoids, including this compound, and removal of highly polar and non-polar impurities.

  • Sephadex LH-20 Chromatography: Further purification of the flavonoid-rich fraction to separate compounds based on their molecular size and polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final polishing step to achieve high-purity this compound.

Experimental Protocols

Protocol 1: Crude Extract Preparation
  • Source Material: Dried and powdered plant material known to contain this compound.

  • Extraction Solvent: 70% (v/v) ethanol in water.

  • Procedure:

    • Macerate the powdered plant material in the extraction solvent at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform ultrasonic-assisted extraction for 30 minutes at 50°C.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove ethanol.

    • The resulting aqueous extract is used for the next stage of purification.

Protocol 2: Macroporous Resin Column Chromatography for Flavonoid Enrichment

This step aims to capture flavonoids from the aqueous extract while allowing sugars, salts, and other highly polar compounds to pass through.

  • Stationary Phase: Macroporous adsorbent resin (e.g., AB-8, D101, or Amberlite XAD series).

  • Column Preparation:

    • Pre-soak the resin in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol odor remains.

    • Pack the resin into a glass column and equilibrate with deionized water.

  • Sample Loading:

    • Adjust the pH of the crude aqueous extract to approximately 4.0.

    • Load the extract onto the equilibrated column at a flow rate of 2 bed volumes per hour (BV/h).

  • Washing:

    • Wash the column with 10 BV of deionized water to remove unbound impurities.

  • Elution:

    • Elute the adsorbed flavonoids with 9 BV of 60% aqueous ethanol at a flow rate of 2 BV/h.[1]

    • Collect the eluate and concentrate it under reduced pressure to obtain the flavonoid-rich fraction.

Protocol 3: Sephadex LH-20 Column Chromatography

This gel filtration chromatography step separates compounds based on their molecular size and polarity, further purifying the apigenin glycosides.

  • Stationary Phase: Sephadex LH-20.

  • Column Preparation:

    • Swell the Sephadex LH-20 resin in the mobile phase (e.g., 80% methanol) for several hours.

    • Pack the swollen resin into a glass column and equilibrate with the mobile phase until a stable baseline is achieved.

  • Sample Loading:

    • Dissolve the dried flavonoid-rich fraction from the previous step in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the Sephadex LH-20 column.

  • Elution:

    • Elute the column with 80% methanol at a flow rate of 1.0 ml/min.[2]

    • Collect fractions of a defined volume (e.g., 10 mL).

    • Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

    • Pool the fractions containing the target compound and concentrate under reduced pressure.

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)

The final purification step to isolate this compound to a high degree of purity.

  • Stationary Phase: C18 column (e.g., YMC-Pack ODS-AQ, 250 mm × 20 mm I.D., 10 μm).[3]

  • Mobile Phase: A gradient of acetonitrile (ACN) and water with 0.1% trifluoroacetic acid (TFA).[3]

  • HPLC Conditions:

    • Gradient Program:

      • 0-5 min: 10% ACN

      • 5-15 min: 10-40% ACN

      • 15-30 min: 40-90% ACN

      • 30-40 min: 10% ACN (re-equilibration)[3]

    • Flow Rate: 10 ml/min.[3]

    • Detection: UV detector at 339 nm.[3]

  • Procedure:

    • Dissolve the semi-purified sample from the Sephadex LH-20 step in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample onto the preparative HPLC system.

    • Collect the peak corresponding to this compound based on its retention time, which can be predetermined using an analytical standard.

    • Lyophilize the collected fraction to obtain pure this compound.

Data Presentation

The following tables summarize quantitative data from studies on flavonoid purification using column chromatography. Note that the data may not be specific to this compound but is representative of the purification efficiency for similar flavonoid glycosides.

Table 1: Performance of Macroporous Resins for Flavonoid Enrichment

Resin TypeAdsorption Capacity (mg/g)Desorption Capacity (mg/g)Recovery Yield (%)Purity Increase (-fold)Reference
AB-892.54 ± 0.8571.03 ± 1.8336.20 ± 0.455[4]
XAD-7HP39.8--5.03[5]
AB-8--84.934.76[1]

Table 2: Sequential Purification of Flavonoid Glycosides

Purification StepInitial Purity (%)Final Purity (%)Recovery Yield (%)Reference
Quercetin-3-O-sophoroside
Macroporous Resin2.1621.3482.1[1]
Sephadex LH-2021.3493.5-[1]
Isoquercitrin
Macroporous Resin1.2610.7077.3[1]
Sephadex LH-2010.7095.6-[1]
Anthocyanins
Macroporous Resin + Sephadex LH-204.5890.96-

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material crude_extract Crude Aqueous Extract plant_material->crude_extract Extraction macroporous_resin Macroporous Resin Chromatography crude_extract->macroporous_resin enriched_fraction Enriched Flavonoid Fraction macroporous_resin->enriched_fraction Elution sephadex Sephadex LH-20 Chromatography enriched_fraction->sephadex semi_purified Semi-Purified This compound sephadex->semi_purified Fractionation prep_hplc Preparative HPLC semi_purified->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound Isolation

Caption: Purification workflow for this compound.

Apigenin Signaling Pathways

signaling_pathways cluster_apigenin Apigenin cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway apigenin Apigenin mTOR mTOR apigenin->mTOR inhibits ERK ERK apigenin->ERK inhibits IKK IKK apigenin->IKK inhibits PI3K PI3K AKT AKT PI3K->AKT AKT->mTOR proliferation Cell Proliferation & Growth mTOR->proliferation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK transcription_factors Transcription Factors (e.g., AP-1) ERK->transcription_factors IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inflammation Inflammatory Genes NFkB->inflammation activates

Caption: Apigenin's modulation of key signaling pathways.

References

Synthesis of Apigenin-4'-glucoside for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a naturally occurring flavone, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. However, its poor water solubility and limited bioavailability hinder its clinical application. Glycosylation, the attachment of a sugar moiety, can improve the pharmacokinetic profile of apigenin. This document provides detailed protocols for the chemical and enzymatic synthesis of a specific glycoside, Apigenin-4'-glucoside, for research and development purposes.

Apigenin-4'-O-β-D-glucopyranoside is a flavonoid that can be found in various plants.[1] The addition of the glucose unit at the 4'-position of apigenin enhances its solubility and can modulate its biological activity, making it a valuable compound for further investigation.

Quantitative Data Summary

The following table summarizes the quantitative data for different methods of this compound synthesis, providing a comparative overview of their efficiency.

Synthesis MethodKey Reagents/ComponentsReaction TimeTemperatureYieldPurityReference
Chemical Synthesis Apigenin, Acetobromoglucose, Silver Carbonate, Sodium Methoxide~24-48 hoursRoom Temperature & 0°C~70-80% (for similar glycosylations)>95% (after purification)[2]
Enzymatic Synthesis Apigenin, UDP-Glucose, Glucosyltransferase (YjiC)3 hours30°C74.3 mg/L>98% (after purification)[3]
Whole-Cell Biocatalysis Corynebacterium glutamicum (engineered), Apigenin40 hours25°C4.2 mM>98% (after purification)[4]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Koenigs-Knorr Glycosylation

This protocol describes a classic chemical method for glycosylation, which involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, followed by deprotection.

Part A: Glycosylation of Apigenin

  • Materials:

    • Apigenin (partially protected with benzyl groups on 5- and 7-hydroxyls)

    • Acetobromoglucose (α-D-glucopyranosyl bromide, 2,3,4,6-tetra-O-acetyl)

    • Silver carbonate (Ag₂CO₃)

    • Anhydrous Dichloromethane (DCM)

    • Molecular sieves (4 Å)

  • Procedure:

    • Dissolve the protected apigenin in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Add freshly activated molecular sieves to the solution to ensure anhydrous conditions.

    • Add silver carbonate as a promoter.

    • Slowly add a solution of acetobromoglucose in anhydrous DCM to the reaction mixture at room temperature.

    • Stir the reaction mixture in the dark for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves.

    • Wash the Celite pad with DCM.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude peracetylated this compound.

Part B: Deacetylation (Zemplén Deacetylation)

  • Materials:

    • Crude peracetylated this compound

    • Anhydrous Methanol (MeOH)

    • Sodium methoxide (catalytic amount)

    • Amberlite IR-120 (H⁺) resin

  • Procedure:

    • Dissolve the crude product from Part A in anhydrous methanol.[5]

    • Cool the solution to 0°C in an ice bath.

    • Add a catalytic amount of sodium methoxide to the solution.[5]

    • Stir the reaction mixture at room temperature and monitor the deprotection by TLC until all acetyl groups are removed.

    • Neutralize the reaction mixture by adding Amberlite IR-120 (H⁺) resin until the pH is neutral.[5]

    • Filter off the resin and wash it with methanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Purify the resulting this compound by column chromatography on silica gel or preparative HPLC.[4][6]

Protocol 2: Enzymatic Synthesis of this compound using Glucosyltransferase (YjiC)

This protocol utilizes a specific enzyme to achieve regioselective glucosylation of apigenin, offering a milder and more specific alternative to chemical synthesis.[3][7]

  • Materials:

    • Apigenin

    • Uridine diphosphate glucose (UDPG)

    • Purified Glucosyltransferase (YjiC from Bacillus licheniformis)

    • Tris-HCl buffer (100 mM, pH 8.8)

    • Magnesium chloride (MgCl₂)

  • Procedure:

    • Prepare a reaction mixture in a total volume of 1 mL containing:

      • 100 mM Tris-HCl (pH 8.8)

      • 1 mM MgCl₂

      • 3 mM Apigenin (dissolved in a small amount of DMSO)

      • 3 mM UDPG

      • 35 µg/mL purified YjiC enzyme[3]

    • Incubate the reaction mixture at 30°C for 3 hours.[3]

    • Terminate the reaction by heating the mixture in boiling water for 5 minutes.[3]

    • Centrifuge the mixture to pellet the denatured protein.

    • Analyze the supernatant for the formation of this compound using HPLC.

    • For purification, the reaction can be scaled up, and the product can be purified by preparative HPLC.[3]

Visualizations

Experimental Workflow

G Workflow for Synthesis of this compound cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis chem_start Protected Apigenin glycosylation Koenigs-Knorr Glycosylation (Acetobromoglucose, Ag₂CO₃) chem_start->glycosylation deacetylation Zemplén Deacetylation (NaOMe, MeOH) glycosylation->deacetylation chem_purification Purification (Column Chromatography) deacetylation->chem_purification chem_product This compound chem_purification->chem_product enz_start Apigenin glucosylation_enz Enzymatic Glucosylation (YjiC, UDPG) enz_start->glucosylation_enz enz_purification Purification (Preparative HPLC) glucosylation_enz->enz_purification enz_product This compound enz_purification->enz_product G Inhibition of NF-κB Pathway by Apigenin apigenin Apigenin ikk IKK Complex apigenin->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB (p65/p50) ikb->nfkb Sequesters in Cytoplasm nucleus Nucleus nfkb->nucleus Translocates genes Pro-inflammatory Gene Expression (COX-2, iNOS, etc.) nucleus->genes Activates Transcription G Modulation of MAPK Pathway by Apigenin apigenin Apigenin mekk1 MEKK1 apigenin->mekk1 Inhibits erk ERK mekk1->erk jnk JNK mekk1->jnk p38 p38 mekk1->p38 proliferation Cell Proliferation & Migration erk->proliferation apoptosis Apoptosis jnk->apoptosis p38->apoptosis

References

Application Note: Quantitative Analysis of Apigenin-4'-glucoside using HPLC-DAD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a naturally occurring flavone, and its glycosidic derivatives are of significant interest in pharmaceutical and nutraceutical research due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. Apigenin-4'-glucoside is one such derivative where a glucose molecule is attached at the 4'-position of the apigenin backbone. Accurate and precise quantification of this compound in various matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This application note details a robust High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantification of this compound. The method is presented with a comprehensive protocol and typical validation parameters.

Chemical Structure

Caption: Chemical structure of this compound.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of acidified water and acetonitrile allows for the effective separation of the analyte. The Diode Array Detector (DAD) is set to a specific wavelength, corresponding to the maximum absorbance of this compound, to ensure sensitive and specific detection and quantification.

Materials and Reagents

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or Phosphoric acid, analytical grade)

  • Methanol (HPLC grade, for sample and standard preparation)

  • Sample Matrix (e.g., plant extract, plasma, formulation)

Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector.

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 335 nm.

  • Run Time: Approximately 20 minutes.

Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.08515
15.05050
17.08515
20.08515

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (General Guideline for Plant Extracts)
  • Extraction: Accurately weigh a known amount of the powdered plant material. Extract with a suitable solvent (e.g., methanol or ethanol) using sonication or maceration.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.

cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis weigh Weigh Sample extract Extract with Solvent weigh->extract filter Filter (0.45 µm) extract->filter dilute Dilute with Mobile Phase filter->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect Detect at 335 nm separate->detect quantify Quantify using Calibration Curve detect->quantify

Caption: Experimental workflow for this compound quantification.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

The specificity of the method is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample (matrix without the analyte). The peak purity can also be assessed using the DAD detector.

Linearity

The linearity of the method is determined by injecting the working standard solutions at different concentrations. The peak area is plotted against the concentration, and a linear regression analysis is performed.

Accuracy

Accuracy is determined by a recovery study, spiking a blank matrix with known concentrations of the analyte (low, medium, and high). The percentage recovery is then calculated.

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is done by analyzing multiple replicates of a sample at a specific concentration on the same day and on different days.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate

Caption: Logical relationship of method validation parameters.

Quantitative Data Summary

The following table summarizes the typical validation parameters for the HPLC-DAD method for this compound quantification.

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy (% Recovery) 98 - 102%
Precision (% RSD)
    - Repeatability (Intra-day)< 2%
    - Intermediate Precision (Inter-day)< 2%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Results and Discussion

The developed HPLC-DAD method provides excellent separation and quantification of this compound. A typical chromatogram shows a well-resolved peak for the analyte at a specific retention time. The validation data demonstrates that the method is linear, accurate, and precise over the specified concentration range. The low LOD and LOQ values indicate good sensitivity, making the method suitable for the analysis of samples with low concentrations of this compound.

Conclusion

This application note describes a simple, rapid, and reliable HPLC-DAD method for the quantification of this compound. The detailed protocol and validation results confirm that the method is suitable for routine quality control and research applications in the pharmaceutical and natural product industries. The provided workflow and diagrams offer a clear and concise guide for researchers and professionals in the field.

Application Note: Quantitative Analysis of Apigenin-4'-glucoside by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apigenin, a naturally occurring flavone, and its glycosidic derivatives are of significant interest in the pharmaceutical and nutraceutical industries due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. Apigenin-4'-glucoside is one such derivative where a glucose molecule is attached at the 4'-position of the apigenin backbone. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, metabolism research, and quality control of herbal products. This application note presents a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[1][2][3]

Experimental Protocols

1. Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for plasma/serum and plant extracts.

a) Plasma/Serum Samples (Protein Precipitation)

This method is suitable for the extraction of this compound from biological fluids.

  • To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile (containing an appropriate internal standard, if available).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 12,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]

b) Plant Extracts (Solid Phase Extraction - SPE)

This protocol is designed to clean up and concentrate this compound from complex plant matrices.

  • Homogenize 1 g of the dried plant material into a fine powder.

  • Extract with 10 mL of 80% methanol in an ultrasonic bath for 30 minutes.

  • Centrifuge the extract at 4,000 x g for 15 minutes and collect the supernatant.

  • Repeat the extraction process twice more and combine the supernatants.

  • Evaporate the solvent under reduced pressure.

  • Reconstitute the residue in 5 mL of water.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the reconstituted extract onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elute the flavonoids with 5 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Method

The following are typical starting conditions for the LC-MS/MS analysis of this compound. Method optimization is recommended for specific instrumentation and applications.

a) Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 0-1 min: 20% B, 1-8 min: 20-80% B, 8-9 min: 80% B, 9-10 min: 80-20% B, 10-12 min: 20% B

b) Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (Q1) m/z 431.1
Product Ion (Q3) m/z 269.0
Collision Energy Optimization required (typically 15-25 eV)
Dwell Time 100 ms
Ion Source Temp. 500°C
Nebulizer Gas Nitrogen
Curtain Gas Nitrogen

Note: The precursor ion corresponds to the deprotonated molecule [M-H]⁻ of this compound (C₂₁H₂₀O₁₀, Monoisotopic Mass: 432.1056 g/mol ). The product ion corresponds to the apigenin aglycone fragment after the loss of the glucose moiety.[4]

Data Presentation

The following tables represent expected quantitative data for a validated LC-MS/MS method for this compound. These values are illustrative and should be determined experimentally.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
This compound1 - 500> 0.9950.31.0

Table 2: Accuracy and Precision

Spiked Conc. (ng/mL)Measured Conc. (Mean ± SD, n=5)Accuracy (%)Precision (RSD, %)
54.9 ± 0.398.06.1
5051.2 ± 2.5102.44.9
250245.5 ± 10.198.24.1

Table 3: Recovery

MatrixSpiked Conc. (ng/mL)Recovery (%)
Plasma1091.5
Plant Extract5088.2

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample (Plasma/Plant Extract) Sample (Plasma/Plant Extract) Extraction Extraction Sample (Plasma/Plant Extract)->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation Evaporation Supernatant Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Mobile Phase Injection Injection Reconstitution->Injection LC Separation LC Separation Injection->LC Separation C18 Column ESI Source ESI Source LC Separation->ESI Source Mass Analyzer (QqQ) Mass Analyzer (QqQ) ESI Source->Mass Analyzer (QqQ) Data Acquisition Data Acquisition Mass Analyzer (QqQ)->Data Acquisition MRM Mode Quantification Quantification Data Acquisition->Quantification Results Results Quantification->Results signaling_pathway Apigenin Apigenin PI3K PI3K Apigenin->PI3K Apoptosis Apoptosis Apigenin->Apoptosis MAPK MAPK Apigenin->MAPK NFkB NFkB Apigenin->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation ERK ERK MAPK->ERK ERK->Proliferation Inflammation Inflammation NFkB->Inflammation

References

Application Note: 1H and 13C NMR Spectral Analysis of Apigenin-4'-O-β-D-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apigenin, a naturally occurring flavone, and its glycosidic derivatives are of significant interest in pharmaceutical research due to their potential therapeutic properties. Apigenin-4'-O-β-D-glucoside is one such derivative where a glucose molecule is attached at the 4'-position of the apigenin aglycone. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such natural products. This application note provides detailed 1H and 13C NMR spectral data for Apigenin-4'-O-β-D-glucoside, along with a standardized protocol for its analysis.

Chemical Structure

Apigenin-4'-O-β-D-glucoside consists of an apigenin core with a β-D-glucopyranosyl moiety linked to the hydroxyl group at the 4' position of the B-ring.

NMR Spectral Data

The 1H and 13C NMR spectra of Apigenin-4'-O-β-D-glucoside were recorded in deuterated dimethyl sulfoxide (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.

Table 1: 1H NMR Spectral Data for Apigenin-4'-O-β-D-glucoside (in DMSO-d6)
Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aglycone Moiety
36.75s
66.36d1.8
86.82d1.8
2', 6'7.94d8.7
3', 5'6.93d8.7
5-OH12.94s
7-OH10.45s
Glucoside Moiety
1''5.12d7.6
2''- 6''3.20 - 3.70m

s: singlet, d: doublet, m: multiplet

Table 2: 13C NMR Spectral Data for Apigenin-4'-O-β-D-glucoside (in DMSO-d6)
Atom No.Chemical Shift (δ, ppm)
Aglycone Moiety
2164.2
3103.1
4180.2
5161.4
698.1
7165.2
892.8
9157.3
10104.7
1'121.1
2', 6'128.7
3', 5'116.1
4'161.2
Glucoside Moiety
1''100.3
2''72.9
3''75.3
4''71.4
5''75.7
6''60.9

Experimental Protocol: NMR Analysis of Apigenin-4'-O-β-D-glucoside

This section outlines a standard operating procedure for the acquisition of 1H and 13C NMR spectra of Apigenin-4'-O-β-D-glucoside.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the purified Apigenin-4'-O-β-D-glucoside sample.

  • Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of a deuterated solvent is crucial to avoid large solvent signals in the 1H NMR spectrum.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup

  • The experiments should be performed on a high-resolution NMR spectrometer, for instance, a Bruker Avance 500 MHz spectrometer or equivalent.[1]

  • Tune and match the probe for both 1H and 13C frequencies.

  • Shim the magnetic field to achieve optimal resolution and lineshape.

3. 1H NMR Data Acquisition

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Spectral Width: Set a spectral width of approximately 16 ppm to cover the entire range of proton signals.

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

  • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds between scans.

  • Acquisition Time (aq): Set the acquisition time to at least 2-3 seconds for good digital resolution.

4. 13C NMR Data Acquisition

  • Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum by removing C-H couplings.

  • Spectral Width: Set a spectral width of approximately 220-250 ppm.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for 13C NMR due to the lower natural abundance of the 13C isotope.

  • Relaxation Delay (d1): A relaxation delay of 2 seconds is generally sufficient.

5. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Workflow for Isolation and Identification of Apigenin-4'-O-β-D-glucoside

The following diagram illustrates a typical workflow for the isolation and structural elucidation of Apigenin-4'-O-β-D-glucoside from a plant source.

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structural Elucidation cluster_result Result plant_material Plant Material extraction Solvent Extraction (e.g., Methanol/Ethanol) plant_material->extraction fractionation Solvent-Solvent Fractionation extraction->fractionation column_chromatography Column Chromatography (e.g., Silica Gel, Sephadex) fractionation->column_chromatography hplc Preparative HPLC column_chromatography->hplc Further Purification nmr_analysis NMR Spectroscopy (1H, 13C, 2D NMR) hplc->nmr_analysis ms_analysis Mass Spectrometry (MS) hplc->ms_analysis identified_compound Identified Apigenin-4'-glucoside nmr_analysis->identified_compound ms_analysis->identified_compound

Caption: Workflow for flavonoid isolation and identification.

References

Protocol for Cell-Based Assays Using Apigenin-4'-Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a naturally occurring flavonoid, is widely recognized for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant effects.[1][2] This document provides detailed protocols for cell-based assays to evaluate the biological activity of Apigenin-4'-glucoside, a glycosylated form of apigenin. While much of the available research has been conducted on the aglycone form, apigenin, recent studies suggest that apigenin glucosides can enter cells and may be hydrolyzed intracellularly to exert their effects.[3] Therefore, the protocols outlined below are based on established methods for apigenin and its glucosides, providing a comprehensive guide for investigating the cellular effects of this compound.

Data Presentation

The following tables summarize the cytotoxic effects of apigenin and its glucoside derivatives on various cancer cell lines, as determined by cell viability assays.

Table 1: IC50 Values of Apigenin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay Type
KKU-M055Cholangiocarcinoma7824MTS
KKU-M055Cholangiocarcinoma6148MTS
HeLaCervical Cancer1072Not Specified
SiHaCervical Cancer6872Not Specified
CaSkiCervical Cancer7672Not Specified
C33ACervical Cancer4072Not Specified
MCF-7Breast Cancer2.324Not Specified
MDA-MB-231Breast Cancer4.0724Not Specified
ACHNRenal Cell Carcinoma~20-4048WST-8
786-0Renal Cell Carcinoma~20-4048WST-8
Caki-1Renal Cell Carcinoma~20-4048WST-8

Table 2: IC50 Values of Apigenin-7-O-glucoside in HCT116 Colon Cancer Cells

CompoundCell LineIC50 (µM)Incubation Time (h)Assay Type
Apigenin-7-O-glucosideHCT1161548MTT
ApigeninHCT1166248MTT

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study comparing apigenin and Apigenin-7-O-glucoside.[3]

Objective: To determine the effect of this compound on cell viability and to calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • Human cancer cell line of interest (e.g., HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3 x 10⁴ cells per well and incubate overnight.

  • The following day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.[4]

  • Incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully aspirate the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 550 nm using a microplate reader.[3]

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on a method used for Apigenin-7-O-glucoside.[3]

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • This compound (at its determined IC50 concentration)

  • Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in a suitable culture dish and treat with the IC50 concentration of this compound for 48 hours. Include vehicle-treated and untreated controls.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 10-15 minutes.

  • Analyze the stained cells by flow cytometry.[3][5] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.[5]

Anti-Inflammatory Assay (NF-κB Activity)

This protocol is based on studies of apigenin's anti-inflammatory effects.[1][6][7]

Objective: To determine if this compound inhibits the NF-κB signaling pathway.

Materials:

  • Cell line capable of inflammatory response (e.g., macrophages, keratinocytes)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

  • This compound

  • Reagents for Western blotting (antibodies against phospho-IκBα, IκBα, p65) or an NF-κB reporter assay kit

Procedure (Western Blotting):

  • Pre-treat cells with various concentrations of this compound for a specified time.

  • Induce an inflammatory response by treating the cells with LPS or TNF-α.

  • After the desired incubation period, lyse the cells and collect the protein extracts.

  • Perform Western blot analysis to assess the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB. A decrease in IκBα phosphorylation and degradation, and reduced nuclear p65 would indicate inhibition of the NF-κB pathway.[1]

Antioxidant Assay (Intracellular ROS Measurement)

This protocol is adapted from studies on apigenin's antioxidant properties.[8][9]

Objective: To measure the effect of this compound on intracellular reactive oxygen species (ROS) levels.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • An agent to induce oxidative stress (e.g., H₂O₂)

  • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) probe

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a suitable plate or dish.

  • Pre-treat the cells with this compound for a designated period.

  • Induce oxidative stress with H₂O₂.

  • Load the cells with the H₂DCFDA probe, which fluoresces upon oxidation by ROS.

  • Measure the fluorescence intensity using a microplate reader or flow cytometer. A decrease in fluorescence in the this compound-treated group compared to the H₂O₂-only group indicates antioxidant activity.[8]

Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by Apigenin

Apigenin has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation. It is hypothesized that this compound may exert similar effects.

PI3K_Akt_mTOR_Pathway Apigenin This compound PI3K PI3K Apigenin->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK_ERK_Pathway Apigenin This compound MEKK1 MEKK1 Apigenin->MEKK1 inhibits ERK ERK MEKK1->ERK JNK JNK MEKK1->JNK p38 p38 MEKK1->p38 Migration Cell Migration ERK->Migration Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Experimental_Workflow Start Cell Seeding Treatment Treatment with This compound Start->Treatment Incubation Incubation Treatment->Incubation Assay Cell-Based Assay Incubation->Assay Viability Cell Viability (MTT) Assay->Viability Apoptosis Apoptosis (Annexin V) Assay->Apoptosis Inflammation Anti-Inflammatory (NF-κB) Assay->Inflammation Antioxidant Antioxidant (ROS) Assay->Antioxidant Data Data Analysis Viability->Data Apoptosis->Data Inflammation->Data Antioxidant->Data

References

Application Notes and Protocols for In Vivo Experimental Design: Apigenin-4'-glucoside Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo experimental studies to evaluate the therapeutic potential of Apigenin-4'-glucoside. This document outlines key experimental considerations, detailed protocols for assessing its biological activities, and methods for analyzing its mechanisms of action.

Introduction to this compound

Apigenin is a naturally occurring flavone found in numerous fruits, vegetables, and herbs, recognized for its anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] In nature, apigenin often exists as a glycoside, such as this compound. Following oral ingestion, apigenin glycosides are metabolized in vivo to the active aglycone form, apigenin, which is then absorbed.[3] Therefore, in vivo studies of this compound are crucial for understanding its bioavailability, metabolic fate, and systemic efficacy.

1. Preclinical In Vivo Experimental Design

A well-structured preclinical experimental design is fundamental to obtaining reliable and reproducible data on the bioactivity of this compound.

1.1. Animal Model Selection

The choice of animal model is contingent on the specific therapeutic area being investigated. Common models for inflammation, oxidative stress, and metabolic studies include:

  • Rodents (Mice and Rats): Widely used due to their genetic similarity to humans, ease of handling, and established disease models. Specific strains may be chosen based on the study's focus (e.g., BALB/c mice for immunological studies, Wistar rats for metabolic studies).

  • Zebrafish: Useful for high-throughput screening and studying developmental processes due to their rapid development and optical transparency.[4]

1.2. Dosing and Administration

  • Dosage: The dosage of this compound should be determined based on previous studies with apigenin and its glycosides. Doses ranging from 10 mg/kg to 60 mg/kg have been reported for apigenin in various animal models.[1][3][5][6]

  • Administration Route: Oral gavage is the most common and physiologically relevant route for studying dietary compounds like this compound.[5] Intravenous (IV) administration can be used for pharmacokinetic studies to determine absolute bioavailability.[3][5]

  • Vehicle Selection: this compound is sparingly soluble in water.[1] Therefore, a suitable vehicle is required for administration. Common vehicles include saline with a small percentage of DMSO and Tween-80, or a suspension in carboxymethylcellulose (CMC).

Experimental Workflow for In Vivo Studies

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Data Collection & Analysis a Hypothesis Formulation b Animal Model Selection a->b c Dose & Vehicle Selection b->c d Ethical Approval c->d e Animal Acclimatization d->e Proceed to Experiment f Grouping & Baseline Measurement e->f g This compound Administration f->g h Induction of Disease Model (e.g., LPS, CCl4) g->h i Sample Collection (Blood, Tissues) h->i Post-treatment j Biochemical Assays (e.g., ELISA, Western Blot) i->j k Histopathological Analysis i->k l Statistical Analysis j->l k->l

Caption: A generalized workflow for in vivo studies of this compound.

2. Key Experimental Protocols

2.1. Pharmacokinetic and Bioavailability Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Protocol:

  • Animal Groups: Male Wistar rats (200-250 g) are divided into two groups: oral administration and intravenous (IV) administration.

  • Dosing:

    • Oral Group: Administer this compound (e.g., 50 mg/kg) via oral gavage.

    • IV Group: Administer this compound (e.g., 10 mg/kg) via tail vein injection.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of apigenin and its metabolites using a validated HPLC-MS/MS method.

  • Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life) using appropriate software.

  • Bioavailability Calculation: Oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

2.2. Anti-Inflammatory Activity Assessment: LPS-Induced Endotoxemia Model

Objective: To evaluate the anti-inflammatory effects of this compound in a model of systemic inflammation.

Protocol:

  • Animal Groups: Use male BALB/c mice (6-8 weeks old) and divide them into four groups:

    • Control (vehicle only)

    • LPS only (e.g., 10 mg/kg, intraperitoneal injection)

    • This compound (e.g., 20 mg/kg, oral) + LPS

    • This compound (e.g., 40 mg/kg, oral) + LPS

  • Treatment: Pre-treat the mice with this compound or vehicle orally for 7 days.

  • Induction of Inflammation: One hour after the final dose of this compound, administer LPS (lipopolysaccharide) via intraperitoneal (i.p.) injection to induce endotoxemia.

  • Sample Collection: After 6 hours of LPS administration, collect blood via cardiac puncture and harvest tissues (e.g., lungs, liver).

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum using ELISA kits.[1][4]

  • Histopathology: Fix the lung and liver tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.

  • Western Blot Analysis: Analyze tissue lysates for the expression of key inflammatory proteins such as NF-κB, COX-2, and iNOS.[5]

2.3. Antioxidant Capacity Evaluation: CCl4-Induced Oxidative Stress Model

Objective: To assess the protective effects of this compound against oxidative stress.

Protocol:

  • Animal Groups: Use male Wistar rats (180-220 g) and divide them into:

    • Control (vehicle only)

    • CCl4 only (e.g., 1 mL/kg of 50% CCl4 in olive oil, i.p.)

    • This compound (e.g., 20 mg/kg, oral) + CCl4

    • This compound (e.g., 40 mg/kg, oral) + CCl4

  • Treatment: Administer this compound or vehicle orally for 14 days. On the 14th day, administer CCl4 two hours after the final dose of this compound.

  • Sample Collection: 24 hours after CCl4 administration, euthanize the animals and collect liver tissue and blood.

  • Biochemical Assays:

    • Liver Homogenate: Prepare a 10% liver homogenate in phosphate buffer.

    • Oxidative Stress Markers: Measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.

    • Antioxidant Enzymes: Measure the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in the liver homogenate.[1][7]

  • Histopathology: Perform H&E staining of liver sections to evaluate hepatocellular damage.

3. Signaling Pathway Analysis

Apigenin has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Key Signaling Pathways Modulated by Apigenin

cluster_0 This compound (Metabolized to Apigenin) cluster_1 Signaling Pathways cluster_2 Cellular Responses Apigenin Apigenin NFkB NF-κB Pathway Apigenin->NFkB Inhibits MAPK MAPK Pathway (ERK, JNK, p38) Apigenin->MAPK Modulates PI3K_Akt PI3K/Akt Pathway Apigenin->PI3K_Akt Inhibits Nrf2 Nrf2 Pathway Apigenin->Nrf2 Activates Inflammation ↓ Inflammation (↓ TNF-α, IL-6, COX-2) NFkB->Inflammation Apoptosis ↑ Apoptosis (in cancer cells) MAPK->Apoptosis CellCycleArrest ↑ Cell Cycle Arrest (G2/M phase) PI3K_Akt->CellCycleArrest OxidativeStress ↓ Oxidative Stress (↑ SOD, GPx) Nrf2->OxidativeStress

Caption: Key signaling pathways modulated by Apigenin.

  • NF-κB Pathway: Apigenin can suppress the nuclear translocation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[1][4] This leads to a reduction in the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][8]

  • MAPK Pathway: Apigenin has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, including ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.[9][10][11]

  • PI3K/Akt Pathway: Apigenin can inhibit the PI3K/Akt signaling pathway, which is often overactive in cancer cells and promotes cell survival and proliferation.[10]

  • Nrf2 Pathway: Apigenin can activate the Nrf2 transcription factor, a master regulator of the antioxidant response, leading to increased expression of antioxidant enzymes.[1]

4. Data Presentation

Quantitative data from in vivo studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of In Vivo Anti-Inflammatory Studies with Apigenin

Animal ModelCompoundDosageAdministration RouteKey FindingsReference
LPS-induced endotoxemia in miceApigenin20 and 40 mg/kgOralReduced levels of TNF-α, IL-1β, and IL-6.[1]
Allergic rhinitis in miceApigeninNot specifiedNot specifiedIncreased Th1 cytokines and decreased Th2 cytokines.[1]
Carrageenan-induced paw edema in ratsApigeninNot specifiedNot specifiedDemonstrated anti-inflammatory activity.[12]
Acute lung injury in miceApigenin10 and 20 mg/kgNot specifiedShowed anti-inflammatory effects.[5]

Table 2: Summary of In Vivo Pharmacokinetic Studies with Apigenin

Animal ModelCompoundDosageAdministration RouteCmaxTmaxT1/2Reference
RatsApigenin60 mg/kgOral1.33 ± 0.24 µg/mL0.5 - 2.5 h1.8 - 4.2 h[3][6]
RatsApigenin20 mg/kgIV--~2.52 h[3]
HumansApigenin from parsley~18 mgOral127 ± 81 nmol/L7.2 ± 1.3 h-[1]

The protocols and application notes provided herein offer a framework for the systematic in vivo evaluation of this compound. By employing robust experimental designs and standardized methodologies, researchers can effectively investigate its therapeutic potential and elucidate its underlying mechanisms of action, paving the way for its potential development as a novel therapeutic agent.

References

Apigenin Glycosides in Cancer Therapy: A Focus on Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers

Introduction

Apigenin, a naturally occurring flavonoid found in various fruits and vegetables, has garnered significant attention for its potential anticancer properties. Its glycosidic forms, such as apigenin-4'-O-glucoside, are often more bioavailable. These compounds are metabolized in the body to the aglycone form, apigenin, which can induce apoptosis (programmed cell death) in various cancer cell lines. This document provides an overview of the application of apigenin glucosides, with a specific focus on their role in inducing apoptosis in cancer cells, and offers detailed protocols for relevant in vitro assays. While data on apigenin-4'-O-glucoside is limited, this report draws on data from the closely related and well-studied apigenin-7-O-glucoside (AGL) and rhoifolin (apigenin-7-O-neohesperidoside) to provide a comprehensive guide for researchers.

Data Presentation: Cytotoxicity of Apigenin and its Glycosides

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of apigenin and its glycosides in various cancer cell lines.

Table 1: IC50 Values of Apigenin-7-O-Glucoside (AGL) in Cancer Cells

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
HeLaCervical Cancer4847.26[1]
HCT116Colon Cancer4815[2]
A549Lung CarcinomaNot SpecifiedDose-dependent suppression
H1975Non-small cell lung cancerNot SpecifiedDose-dependent suppression

Table 2: IC50 Values of Rhoifolin (Apigenin-7-O-neohesperidoside) in Cancer Cells

Cell LineCancer TypeIncubation Time (hours)IC50 (µg/mL)
HepG2Hepatocellular Carcinoma24373.9
HepG2Hepatocellular Carcinoma48208.9
HuH7Hepatocellular Carcinoma24288.7
HuH7Hepatocellular Carcinoma48218.0

Table 3: IC50 Values of Apigenin in Cancer Cells

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MDA-MB-453Breast Cancer2459.44[3][4]
MDA-MB-453Breast Cancer7235.15[3][4]
HCT116Colon Cancer4862[2]

Signaling Pathways in Apigenin Glucoside-Induced Apoptosis

Apigenin and its glucosides induce apoptosis through the modulation of various signaling pathways. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are often implicated.

Apigenin-7-O-Glucoside (AGL) has been shown to induce apoptosis in cervical cancer cells by targeting the PTEN/PI3K/AKT pathway.[1] In lung cancer cells, AGL promotes apoptosis and reactive oxygen species (ROS) accumulation by inhibiting the PI3K/Akt/mTOR pathway.[5][6]

Rhoifolin has been demonstrated to induce apoptosis in pancreatic cancer cells by up-regulating JNK and p-JNK while down-regulating p-Akt. It also modulates the TGF-β2/SMAD2 signaling pathway.[7] In hepatocellular carcinoma, rhoifolin facilitates apoptosis by upregulating the expression of PIDD1, CASP8, CASP9, BID, BAX, BIM, and BAK1.

The following diagram illustrates a generalized workflow for investigating the apoptotic effects of apigenin glucosides.

G cluster_0 In Vitro Analysis Workflow prep Prepare Cancer Cell Culture treat Treat cells with Apigenin Glucoside prep->treat viability Cell Viability Assay (MTT) treat->viability apoptosis_assay Apoptosis Assay (Annexin V/PI) treat->apoptosis_assay western Western Blot Analysis treat->western data Data Analysis viability->data apoptosis_assay->data western->data G AGL Apigenin-7-O-Glucoside PTEN PTEN AGL->PTEN activates PI3K PI3K PTEN->PI3K inhibits AKT AKT PI3K->AKT inhibits activation Apoptosis Apoptosis AKT->Apoptosis inhibition of inhibition leads to G cluster_0 Cell States cluster_1 Staining Characteristics live Live Cell early Early Apoptosis live->early Apoptotic Stimulus live_stain Annexin V (-) PI (-) live->live_stain late Late Apoptosis/ Necrosis early->late Progression early_stain Annexin V (+) PI (-) early->early_stain late_stain Annexin V (+) PI (+) late->late_stain

References

Application Notes and Protocols: Utilizing Apigenin-4'-glucoside in Antioxidant Capacity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a naturally occurring flavonoid found in a variety of plants, is well-regarded for its antioxidant, anti-inflammatory, and anticancer properties. Its glycosidic forms, such as Apigenin-4'-glucoside, are often more bioavailable. These application notes provide detailed protocols for assessing the antioxidant capacity of this compound using common in vitro assays: DPPH, ABTS, and FRAP. Additionally, we explore the molecular mechanisms underlying its antioxidant effects, specifically its influence on the Nrf2 and NF-κB signaling pathways.

Data Presentation: Antioxidant Capacity of Apigenin Glycosides

The following table summarizes the antioxidant capacity of an apigenin glycoside, Apigenin-8-C-(α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside), as determined by DPPH and ABTS assays. This data is provided as a reference for the expected antioxidant potential of apigenin glycosides.

AssayCompoundIC50 (µg/mL)Reference
DPPH Radical Scavenging AssayApigenin-8-C-(α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside)7.528[1]
ABTS Radical Cation Decolorization AssayApigenin-8-C-(α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside)379.7[1]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of this compound solution to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • For the control, add 100 µL of a standard antioxidant solution (e.g., Ascorbic acid or Trolox).

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_blank is the absorbance of the blank (DPPH solution without sample).

    • A_sample is the absorbance of the sample with DPPH solution.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol or Phosphate Buffered Saline (PBS)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or PBS) and create a series of dilutions.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of this compound solution to the wells.

    • For the blank, add 10 µL of the solvent instead of the sample.

    • For the control, use a standard antioxidant like Trolox.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as follows:

    Where:

    • A_blank is the absorbance of the blank (ABTS•+ solution without sample).

    • A_sample is the absorbance of the sample with ABTS•+ solution.

  • IC50 Determination: Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of this compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

  • This compound

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

  • Ferric chloride (FeCl₃·6H₂O)

  • Sodium acetate

  • Glacial acetic acid

  • Hydrochloric acid (HCl)

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of distilled water.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.

    • Working FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh and warm it to 37°C before use.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of ferrous sulfate solutions (e.g., 100 to 2000 µM) in distilled water for the standard curve.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the sample, standard, or blank (solvent) to the wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation of Antioxidant Power:

    • Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • Determine the FRAP value of the sample by comparing its absorbance with the standard curve. The results are expressed as µM Fe(II) equivalents.

Signaling Pathway Diagrams

Antioxidant Response Element (ARE) Activation via Nrf2 Signaling Pathway by Apigenin

// Nodes ROS [label="Oxidative Stress\n(ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Apigenin [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Keap1 [label="Keap1", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="Antioxidant Response\nElement (ARE)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; AntioxidantEnzymes [label="Antioxidant Enzymes\n(e.g., HO-1, NQO1)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; CellProtection [label="Cellular Protection", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges ROS -> Keap1 [label="induces conformational change", fontsize=8]; Apigenin -> Keap1 [label="promotes dissociation", fontsize=8, style=dashed]; Keap1 -> Nrf2 [dir=none, style=dashed, label="sequesters in cytoplasm"]; Nrf2 -> ARE [label="translocates to nucleus\nand binds to ARE", fontsize=8]; ARE -> AntioxidantEnzymes [label="initiates transcription", fontsize=8]; AntioxidantEnzymes -> CellProtection [label="enhances", fontsize=8]; ROS -> CellProtection [dir=back, label="combats", style=dotted, color="#EA4335"]; } Diagram of the Nrf2 signaling pathway activation.

Inhibition of NF-κB Signaling Pathway by Apigenin

// Nodes InflammatoryStimuli [label="Inflammatory Stimuli\n(e.g., LPS, TNF-α)", fillcolor="#FBBC05", fontcolor="#202124"]; Apigenin [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IKK [label="IKK Complex", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IkB [label="IκBα", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB\n(p65/p50)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; InflammatoryGenes [label="Pro-inflammatory Genes\n(e.g., COX-2, iNOS)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges InflammatoryStimuli -> IKK [label="activates", fontsize=8]; Apigenin -> IKK [label="inhibits", fontsize=8, color="#EA4335", arrowhead=tee]; IKK -> IkB [label="phosphorylates", fontsize=8]; IkB -> NFkB [dir=none, style=dashed, label="sequesters in cytoplasm"]; IkB -> Inflammation [label="degradation", style=dotted, arrowhead=none]; NFkB -> Nucleus [label="translocates to", fontsize=8]; Nucleus -> InflammatoryGenes [label="activates transcription", fontsize=8, style=dashed, arrowhead=none]; InflammatoryGenes -> Inflammation [label="promotes", fontsize=8]; } Diagram of the NF-κB signaling pathway inhibition.

General Experimental Workflow for Antioxidant Capacity Assays

// Nodes Preparation [label="1. Reagent and\nSample Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assay [label="2. Assay Performance\n(DPPH, ABTS, or FRAP)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="3. Incubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measurement [label="4. Spectrophotometric\nMeasurement", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="5. Data Analysis\n(IC50, Equivalents)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Preparation -> Assay; Assay -> Incubation; Incubation -> Measurement; Measurement -> Analysis; } A generalized workflow for in vitro antioxidant assays.

References

Apigenin-4'-Glucoside: Application Notes and Protocols for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin-4'-glucoside, a flavonoid glycoside, is a significant natural compound found in a variety of plants. As the glycosidic form of apigenin, it exhibits a range of biological activities and serves as a crucial analyte in phytochemical analysis, quality control of herbal products, and drug discovery. The presence of the glucose moiety at the 4'-position influences its solubility, stability, and bioavailability compared to its aglycone, apigenin. These application notes provide detailed protocols and data for the use of this compound as a standard in phytochemical analysis.

Physicochemical Properties and Data

Accurate quantitative analysis relies on a thorough understanding of the physicochemical properties of the standard compound.

PropertyValueSource
Molecular Formula C21H20O10N/A
Molecular Weight 432.38 g/mol N/A
Appearance Yellowish powderN/A
Melting Point 234-235 °C[1]
UV max (in Methanol) 268 nm, 335 nm[2]
Solubility

Table of Apigenin Solubility (as a reference)

SolventSolubilityTemperatureSource
Water1.83 µg/mL25 °C[3]
Ethanol0.3 mg/mLNot Specified[4]
DMSO15 mg/mLNot Specified[4]
Dimethylformamide (DMF)25 mg/mLNot Specified[4]

Note: this compound is expected to have higher solubility in polar solvents like water, methanol, and ethanol compared to apigenin.

Stability

The stability of this compound is critical for accurate quantification. Studies on apigenin glycosides indicate that they are relatively stable under certain conditions. Apigenin 7-O-glucoside, a similar compound, shows high stability at pH 3, 5, and 7 when heated to 100°C for up to 5 hours. However, the aglycone, apigenin, degrades more rapidly at neutral and alkaline pH.[5] It is recommended to store standard solutions in a refrigerator at 4°C and protect them from light to minimize degradation. For long-term storage, solutions should be kept at -20°C.

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Objective: To prepare accurate and stable standard solutions of this compound for calibration curves and quality control.

Materials:

  • This compound reference standard

  • HPLC-grade methanol or ethanol[4]

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Analytical balance

  • Pipettes

Protocol:

  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer the weighed standard to a 10 mL volumetric flask.

    • Add a small amount of HPLC-grade methanol or ethanol to dissolve the standard.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Bring the volume up to the 10 mL mark with the same solvent.

    • Stopper the flask and invert several times to ensure homogeneity.

    • Store the stock solution at 4°C in a dark, airtight container.

  • Working Solutions:

    • Prepare a series of working solutions by diluting the stock solution with the mobile phase to be used in the analysis.

    • For a typical calibration curve, concentrations may range from 1 µg/mL to 100 µg/mL.

    • For example, to prepare a 10 µg/mL working solution, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and bring it to volume with the mobile phase.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 10 mg of This compound dissolve Dissolve in Methanol/Ethanol in a 10 mL volumetric flask weigh->dissolve sonicate Sonicate for 10 min dissolve->sonicate fill_to_mark_stock Fill to the 10 mL mark sonicate->fill_to_mark_stock store_stock Store at 4°C, protected from light fill_to_mark_stock->store_stock pipette Pipette appropriate volume of stock solution store_stock->pipette dilute Dilute with mobile phase in a volumetric flask pipette->dilute fill_to_mark_working Fill to the mark dilute->fill_to_mark_working use_immediately Use for analysis fill_to_mark_working->use_immediately

High-Performance Liquid Chromatography (HPLC) Protocol for Quantification

Objective: To provide a robust HPLC method for the separation and quantification of this compound in phytochemical samples.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A system with a pump, autosampler, column oven, and PDA or UV detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A) 0.1% Formic acid in WaterB) Acetonitrile or Methanol
Gradient Elution A typical gradient could be:0-5 min: 20% B5-15 min: 20-50% B15-25 min: 50-90% B25-30 min: 90% B30-35 min: 90-20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10-20 µL
Detection Wavelength 335 nm or 268 nm[2]

Protocol:

  • System Preparation:

    • Prepare the mobile phases and degas them thoroughly.

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve:

    • Inject the prepared working standard solutions in increasing order of concentration.

    • Record the peak area for each concentration.

    • Plot a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of ≥ 0.999.

  • Sample Analysis:

    • Prepare the sample extract by dissolving it in the initial mobile phase composition and filtering it through a 0.45 µm syringe filter.

    • Inject the prepared sample solution into the HPLC system.

    • Identify the this compound peak by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

G cluster_prep System & Sample Preparation cluster_analysis Analysis system_prep Equilibrate HPLC system inject_standards Inject standard solutions system_prep->inject_standards sample_prep Prepare and filter sample extract inject_sample Inject sample solution sample_prep->inject_sample generate_curve Generate calibration curve inject_standards->generate_curve quantify Identify and quantify This compound generate_curve->quantify inject_sample->quantify result result quantify->result Report concentration

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Identification and Quantification

Objective: To provide a sensitive and selective LC-MS method for the identification and quantification of this compound.

Instrumentation and Conditions:

ParameterRecommended Setting
LC System UPLC or HPLC system
Mass Spectrometer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)
Ionization Source Electrospray Ionization (ESI), negative mode
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A) 0.1% Formic acid in WaterB) Acetonitrile or Methanol
Gradient Elution A typical gradient can be adapted from the HPLC method, with adjustments for the shorter column.
Flow Rate 0.2-0.4 mL/min
Column Temperature 40°C
Injection Volume 1-5 µL
MS Parameters Optimize based on the specific instrument. Typical parameters include:- Capillary voltage: 3.0-4.0 kV- Cone voltage: 20-40 V- Source temperature: 120-150°C- Desolvation temperature: 350-450°C
MRM Transitions (for QqQ) Precursor ion [M-H]⁻: m/z 431.1Product ions: m/z 269.1 (aglycone fragment) and others. These should be optimized by direct infusion of the standard.

Protocol:

  • System Preparation and Calibration:

    • Prepare and degas mobile phases.

    • Equilibrate the LC-MS system.

    • Perform mass calibration of the mass spectrometer according to the manufacturer's instructions.

  • Standard and Sample Preparation:

    • Prepare standard and sample solutions as described in the HPLC protocol, using LC-MS grade solvents.

  • Method Development (if necessary):

    • Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal ionization parameters and identify characteristic product ions for MRM analysis.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • Identify this compound based on its retention time and specific MRM transitions or accurate mass measurement (Q-TOF).

    • Quantify using the calibration curve.

Signaling Pathways Involving Apigenin

Apigenin, the aglycone of this compound, is known to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. Understanding these pathways is crucial for researchers in drug development.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway apigenin Apigenin pi3k PI3K apigenin->pi3k inhibits mek MEK apigenin->mek inhibits ikk IKK apigenin->ikk inhibits akt Akt pi3k->akt mtor mTOR akt->mtor cell_growth cell_growth mtor->cell_growth promotes ras Ras raf Raf ras->raf raf->mek erk ERK mek->erk proliferation proliferation erk->proliferation promotes nfkb NF-κB ikk->nfkb inflammation inflammation nfkb->inflammation promotes

Conclusion

This compound is a vital standard for the accurate phytochemical analysis of various plant materials and herbal products. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals. Proper handling, storage, and use of this compound as a reference standard, in conjunction with robust analytical methods like HPLC and LC-MS, will ensure reliable and reproducible results. Further research into the specific properties and biological activities of this compound will continue to enhance its importance in natural product science.

References

Application Notes & Protocols: Formulation of Apigenin-4'-glucoside for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Apigenin is a widely studied natural flavonoid found in various plants, recognized for its potential anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] In nature, it often exists in glycosylated forms, such as apigenin-4'-glucoside. Glucosylation can improve the solubility and bioavailability of flavonoids.[3] However, like many flavonoids, apigenin and its glucosides have low aqueous solubility and poor oral bioavailability, which presents a significant challenge for in vivo research.[4][5] Effective formulation is therefore critical to ensure consistent and reproducible results in animal studies.

These application notes provide detailed protocols for the preparation of this compound formulations suitable for oral administration in animal models, addressing the challenges of its limited solubility.

Physicochemical and Pharmacokinetic Data

Successful formulation development requires a thorough understanding of the compound's properties. While specific experimental data for this compound is limited, the following tables summarize key data for apigenin and its glycosides based on available literature. Researchers should note that after oral administration, apigenin glycosides are often hydrolyzed to the aglycone form (apigenin) by intestinal enzymes before absorption.[5] Therefore, pharmacokinetic studies often measure the concentration of apigenin in plasma.

Table 1: Physicochemical Properties of Apigenin and its Glucosides

PropertyApigenin (Aglycone)This compoundApigenin-7-glucoside
Molecular Formula C₁₅H₁₀O₅[6]C₂₁H₂₀O₁₀[7]C₂₁H₂₀O₁₀
Molecular Weight 270.24 g/mol [8]432.4 g/mol [7]432.38 g/mol
Water Solubility Very Poor (<2.16 µg/mL)[4][5][8]Predicted: 0.74 g/L[9]More water-soluble than apigenin[10]
LogP 0.8[9]-0.1[7]N/A
Appearance Yellow crystalline powder[8]N/AN/A

Table 2: Summary of Pharmacokinetic Parameters of Apigenin in Rats (Oral Administration)

ParameterValueCondition
Bioavailability (F) ~0.708% (for Apigenin)[11]Oral administration of apigenin.[11]
Tmax (Time to Peak) 0.5 - 2.5 hours[12]Varies with formulation and dose.[12]
Cmax (Peak Concentration) 1.33 ± 0.24 µg/mL[10]Oral dose of 60 mg/kg.[12]
t1/2 (Elimination Half-life) ~91.8 hours[13]Suggests slow metabolism and elimination.[13]
Metabolism Primarily extensive first-pass metabolism in the intestine and liver (glucuronidation and sulfation).[11][12]The primary metabolite is often apigenin-7-O-glucuronide.[11]

Experimental Protocols

Given the poor aqueous solubility of this compound, creating a stable and homogenous suspension is the most common and practical approach for oral gavage in animal studies. An alternative for specific applications is to use a co-solvent system to achieve solubilization.

Protocol 1: Preparation of this compound Suspension

This protocol describes the preparation of a standard suspension using Carboxymethylcellulose (CMC), a widely used suspending agent.

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) solution in sterile water

  • Weighing scale

  • Spatula

  • Mortar and pestle (optional, for particle size reduction)

  • Stir plate and magnetic stir bar

  • Homogenizer or sonicator

  • Calibrated pH meter

Procedure:

  • Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, dose per animal (mg/kg), and dosing volume (typically 5-10 mL/kg).[14] Calculate the total mass of this compound required.

  • Weigh Compound: Accurately weigh the calculated amount of this compound powder.

  • Particle Size Reduction (Optional but Recommended): If the powder is crystalline or clumpy, gently grind it to a fine, uniform powder using a mortar and pestle. This increases the surface area and improves suspension stability.

  • Pre-wet the Powder: In a suitable container, add a small volume of the 0.5% CMC-Na vehicle to the powder to create a thick, uniform paste. This prevents clumping when the full volume of the vehicle is added.

  • Prepare Suspension: Gradually add the remaining 0.5% CMC-Na solution to the paste while continuously stirring with a magnetic stir bar.

  • Homogenization: For a uniform and stable suspension, homogenize the mixture using a sonicator or a mechanical homogenizer. Sonicate in short bursts on ice to prevent degradation from heat.

  • Final QC: Visually inspect the suspension for uniformity. Check the pH to ensure it is within a physiologically acceptable range (typically pH 6.5-7.5).

  • Storage: Store the suspension in a light-protected container at 2-8°C. It is recommended to prepare the formulation fresh daily.[15] Before each use, vortex or stir thoroughly to ensure homogeneity.

Protocol 2: Preparation of a Solubilized Formulation (Co-solvent System)

This protocol is an alternative for studies where a true solution is required, but it should be used with caution due to potential toxicity of the organic solvents. A common vehicle for poorly soluble compounds is a mix of DMSO, PEG300, and Tween-80.[15][16]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Calculate Required Amounts: As in Protocol 1, calculate the total mass of the compound needed.

  • Prepare Vehicle: Prepare the co-solvent vehicle. A common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .[16]

    • Note: The proportion of DMSO should be kept as low as possible, especially for weak or immunocompromised animals.[15]

  • Dissolve Compound: First, dissolve the weighed this compound powder in the required volume of DMSO. Vortex until fully dissolved.

  • Add Co-solvents: Sequentially add the PEG300 and then the Tween-80, vortexing thoroughly after each addition.

  • Final Dilution: Slowly add the sterile saline to the mixture while vortexing to reach the final volume. The solution should remain clear. If precipitation occurs, the concentration may be too high for this vehicle system.

  • Storage: Use the formulation immediately after preparation. Do not store solutions containing high percentages of organic solvents for extended periods.

Protocol 3: General Procedure for Oral Gavage in Rodents

This protocol provides a standardized method for administering the prepared formulation. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

Materials:

  • Prepared this compound formulation

  • Appropriately sized syringe (e.g., 1 mL)

  • Appropriately sized gavage needle (feeding tube). Use a flexible or soft-tipped needle to minimize risk of injury.[14][17]

    • Mice (20-30g): 18-20 gauge, 1-1.5 inches long.[14]

    • Rats (200-300g): 16-18 gauge, 2-3 inches long.

Procedure:

  • Animal Handling: Weigh the animal to calculate the precise volume to be administered.

  • Restraint: Restrain the animal firmly but gently to prevent movement. For mice, scruff the neck and back to straighten the alignment of the mouth and esophagus.[14]

  • Measure Needle Depth: Measure the gavage needle externally from the tip of the animal’s nose to the last rib to estimate the distance to the stomach. Do not insert the needle past this point.[14]

  • Needle Insertion: Gently insert the gavage needle into the mouth, advancing it along the upper palate. The tube should pass easily into the esophagus with no resistance. The animal may exhibit swallowing motions.[18]

    • CRITICAL: If resistance is felt or the animal shows signs of respiratory distress (e.g., gasping), the needle may be in the trachea. Withdraw immediately and try again only after the animal is breathing normally.[18]

  • Administer Dose: Once the needle is correctly placed, slowly and steadily depress the syringe plunger to deliver the formulation over 2-3 seconds.[18]

  • Withdraw Needle: Remove the gavage tube slowly and smoothly in the same path it was inserted.[18]

  • Monitoring: Return the animal to its cage and monitor for at least 15-30 minutes for any adverse reactions, such as labored breathing or distress.[17]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the typical workflow for preparing and administering an this compound formulation for an in vivo pharmacokinetic study.

G cluster_prep Formulation Preparation cluster_admin In Vivo Procedure cluster_analysis Analysis calc Calculate Dose & Volume weigh Weigh Compound calc->weigh mix Mix & Homogenize (Vortex/Sonicate) weigh->mix vehicle Prepare Vehicle (e.g., 0.5% CMC) vehicle->mix qc Final Formulation QC mix->qc admin Oral Gavage Administration qc->admin sample Serial Blood Sampling admin->sample process Plasma Processing sample->process lcms LC-MS/MS Analysis process->lcms pk Pharmacokinetic Modeling lcms->pk

Workflow for in vivo formulation and analysis.
Signaling Pathways Modulated by Apigenin

Apigenin is known to modulate several key cellular signaling pathways involved in inflammation and cell survival. The diagrams below illustrate its inhibitory effects.

1. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Apigenin can suppress its activation.[19]

G cluster_nuc LPS Inflammatory Stimuli (LPS) IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκBα Degradation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Api Apigenin Api->IKK Inhibits NFkB_in_nuc NF-κB NFkB_in_nuc->Genes Induces Transcription

Apigenin's inhibition of the NF-κB pathway.

2. PI3K/AKT/mTOR Signaling Pathway

This pathway is crucial for cell survival, proliferation, and growth. Apigenin has been shown to inhibit this pathway, contributing to its anti-cancer effects.[1][20]

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Api Apigenin Api->PI3K Inhibits Api->AKT Inhibits

Apigenin's inhibition of PI3K/AKT/mTOR signaling.

References

Application Notes and Protocols: Cellular Sensitivity to Apigenin and its Glucosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a naturally occurring flavonoid found in various plants, has garnered significant interest for its potential anticancer properties. It has been shown to exert its effects through various mechanisms, including the induction of apoptosis and cell cycle arrest in a variety of cancer cell lines. This document provides detailed information on cell lines sensitive to Apigenin and its glucoside derivatives, along with protocols for key experimental assays.

Note on Apigenin-4'-glucoside: There is limited specific data available in the scientific literature for this compound. The information presented here primarily focuses on Apigenin and Apigenin-7-O-glucoside, a closely related isomer, to provide relevant insights into the potential activity of apigenin glycosides.

Cell Line Sensitivity to Apigenin-7-O-glucoside

Recent studies have highlighted the cytotoxic effects of Apigenin-7-O-glucoside, demonstrating its potential as an anticancer agent. The human colon carcinoma cell line, HCT116, has been identified as being sensitive to this compound.

Table 1: Quantitative Data for Apigenin-7-O-glucoside and Apigenin Sensitivity

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)
Apigenin-7-O-glucosideHCT116Colon Carcinoma1548
ApigeninHCT116Colon Carcinoma6248

The data indicates that Apigenin-7-O-glucoside is approximately four times more potent than its aglycone counterpart, Apigenin, in reducing the viability of HCT116 cells.[1]

Cell Lines Sensitive to Apigenin Treatment

Apigenin has demonstrated broad-spectrum anticancer activity across a diverse range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for Apigenin in various cell lines.

Table 2: IC50 Values of Apigenin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
HeLaCervical Cancer1072[2]
C33ACervical Cancer4072[2]
SiHaCervical Cancer6872[2]
CaSkiCervical Cancer7672[2]
KKU-M055Cholangiocarcinoma7824[3]
KKU-M055Cholangiocarcinoma6148[3]
Caki-1Renal Cell Carcinoma27.0224[4]
ACHNRenal Cell Carcinoma50.4024[4]
NC65Renal Cell Carcinoma23.3424[4]

Signaling Pathways Modulated by Apigenin

Apigenin exerts its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer. These include the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival. Apigenin has been shown to inhibit this pathway, leading to decreased cancer cell viability.[5][6]

PI3K_Akt_mTOR_Pathway Apigenin Apigenin PI3K PI3K Apigenin->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK_ERK_Pathway Apigenin Apigenin Raf Raf Apigenin->Raf inhibits Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation JAK_STAT_Pathway Apigenin Apigenin JAK JAK Apigenin->JAK inhibits CytokineReceptor Cytokine Receptor CytokineReceptor->JAK STAT STAT JAK->STAT phosphorylates STAT->STAT GeneExpression Gene Expression (Proliferation, Survival) STAT->GeneExpression nuclear translocation Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture CompoundPrep 2. Compound Preparation CellSeeding 3. Cell Seeding CompoundPrep->CellSeeding Treatment 4. Treatment with Compound CellSeeding->Treatment Incubation 5. Incubation Treatment->Incubation Viability 6a. Cell Viability Assay (e.g., MTT) Incubation->Viability Apoptosis 6b. Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis CellCycle 6c. Cell Cycle Analysis (e.g., PI Staining) Incubation->CellCycle DataAcquisition 7. Data Acquisition Viability->DataAcquisition Apoptosis->DataAcquisition CellCycle->DataAcquisition Analysis 8. Statistical Analysis DataAcquisition->Analysis Results 9. Results & Interpretation Analysis->Results

References

Application Notes and Protocols for Studying the PI3K/Akt Signaling Pathway Using Apigenin

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for the Reader: While the inquiry specifically requested information on Apigenin-4'-glucoside, a thorough review of the available scientific literature did not yield specific experimental data or protocols detailing its direct effects on the PI3K/Akt signaling pathway. The majority of research has focused on its aglycone form, apigenin . This document provides comprehensive application notes, protocols, and data based on the extensive research conducted on apigenin's interaction with the PI3K/Akt pathway. Researchers can use this information as a foundational guide for investigating related compounds like this compound, with the understanding that experimental outcomes may vary.

Application Notes

Introduction

Apigenin, a naturally occurring flavonoid found in various plants, has garnered significant interest in cancer research for its potential to modulate key cellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[1] This pathway is a critical regulator of cell survival, proliferation, growth, and apoptosis, and its aberrant activation is a hallmark of many cancers.[1][2] Apigenin has been shown to inhibit the PI3K/Akt signaling cascade, leading to the induction of apoptosis and cell cycle arrest in various cancer cell lines.[2][3] These application notes provide an overview of the utility of apigenin as a tool to investigate the PI3K/Akt signaling pathway in a research setting.

Mechanism of Action

Apigenin exerts its inhibitory effects on the PI3K/Akt pathway through multiple mechanisms:

  • Direct Inhibition of PI3K: Apigenin has been shown to directly suppress the activity of PI3K by blocking its ATP-binding site. This inhibition prevents the phosphorylation of Akt, a key downstream effector of PI3K.[1]

  • Downregulation of Akt Phosphorylation: By inhibiting PI3K, apigenin leads to a dose-dependent decrease in the phosphorylation of Akt at key residues such as Serine 473 and Threonine 308, which are essential for its full activation.[2]

  • Modulation of Downstream Targets: The inhibition of Akt activation by apigenin subsequently affects the expression and activity of numerous downstream targets. This includes the upregulation of pro-apoptotic proteins like Bax and cleaved Caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2.[4]

  • Induction of Apoptosis and Cell Cycle Arrest: By suppressing the pro-survival signaling of the PI3K/Akt pathway, apigenin effectively induces apoptosis (programmed cell death) and can cause cell cycle arrest, often at the G2/M phase, in cancer cells.[2][4]

Applications in Research

Apigenin can be utilized as a chemical probe in a variety of research applications to study the PI3K/Akt pathway:

  • Elucidating Pathway Dynamics: Researchers can use apigenin to investigate the specific roles of PI3K/Akt signaling in different cellular contexts and disease models.

  • Validating Drug Targets: As a known inhibitor, apigenin can be used as a positive control or a reference compound when screening for novel inhibitors of the PI3K/Akt pathway.

  • Investigating Apoptosis and Cell Cycle Regulation: Apigenin is a valuable tool for studying the molecular mechanisms that link the PI3K/Akt pathway to the regulation of apoptosis and the cell cycle.

  • Preclinical Cancer Studies: The anti-proliferative and pro-apoptotic effects of apigenin make it a compound of interest in preclinical studies exploring new therapeutic strategies for various cancers.[3]

Quantitative Data Presentation

The following tables summarize the quantitative effects of apigenin on various cancer cell lines as reported in the literature. These data provide a reference for the concentrations and exposure times that can be expected to elicit a biological response.

Table 1: Effect of Apigenin on Cell Viability (IC50 Values)

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
HeLaCervical Cancer7210
SiHaCervical Cancer7268
CaSkiCervical Cancer7276
C33ACervical Cancer7240
A375PMelanoma24~75
A375SMMelanoma24>100
HCT116Colon Cancer4862

Data compiled from multiple sources.

Table 2: Effect of Apigenin on Apoptosis and Cell Cycle

Cell LineApigenin Conc. (µM)Incubation Time (h)Effect
ACHN548G2/M Arrest: 16.85%
ACHN1048G2/M Arrest: 30.54%
ACHN2048G2/M Arrest: 46.77%
A375P50Not SpecifiedApoptosis Rate: 24.8%
A375P100Not SpecifiedApoptosis Rate: 44.8%
A375SM50Not SpecifiedApoptosis Rate: 20.0%
A375SM100Not SpecifiedApoptosis Rate: 36.4%

Data compiled from multiple sources.[2][5]

Table 3: Effect of Apigenin on PI3K/Akt Pathway Protein Expression

Cell LineApigenin Conc. (µM)Incubation Time (h)ProteinChange in Expression/Phosphorylation
Endometrial Cancer CellsDose-dependentNot Specifiedp-PI3KDecreased
Endometrial Cancer CellsDose-dependentNot Specifiedp-AktDecreased
HeLa5024p-PI3K (p85)Decreased
HeLa5024p-AktDecreased
C33A5024p-PI3K (p85)Decreased
C33A5024p-AktDecreased

Data compiled from multiple sources.[4][6]

Experimental Protocols

The following are detailed protocols for key experiments used to study the effects of apigenin on the PI3K/Akt signaling pathway.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of apigenin on a specific cell line and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Apigenin stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3 x 10⁴ to 5 x 10³ cells per well and incubate overnight at 37°C in a 5% CO2 incubator.[7][8]

  • Prepare serial dilutions of apigenin in complete growth medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Remove the old medium from the wells and add 100 µL of the apigenin dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 450-550 nm using a microplate reader.[2][8]

  • Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by apigenin.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Apigenin

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of apigenin (e.g., IC50 concentration) for the specified duration (e.g., 48 hours).[8]

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis of PI3K/Akt Pathway Proteins

Objective: To determine the effect of apigenin on the expression and phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

  • Cancer cell line of interest

  • Apigenin

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt (Ser473), anti-Akt, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with apigenin as described in the previous protocols.

  • Lyse the cells with ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use a loading control like GAPDH to normalize the protein levels.

Mandatory Visualizations

PI3K/Akt Signaling Pathway and Inhibition by Apigenin

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Apigenin Apigenin Apigenin->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (T308) Downstream Downstream Effectors (e.g., Bad, Caspase-9, NF-κB) Akt->Downstream Inhibits pro-apoptotic Activates anti-apoptotic mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) Survival Cell Survival, Proliferation Downstream->Survival Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of Apigenin.

Experimental Workflow for Studying Apigenin's Effect on the PI3K/Akt Pathway

Experimental_Workflow Start Start: Select Cancer Cell Line CellCulture Cell Culture and Seeding Start->CellCulture Treatment Treat with Apigenin (Dose-Response and Time-Course) CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot Analysis (PI3K/Akt Pathway Proteins) Treatment->WesternBlot DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: A generalized experimental workflow for investigating Apigenin's effects.

References

Troubleshooting & Optimization

Technical Support Center: Improving Apigenin-4'-glucoside Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of Apigenin-4'-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a flavonoid, a class of natural compounds with various biological activities. Like many flavonoids, it has poor water solubility, which can limit its bioavailability and therapeutic efficacy in aqueous physiological environments. Enhancing its solubility is crucial for many in vitro and in vivo experimental setups, as well as for the development of potential therapeutic formulations.

Q2: What is the predicted aqueous solubility of this compound?

A2: The predicted water solubility of this compound is approximately 0.74 g/L.[1] This is generally higher than its aglycone parent, apigenin, due to the hydrophilic glucose moiety. However, for many experimental and pharmaceutical applications, this level of solubility can still be a limiting factor.

Q3: How does the solubility of this compound compare to its parent compound, apigenin?

A3: Glycosylation, the addition of a sugar group, generally increases the water solubility of flavonoids.[2][3] Therefore, this compound is expected to be more water-soluble than apigenin. For comparison, the aqueous solubility of apigenin is very low, reported to be around 1.35 µg/mL.[4][5]

Q4: What are the primary methods to improve the aqueous solubility of this compound?

A4: Several formulation strategies can be employed to enhance the solubility of poorly soluble flavonoids like this compound.[4] These can be broadly categorized as:

  • Solid Dispersions: Dispersing the compound in a polymer matrix can enhance its dissolution rate and apparent solubility.[4][6][7]

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area, leading to improved dissolution.[8]

  • Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin cavity can significantly increase its aqueous solubility.[1][9]

Troubleshooting Guide

Issue 1: this compound is not dissolving in my aqueous buffer.

  • Possible Cause: The concentration you are trying to achieve exceeds the intrinsic solubility of the compound in your specific buffer system.

  • Troubleshooting Steps:

    • Initial Dissolution in an Organic Solvent: First, dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO, ethanol, or PEG-400.[10] Then, slowly add this stock solution to your aqueous buffer with vigorous stirring. Be mindful of the final concentration of the organic solvent, as it may affect your experimental system.

    • pH Adjustment: The solubility of flavonoids can be pH-dependent.[11] Depending on the pKa of the hydroxyl groups, adjusting the pH of your aqueous buffer might increase solubility. For flavonoids, increasing the pH to a slightly alkaline range can deprotonate phenolic hydroxyls, increasing solubility. However, be aware that high pH can lead to compound degradation.

    • Gentle Heating and Sonication: Applying gentle heat (e.g., 37-40°C) and using a sonicator can help to overcome the energy barrier for dissolution. However, prolonged exposure to high temperatures should be avoided to prevent degradation.

Issue 2: My this compound solution is cloudy or forms a precipitate over time.

  • Possible Cause: This indicates that the compound is either not fully dissolved or is precipitating out of a supersaturated solution.

  • Troubleshooting Steps:

    • Filtration: After your dissolution attempt, filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles. This will give you a clear solution at the saturation solubility for your conditions.

    • Use of Solubilizing Excipients: If you require a higher concentration, you will need to employ a solubility enhancement technique. Consider the use of co-solvents, surfactants, or formulating the this compound as a solid dispersion or cyclodextrin complex as detailed in the experimental protocols below.

    • Stability Check: The stability of the prepared solution should be assessed over the intended period of use. Some solutions may be prone to precipitation over time, especially if stored at lower temperatures. Preparing fresh solutions for each experiment is often the best practice.

Quantitative Data Presentation

The following tables summarize the solubility of apigenin in various solvents, which can serve as a reference for selecting appropriate solvent systems for its more soluble glucoside derivative, this compound.

Table 1: Solubility of Apigenin in Various Solvents at Different Temperatures

SolventTemperature (K)Mole Fraction Solubility (x 10^4)
Water298.20.00018
303.20.00022
308.20.00026
313.20.00031
318.20.00038
Methanol298.21.42
303.21.76
308.22.15
313.22.53
318.22.96
Ethanol298.22.50
303.22.99
308.23.65
313.24.26
318.24.86
PEG-400298.23150
303.23490
308.23780
313.24010
318.24270
DMSO298.23120
303.23440
308.23720
313.23950
318.24180

Data adapted from Shakeel F. et al., Journal of Molecular Liquids, 2017.[10]

Table 2: Apparent Solubility of Apigenin and its Solid Dispersions in Different Media

FormulationMediumConcentration after 15 min (µg/mL)Concentration after 60 min (µg/mL)
Pure ApigeninWater0.1 ± 0.10.2 ± 0.1
pH 1.2 Buffer0.2 ± 0.10.2 ± 0.1
pH 5.5 Buffer0.2 ± 0.10.3 ± 0.1
pH 6.8 Buffer0.3 ± 0.10.3 ± 0.1
Apigenin-Pluronic® F-127Water25.1 ± 0.530.5 ± 0.6
pH 1.2 Buffer35.2 ± 0.745.1 ± 0.9
pH 5.5 Buffer28.9 ± 0.632.7 ± 0.7
pH 6.8 Buffer30.1 ± 0.638.4 ± 0.8

Data adapted from Rosiak N. et al., Molecules, 2025.[4]

Experimental Protocols

Note: The following protocols are based on methodologies developed for apigenin and may require optimization for this compound.

1. Preparation of an this compound Solid Dispersion by Ball Milling

This method aims to disperse this compound in a hydrophilic polymer matrix to enhance its dissolution rate.[4][6]

  • Materials:

    • This compound

    • Polymer carrier (e.g., Pluronic® F-127, PVP K30)

    • Ball mill with stainless steel jars and balls

    • Mortar and pestle

  • Protocol:

    • Prepare a physical mixture of this compound and the chosen polymer (e.g., at a 1:9 weight ratio).

    • Grind the physical mixture in a mortar to ensure homogeneity.

    • Transfer the mixture to a stainless steel jar of the ball mill.

    • Add stainless steel balls to the jar.

    • Mill the mixture at a specified frequency (e.g., 30 Hz) for a defined duration (e.g., 60 minutes).

    • The resulting powder is the solid dispersion of this compound.

    • Characterize the solid dispersion for dissolution improvement compared to the pure compound.

2. Preparation of this compound Nanoparticles by Liquid Antisolvent Precipitation

This technique reduces the particle size of this compound to the nanoscale, thereby increasing its surface area and dissolution velocity.[8]

  • Materials:

    • This compound

    • A suitable solvent (e.g., Dimethyl sulfoxide - DMSO)

    • An antisolvent (e.g., deionized water)

    • A surfactant/stabilizer (e.g., Tween 80, Poloxamer 188)

    • Stirring apparatus

    • Freeze-dryer (optional, for obtaining a powder)

  • Protocol:

    • Dissolve this compound in the solvent (e.g., DMSO) to prepare the organic phase.

    • Dissolve the surfactant in the antisolvent (e.g., water) to prepare the aqueous phase.

    • Under constant stirring, add the organic phase dropwise into the aqueous phase. The volume ratio of antisolvent to solvent is a critical parameter to optimize (e.g., 10:1).

    • The rapid addition of the solvent to the antisolvent will cause the precipitation of this compound as nanoparticles.

    • Continue stirring for a defined period (e.g., 5-10 minutes) to allow for nanoparticle stabilization.

    • The resulting nanosuspension can be used directly or freeze-dried to obtain a powder.

3. Preparation of an this compound-Cyclodextrin Inclusion Complex

This method involves the encapsulation of the hydrophobic this compound molecule within the hydrophilic cavity of a cyclodextrin.[1][9]

  • Materials:

    • This compound

    • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD)

    • Deionized water

    • Stirring and heating apparatus

    • Freeze-dryer

  • Protocol:

    • Determine the appropriate molar ratio of this compound to cyclodextrin (e.g., 1:1).

    • Dissolve the cyclodextrin in deionized water with stirring. Gentle heating may be applied to aid dissolution.

    • Prepare a solution or a fine suspension of this compound in a suitable solvent (e.g., ethanol-water mixture).

    • Slowly add the this compound solution/suspension to the cyclodextrin solution under continuous stirring.

    • Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) with constant stirring at a controlled temperature.

    • After equilibration, the solution is typically filtered to remove any un-complexed material.

    • The clear solution is then freeze-dried to obtain the solid inclusion complex powder.

Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation of Physical Mixture cluster_milling Ball Milling cluster_output Final Product A4G This compound Mix Weigh and Mix (e.g., 1:9 ratio) A4G->Mix Polymer Polymer (e.g., Pluronic® F-127) Polymer->Mix Grind Grind in Mortar Mix->Grind Load Load into Milling Jar with Balls Grind->Load Mill Mill (e.g., 30 Hz, 60 min) Load->Mill SD Solid Dispersion Powder Mill->SD Characterize Characterization (e.g., Dissolution Testing) SD->Characterize

Caption: Workflow for Solid Dispersion Preparation.

experimental_workflow_nanoparticles cluster_phases Phase Preparation cluster_precipitation Antisolvent Precipitation cluster_product Product Formation A4G_sol This compound in Solvent (e.g., DMSO) Add Add Solvent Phase to Antisolvent with Stirring A4G_sol->Add Surf_aq Surfactant in Antisolvent (e.g., Water) Surf_aq->Add Stir Continue Stirring Add->Stir Nano Nanosuspension Stir->Nano FreezeDry Optional: Freeze-Drying Nano->FreezeDry NanoPowder Nanoparticle Powder FreezeDry->NanoPowder

Caption: Workflow for Nanoparticle Preparation.

experimental_workflow_cyclodextrin cluster_solutions Solution Preparation cluster_complexation Complexation cluster_isolation Product Isolation CD_sol Dissolve Cyclodextrin in Water Combine Add A4G Solution to CD Solution CD_sol->Combine A4G_sol Dissolve/Suspend A4G in Solvent A4G_sol->Combine Equilibrate Equilibrate with Stirring (24-48h) Combine->Equilibrate Filter Filter Equilibrate->Filter FreezeDry Freeze-Dry Filter->FreezeDry Complex Inclusion Complex Powder FreezeDry->Complex

Caption: Workflow for Cyclodextrin Complexation.

References

Preventing Apigenin-4'-glucoside degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Apigenin-4'-glucoside during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a flavonoid O-glycoside, a natural compound found in various plants.[1] It consists of the flavonoid apigenin linked to a glucose molecule.[1] The stability of this compound is crucial for accurate experimental results, as degradation can lead to the formation of its aglycone, apigenin, or other byproducts, potentially altering its biological activity and leading to inaccurate quantification.

Q2: What are the primary factors that cause this compound degradation?

The main factors contributing to the degradation of this compound are:

  • pH: The compound is susceptible to acid-catalyzed hydrolysis, which cleaves the glycosidic bond to yield apigenin and glucose.[2][3][4] While the glycoside form shows some stability across a range of pH values, the resulting aglycone (apigenin) is most stable at an acidic pH of 3 and degrades progressively at pH 5 or 7.[5][6]

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis and degradation.[3][4][5]

  • Enzymatic Activity: The presence of β-glucosidase enzymes can rapidly hydrolyze the glycosidic linkage, converting this compound to apigenin.[5][7][8][9]

  • Light: While the sugar moiety offers some protection, prolonged exposure to light, especially UV radiation, can contribute to the degradation of flavonoids. The aglycone, apigenin, is known to be susceptible to photodegradation.[10][11]

  • Oxidation: The apigenin aglycone is prone to oxidation, which can be initiated by factors like the presence of metal ions.[6][10]

Q3: What are the optimal storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C.[11] The container should be tightly sealed and protected from light to minimize degradation.

Q4: How should I prepare and store solutions of this compound?

It is highly recommended to prepare solutions fresh for each experiment.[11][12] If short-term storage is necessary:

  • Solvent: Use a solvent appropriate for your experimental needs. For aqueous solutions, consider a slightly acidic buffer (pH 3-5) to improve stability.

  • Temperature: Store solutions at 4°C for no longer than 24 hours.[12]

  • Protection: Protect the solution from light by using amber vials or covering the container with aluminum foil.

  • Inert Atmosphere: For extended storage of sensitive experiments, purging the vial with an inert gas like argon or nitrogen can help prevent oxidation.

Troubleshooting Guide

Q5: I see an unexpected peak in my HPLC chromatogram that corresponds to apigenin. What is the likely cause?

The presence of an apigenin peak suggests that your this compound has undergone hydrolysis. Consider the following potential causes:

  • Improper Storage: The sample may have been stored at an inappropriate temperature or pH.

  • Acidic Conditions: Your sample may have been exposed to acidic conditions during sample preparation or in the analytical mobile phase, leading to hydrolysis.[2][8]

  • Enzymatic Contamination: The sample might be contaminated with β-glucosidases.[8]

Q6: My quantified concentration of this compound is lower than expected. What could be the reason?

A lower-than-expected concentration can be a sign of degradation. Review your entire workflow:

  • Storage Conditions: Verify that both solid and solution forms of the compound were stored correctly (see Q3 and Q4).

  • Sample Preparation: High temperatures or prolonged exposure to acidic/basic conditions during extraction or preparation can cause degradation.[3][13]

  • Analytical Method: Ensure your HPLC or other analytical method is validated and stable for this compound. Some mobile phase compositions could promote on-column degradation.

Q7: The biological activity of my this compound sample has changed over time. Why might this be?

A change in biological activity is often linked to the degradation of the parent compound into its aglycone or other degradation products. The aglycone, apigenin, may have different potency or a different mode of action compared to its glycoside form.[6] It is crucial to confirm the purity and integrity of your sample before conducting biological assays.

Quantitative Data on Stability

The stability of flavonoid glycosides is influenced by several factors. The tables below summarize data for apigenin derivatives under various stress conditions.

Table 1: Thermal and pH Stability of Apigenin-7-O-glucoside

pHTemperature (°C)Duration (hours)Remaining Compound (%)
3100590-95%[5]
5100590-95%[5]
7100590-95%[5]

Table 2: Forced Degradation of Apigenin (Aglycone)

Stress ConditionDuration (hours)Degradation (%)
0.1 N HCl24~10%[10]
1 N NaOH24~46%[10]
3% H₂O₂24~12%[10]
UV Light24~30%[10]

Note: Data for Apigenin-7-O-glucoside and apigenin are presented as they are structurally similar and provide insight into the potential stability of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.[10][14]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 80°C for 2 hours.[8] Cool, neutralize with 1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Keep at room temperature for 24 hours.[10] Neutralize with 1 N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[10] Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Place the solid compound in a hot air oven at 100°C for 5 hours.[5] Dissolve a known amount in the solvent and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photodegradation: Expose the stock solution in a transparent vial to UV light (254 nm) for 24 hours.[10] Dilute to a final concentration of 100 µg/mL with the mobile phase.

3. Sample Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products and quantify the remaining parent compound.

Protocol 2: HPLC Method for Analysis of this compound

This is a general HPLC method that can be adapted and validated for the quantification of this compound and its primary degradant, apigenin.[15][16][17]

  • Instrument: HPLC system with UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[16]

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.[17]

  • Detection Wavelength: 336 nm.[16]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare standards of this compound and apigenin in the mobile phase.

  • Generate a calibration curve for each compound.

  • Inject the prepared samples (from Protocol 1 or other experiments) into the HPLC system.

  • Identify and quantify the peaks based on the retention times and calibration curves of the standards.

Visualizations

cluster_degradation Degradation Pathways This compound This compound Apigenin Apigenin This compound->Apigenin  Hydrolysis (Acid, Heat, β-glucosidase) Other Degradation Products Other Degradation Products Apigenin->Other Degradation Products  Oxidation, Photodegradation

Caption: Primary degradation pathways for this compound.

cluster_workflow Stability Study Workflow start Prepare Stock Solution stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidation) start->stress sample Sample at Time Points (e.g., 0, 6, 12, 24h) stress->sample analyze Analyze via HPLC sample->analyze quantify Quantify Parent Compound & Degradation Products analyze->quantify report Report Stability Profile quantify->report

Caption: General workflow for a forced degradation stability study.

cluster_troubleshooting Troubleshooting Degradation issue Unexpected Peak / Low Concentration check_storage Check Storage Conditions (Temp, Light, pH) issue->check_storage storage_ok Storage OK check_storage->storage_ok Yes storage_bad Improper Storage check_storage->storage_bad No check_prep Review Sample Prep (Temp, pH, Time) prep_ok Prep OK check_prep->prep_ok Yes prep_bad Harsh Prep check_prep->prep_bad No check_enzyme Consider Enzymatic Contamination enzyme_no No Enzyme Source check_enzyme->enzyme_no No enzyme_yes Possible Enzyme Source check_enzyme->enzyme_yes Yes storage_ok->check_prep solution1 Solution: Store at -20°C, protect from light, use acidic buffer storage_bad->solution1 prep_ok->check_enzyme solution2 Solution: Use milder prep conditions prep_bad->solution2 solution3 Solution: Use enzyme inhibitors or purified material enzyme_yes->solution3

Caption: Decision tree for troubleshooting this compound degradation.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for flavonoid analysis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the High-Performance Liquid Chromatography (HPLC) separation of Apigenin-4'-glucoside and related flavonoids.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for separating this compound and other flavonoids?

A1: The most widely used stationary phase for the analysis of flavonoids, including apigenin and its glycosides, is C18 (octadecyl-silica).[1][2] C18 columns are well-suited for reversed-phase chromatography, which separates compounds based on their hydrophobicity. For more polar flavonoids, a phenyl-hexyl column may offer better separation.[1]

Q2: Which organic solvents are recommended for the mobile phase in flavonoid separation?

A2: Acetonitrile and methanol are the most common organic solvents used. Acetonitrile is often preferred as it can provide better resolution and lower backpressure.[1][3] The choice between them can significantly impact the separation of flavonoid isomers.[3]

Q3: Why is an acid modifier, like formic acid or phosphoric acid, typically added to the mobile phase?

A3: Adding a small percentage of an acid modifier (e.g., 0.1% formic acid or phosphoric acid) to the aqueous portion of the mobile phase is crucial for several reasons.[1][3][4][5][6] It helps to suppress the ionization of phenolic hydroxyl groups on the flavonoids and residual silanol groups on the silica-based stationary phase.[7][8] This leads to sharper, more symmetrical peaks by preventing secondary interactions that cause peak tailing.[1][7] Operating at a lower pH (below 3) ensures that silanol groups are fully protonated, minimizing these unwanted interactions.[8]

Q4: What is a typical starting point for developing an HPLC method for this compound?

A4: A good starting point would be a reversed-phase method using a C18 column. The mobile phase could consist of a gradient elution with water (containing 0.1% formic acid) as solvent A and acetonitrile as solvent B.[1][7] A typical flow rate is between 0.5 and 1.5 mL/min, with a column temperature set between 30°C and 40°C to ensure reproducibility and efficiency.[2][3][4]

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and a Related Flavonoid

Q: My chromatogram shows co-eluting or poorly resolved peaks for my target analytes. How can I improve the separation?

A: Poor resolution is a common challenge. Here is a step-by-step approach to address it:

  • Optimize the Mobile Phase Gradient: If you are using a gradient, try making it shallower. A slower increase in the organic solvent concentration over a longer period can often improve the separation of closely eluting compounds.[1]

  • Change the Organic Solvent: If you are using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of the separation, potentially resolving co-eluting peaks.[3]

  • Adjust the Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although its effect can vary.[2][3] Experiment with temperatures in the range of 30-40°C.

  • Modify the Mobile Phase pH: Adjusting the pH with formic, acetic, or phosphoric acid can change the retention characteristics of ionizable flavonoids, which can be leveraged to improve resolution.[1]

  • Consider a Different Column: If mobile phase optimization is insufficient, you may need a column with different selectivity. A phenyl-hexyl phase can provide alternative interactions, or a column with a smaller particle size (e.g., sub-2 µm for UHPLC) can significantly increase efficiency and resolution.[1]

Issue 2: Peak Tailing for this compound

Q: The peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. Below is a troubleshooting workflow:

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Lower pH with 0.1% Formic or Phosphoric Acid check_ph->adjust_ph No check_column Is the column specifically designed for polar compounds (e.g., end-capped)? check_ph->check_column Yes solution Problem Resolved adjust_ph->solution use_deactivated_column Switch to a base-deactivated or end-capped column check_column->use_deactivated_column No check_overload Are you overloading the column? check_column->check_overload Yes use_deactivated_column->solution dilute_sample Dilute the sample and reinject check_overload->dilute_sample Yes check_void Is there a void in the column bed or a blocked frit? check_overload->check_void No dilute_sample->solution replace_column Replace guard column (if used) or analytical column check_void->replace_column Yes check_void->solution No replace_column->solution G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mobile 1. Prepare Mobile Phase (A: 0.1% Formic Acid in Water, B: Acetonitrile) prep_sample 2. Prepare Sample (Dissolve in mobile phase or compatible solvent) prep_mobile->prep_sample equilibrate 3. Equilibrate System (Run mobile phase until baseline is stable) prep_sample->equilibrate inject 4. Inject Sample (e.g., 10 µL) equilibrate->inject run_gradient 5. Run Gradient Program inject->run_gradient integrate 6. Integrate Peaks run_gradient->integrate quantify 7. Quantify Analytes integrate->quantify

References

Troubleshooting low yield in Apigenin-4'-glucoside synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Apigenin-4'-glucoside synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the chemical and enzymatic synthesis of this compound.

Question: My chemical synthesis of this compound is resulting in a very low yield. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in the chemical synthesis of this compound, often performed via methods like the Koenigs-Knorr reaction, can stem from several factors. The reactivity of the different hydroxyl groups on the apigenin molecule plays a crucial role. The acidity and, consequently, the reactivity of these groups generally follow the order: 7-OH ≥ 4'-OH > 3-OH > 3'-OH > 5-OH.[1] This inherent reactivity difference can lead to a mixture of products and a low yield of the desired 4'-O-glucoside if not properly controlled.

Here are the key areas to investigate:

  • Inadequate Protection of Hydroxyl Groups: To selectively glucosylate the 4'-OH group, the more reactive 7-OH group must be protected. Incomplete protection will lead to the formation of Apigenin-7-O-glucoside and Apigenin-4',7-O-diglucoside, thereby reducing the yield of the target compound.

    • Troubleshooting:

      • Ensure the use of an appropriate protecting group for the 7-OH position.

      • Verify the completeness of the protection reaction by techniques like TLC or LC-MS before proceeding with the glycosylation step.

      • Optimize the reaction conditions for the protection step (e.g., reaction time, temperature, and stoichiometry of the protecting agent).

  • Suboptimal Reaction Conditions: The Koenigs-Knorr reaction and similar glycosylation methods are sensitive to reaction conditions.

    • Troubleshooting:

      • Solvent: Ensure the use of anhydrous solvents like quinoline, pyridine, or dichloromethane to prevent hydrolysis of the glycosyl donor.[1]

      • Catalyst/Promoter: The choice and amount of the promoter (e.g., silver carbonate, mercury salts) are critical. Ensure it is fresh and used in the correct stoichiometric ratio.

      • Temperature: Maintain the recommended temperature for the specific protocol. Deviations can lead to side reactions or incomplete conversion.

      • Reaction Time: Monitor the reaction progress using TLC to determine the optimal reaction time and avoid degradation of the product.

  • Purity of Reactants: The purity of apigenin, the protected glycosyl donor (e.g., acetobromo-α-D-glucose), and solvents is paramount.

    • Troubleshooting:

      • Use highly purified starting materials. Impurities in apigenin can interfere with the reaction.

      • Ensure the glycosyl donor is pure and free from degradation products.

      • Use freshly distilled, anhydrous solvents.

  • Inefficient Purification: The final product mixture can be complex, and inefficient purification can lead to loss of the desired product.

    • Troubleshooting:

      • Employ appropriate chromatographic techniques (e.g., column chromatography with a suitable solvent system) for the separation of isomers and unreacted starting materials.

      • Monitor fractions carefully using TLC or HPLC to avoid accidental discarding of the product.

Question: I am using an enzymatic approach to synthesize this compound, but the yield is poor and I am getting multiple products. How can I optimize this?

Answer:

Enzymatic synthesis of this compound using glucosyltransferases (GTs) offers advantages in terms of regioselectivity and milder reaction conditions. However, achieving a high yield of a specific glucoside requires careful optimization of several parameters.

  • Suboptimal Reaction pH: The pH of the reaction mixture significantly affects the activity and stability of the glucosyltransferase.

    • Troubleshooting:

      • Determine the optimal pH for the specific enzyme you are using. For example, a Tris-Cl buffer at pH 8.8 has been shown to be effective for the glucosyltransferase YjiC from Bacillus licheniformis.[2]

      • Perform small-scale reactions at a range of pH values to identify the optimum for your system.

  • Incorrect Temperature: Temperature influences enzyme activity and stability.

    • Troubleshooting:

      • The optimal temperature can vary between enzymes. For instance, in a study using engineered Corynebacterium glutamicum expressing the YdhE glycosyltransferase, the production of Apigenin-4'-O-β-glucoside (APG1) was favored at 25°C, while other glucosides were formed at 37°C.[3][4]

      • Incubate your reaction at the recommended temperature for your specific enzyme. If this information is unavailable, test a range of temperatures (e.g., 25°C to 37°C).

  • Sub-optimal Substrate Concentrations: The concentrations of both apigenin and the UDP-glucose donor are critical.

    • Troubleshooting:

      • Apigenin Concentration: The solubility of apigenin can be a limiting factor. Ensure it is fully dissolved, possibly with the aid of a co-solvent like DMSO, but be mindful that high concentrations of organic solvents can inhibit the enzyme.

      • UDP-glucose Concentration: The concentration of the sugar donor can influence which glucoside is formed. In some enzymatic systems, a lower concentration of UDP-glucose favors the formation of the monoside (Apigenin-4'-O-glucoside), while higher concentrations can lead to the formation of diglucosides or other isomers as the enzyme may start to use the initial product as a substrate.[3]

  • Inappropriate Reaction Time: Prolonged incubation can sometimes lead to the degradation of the product or the formation of undesired byproducts.

    • Troubleshooting:

      • Monitor the reaction over time using HPLC to identify the point of maximum product formation. Extended incubation might lead to deglucosylation or the synthesis of other glucosides.[2]

  • Enzyme Inhibition or Inactivation: The presence of inhibitors or conditions that lead to enzyme denaturation will result in low yields.

    • Troubleshooting:

      • Ensure that no inhibitory compounds are present in your reaction mixture.

      • Confirm the activity of your enzyme preparation before starting the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the difference between chemical and enzymatic synthesis of this compound?

A1: Chemical synthesis typically involves multi-step reactions, often requiring the use of protecting groups to achieve regioselectivity, and may involve harsh reaction conditions.[5] Enzymatic synthesis utilizes enzymes called glucosyltransferases to attach a glucose molecule to apigenin. This method is often more regioselective, occurs under milder conditions, and is considered more environmentally friendly.[6]

Q2: Why is regioselectivity a challenge in this compound synthesis?

A2: Apigenin has multiple hydroxyl groups (at the 4', 5, and 7 positions) where glycosylation can occur. In chemical synthesis, the hydroxyl groups at the 7 and 4' positions are the most acidic and therefore the most reactive, making it difficult to selectively target the 4' position without protecting the 7-position.[1] In enzymatic synthesis, the inherent properties of the specific glucosyltransferase determine the regioselectivity, and some enzymes can produce a mixture of glucosides.[2][7]

Q3: How can I improve the solubility of apigenin for the synthesis reaction?

A3: Apigenin has low water solubility. For enzymatic reactions, a small amount of a co-solvent like DMSO is often used to dissolve the apigenin before adding it to the aqueous buffer. However, the final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid inactivating the enzyme. For chemical synthesis, the choice of an appropriate organic solvent is key.

Q4: What are common methods for purifying this compound?

A4: The purification of this compound from the reaction mixture is typically achieved using chromatographic techniques. Column chromatography with silica gel or other stationary phases is a common method. For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be used. The selection of the mobile phase is critical for achieving good separation of the desired product from unreacted apigenin, other glucoside isomers, and reaction byproducts.

Data Presentation

Table 1: Influence of Reaction Parameters on Enzymatic Synthesis of Apigenin Glucosides.

ParameterConditionMajor Product(s)ObservationsReference
Temperature 25°CApigenin-4'-O-β-glucoside (APG1)Lower temperature favored the production of the 4'-glucoside.[3][4]
37°CApigenin-7-O-β-glucoside (APG2), Apigenin-4',7-O-β-diglucoside (APG3), Apigenin-4',5-O-β-diglucoside (APG4)Higher temperature led to the formation of other glucosides.[3][4]
pH 8.8 (Tris-Cl)Apigenin-4'-O-glucoside, Apigenin-7-O-glucoside, Apigenin-4',7-O-diglucosideProvided a good proportion of different glucosides.[2]
UDP-glucose Concentration LowApigenin-4'-O-glucoside (APG1)Favored the formation of the monoside.[3]
HighApigenin-7-O-glucoside (APG2), Apigenin-4',7-O-β-diglucoside (APG3), Apigenin-4',5-O-β-diglucoside (APG4)Higher concentrations of the sugar donor led to the formation of other and di-glucosides.[3]

Experimental Protocols

Enzymatic Synthesis of Apigenin Glucosides using YjiC Glucosyltransferase

This protocol is adapted from a study on the enzymatic synthesis of apigenin glucosides using the YjiC glucosyltransferase from Bacillus licheniformis.[2]

  • Reaction Mixture Preparation: In a total volume of 1 ml, prepare the following reaction mixture:

    • 100 mM Tris-Cl buffer (pH 8.8)

    • 1 mM MgCl₂·6H₂O

    • 3 mM Apigenin (dissolved in a minimal amount of DMSO before adding to the mixture)

    • 3 mM UDP-glucose (UDPGlc)

    • 35 µg/ml purified YjiC glucosyltransferase enzyme

  • Control Reaction: Prepare a control reaction mixture without the glucosyltransferase enzyme.

  • Incubation: Incubate the reaction mixture at 30°C for 3 hours.

  • Reaction Quenching: Stop the reaction by heating the mixture in boiling water for 5 minutes.

  • Protein Removal: Centrifuge the mixture to pellet the denatured protein.

  • Analysis: Analyze the supernatant for the presence of this compound and other products using HPLC.

Visualizations

Troubleshooting Workflow for Low Yield in this compound Synthesis

Troubleshooting_Workflow start Low Yield of This compound synthesis_type Chemical or Enzymatic Synthesis? start->synthesis_type chem_issues Chemical Synthesis Issues synthesis_type->chem_issues Chemical enz_issues Enzymatic Synthesis Issues synthesis_type->enz_issues Enzymatic protection Incomplete 7-OH Protection? chem_issues->protection conditions Suboptimal Reaction Conditions? protection->conditions No check_protection Verify Protection (TLC/LC-MS) protection->check_protection Yes purity Impure Reactants? conditions->purity No optimize_conditions Optimize Solvent, Temp, Catalyst conditions->optimize_conditions Yes purification_chem Inefficient Purification? purity->purification_chem No check_purity Use High Purity Reagents purity->check_purity Yes optimize_purification_chem Optimize Chromatography purification_chem->optimize_purification_chem Yes ph_temp Incorrect pH or Temperature? enz_issues->ph_temp substrate Suboptimal Substrate Concentrations? ph_temp->substrate No optimize_ph_temp Optimize pH and Temperature ph_temp->optimize_ph_temp Yes time Inappropriate Reaction Time? substrate->time No optimize_substrate Vary Apigenin and UDP-Glucose Levels substrate->optimize_substrate Yes enzyme_activity Enzyme Inactivation? time->enzyme_activity No time_course Perform Time-Course Experiment time->time_course Yes check_enzyme Confirm Enzyme Activity enzyme_activity->check_enzyme Yes Regioselectivity_Factors apigenin Apigenin chem_synthesis Chemical Synthesis apigenin->chem_synthesis enz_synthesis Enzymatic Synthesis apigenin->enz_synthesis reactivity OH Group Reactivity (7-OH >= 4'-OH) chem_synthesis->reactivity protection_groups Use of Protecting Groups chem_synthesis->protection_groups enzyme_specificity Enzyme's Inherent Regiospecificity enz_synthesis->enzyme_specificity reaction_conditions Reaction Conditions (pH, Temp, [Substrate]) enz_synthesis->reaction_conditions apg2 Other Glucosides (e.g., 7-O-glucoside) reactivity->apg2 apg1 This compound protection_groups->apg1 enzyme_specificity->apg1 reaction_conditions->apg1 reaction_conditions->apg2

References

Technical Support Center: Reverse-Phase HPLC Analysis of Apigenin-4'-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of Apigenin-4'-glucoside. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic problems, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it measured?

A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half. An ideal peak has a symmetrical, Gaussian shape. Peak tailing is undesirable as it can negatively impact resolution and the accuracy of quantification. It is commonly measured using the Tailing Factor (Tf) or Asymmetry Factor (As), with a value of 1.0 indicating a perfectly symmetrical peak. Values greater than 1 indicate tailing.

Q2: Why is my this compound peak tailing in reverse-phase HPLC?

A2: Peak tailing of this compound in RP-HPLC is often attributed to secondary interactions between the analyte and the stationary phase. This compound, a flavonoid, possesses polar functional groups that can interact with residual silanol groups on the surface of silica-based C18 columns. These interactions are a common cause of peak tailing for polar and weakly basic compounds. Other potential causes include issues with the mobile phase, column degradation, or problems within the HPLC system itself.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase plays a critical role in controlling the peak shape of ionizable compounds like this compound. Although flavonoids are generally considered weakly acidic, they can exhibit basic properties as well. At a mid-range pH, residual silanol groups on the silica packing can be ionized and interact with the analyte, leading to peak tailing. Adjusting the mobile phase to a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of these silanol groups, thereby minimizing secondary interactions and improving peak symmetry.

Q4: Can the choice of organic modifier in the mobile phase impact peak tailing?

A4: Yes, the choice of organic modifier (e.g., acetonitrile or methanol) can influence peak shape. While both are common solvents in RP-HPLC, they have different properties. Acetonitrile generally has a lower viscosity and can sometimes provide sharper peaks. It is advisable to experiment with both solvents during method development to determine which provides the best peak shape for this compound.

Q5: What is the role of a guard column in preventing peak tailing?

A5: A guard column is a short, disposable column installed before the analytical column. Its primary function is to protect the analytical column from strongly retained or particulate matter in the sample and mobile phase. By trapping these contaminants, a guard column can prevent them from accumulating on the head of the analytical column, which can otherwise lead to peak distortion, including tailing, and increased backpressure.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Tailing

This guide provides a step-by-step workflow to identify the root cause of this compound peak tailing.

G A Start: Peak Tailing Observed B Check Mobile Phase pH and Preparation A->B C Inspect Column (Age, Contamination) A->C D Evaluate System (Connections, Dead Volume) A->D E Review Sample (Solvent, Concentration) A->E F Is pH appropriate for analyte and column type? B->F G Is column old or showing high backpressure? C->G H Are all connections tight and tubing appropriate? D->H I Is sample solvent stronger than mobile phase? E->I J Adjust pH (typically lower) and re-prepare mobile phase F->J No N Problem Resolved F->N Yes K Replace with new column or flush existing one G->K Yes G->N No L Remake connections, use low-dead-volume tubing H->L No H->N Yes M Dissolve sample in mobile phase or weaker solvent I->M Yes I->N No J->N K->N L->N M->N

Troubleshooting workflow for HPLC peak tailing.
Guide 2: Optimizing Mobile Phase Conditions

Peak tailing of polar analytes like this compound is often linked to mobile phase composition. Use the following table as a guide to optimize your mobile phase.

ParameterObservationRecommended ActionExpected Outcome
Mobile Phase pH Peak tailing with a USP Tailing Factor > 1.5.Lower the pH of the aqueous portion of the mobile phase to 2.5-3.5 using an appropriate acid (e.g., formic acid, phosphoric acid).Reduced interaction with residual silanols, leading to a more symmetrical peak (Tailing Factor closer to 1.0).
Buffer Concentration Inconsistent retention times and peak shapes.Use a buffer at a concentration of 10-25 mM to maintain a stable pH.Improved reproducibility and consistent peak shapes.
Organic Modifier Suboptimal peak shape with either methanol or acetonitrile.If using methanol, try switching to acetonitrile, and vice versa.One solvent may provide better peak symmetry and efficiency for your specific analyte and column.
Mobile Phase Additives Persistent tailing even after pH optimization.Consider adding a small amount of a competing base, such as triethylamine (TEA) (0.1-0.5%), to the mobile phase. Note: TEA can be difficult to remove from the column.TEA can mask active silanol sites, reducing secondary interactions and improving peak shape.

Data Presentation

Table 1: Illustrative Effect of Mobile Phase pH on the Peak Tailing Factor of a Flavonoid Glucoside

The following table provides representative data on how adjusting the mobile phase pH can impact the peak shape of a flavonoid glucoside, similar in structure to this compound. This data is for illustrative purposes to demonstrate the general trend.

Mobile Phase pHUSP Tailing Factor (Tf)Peak Shape Observation
7.02.1Significant Tailing
5.01.8Moderate Tailing
3.51.3Minor Tailing
2.81.1Symmetrical Peak

Experimental Protocols

Protocol 1: General Reverse-Phase HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Further optimization may be required based on your specific instrumentation and sample matrix.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 335 nm

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic acid).

Protocol 2: Column Cleaning and Regeneration

If you suspect column contamination is causing peak tailing, follow this general cleaning procedure. Always consult the column manufacturer's guidelines for specific recommendations.

  • Disconnect the column from the detector.

  • Flush with the following solvents in order, for at least 10-15 column volumes each:

    • Mobile phase without buffer salts (e.g., Water/Acetonitrile)

    • 100% Water (HPLC grade)

    • 100% Acetonitrile

    • 100% Isopropanol

    • 100% Acetonitrile

    • Mobile phase without buffer salts

  • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

Mandatory Visualizations

Apigenin Signaling Pathway

The following diagram illustrates some of the key signaling pathways modulated by apigenin, providing context for its biological activity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK Apigenin Apigenin Apigenin->PI3K Inhibits IKK IKK Apigenin->IKK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) mTOR->Gene_Expression Promotes MAPK->Gene_Expression Promotes NFkB NF-κB IKK->NFkB Activates IκB IκBα IKK->IκB Phosphorylates for degradation NFkB->Gene_Expression Promotes IκB->NFkB Inhibits

Apigenin's inhibitory effects on key signaling pathways.

Technical Support Center: Overcoming Poor Bioavailability of Apigenin-4'-glucoside in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor in vivo bioavailability of Apigenin-4'-glucoside.

Troubleshooting Guide

This guide addresses common problems encountered during experiments aimed at improving the bioavailability of this compound.

Problem Possible Cause Suggested Solution
Low plasma concentration of apigenin after oral administration of this compound. Poor aqueous solubility of apigenin, the aglycone form, limits its dissolution and absorption.[1][2]Employ formulation strategies to enhance solubility, such as creating solid dispersions with polymers like Kollidon®VA 64 or Soluplus®[3], or developing nanoformulations like self-nanoemulsifying drug delivery systems (SNEDDS).[1]
Rapid metabolism of apigenin in the intestine and liver.[4][5]Co-administer with inhibitors of metabolizing enzymes. For example, resveratrol has been shown to inhibit UGT1A9, an enzyme involved in apigenin glucuronidation.[6]
Efflux of apigenin and its metabolites back into the intestinal lumen by transporters like P-glycoprotein (MDR1) and MRP2.[7][8]Co-administration with inhibitors of efflux transporters. Quercetin, another flavonoid, has been shown to downregulate the activity of ABC transporters.[7]
High variability in bioavailability between individual subjects. Differences in gut microbiota composition and enzymatic activity, which are crucial for the initial deglycosylation of this compound to the absorbable aglycone, apigenin.[4]Standardize the diet and gut microbiota of experimental animals. Consider investigating the effects of prebiotics or probiotics.
Genetic polymorphisms in drug-metabolizing enzymes and transporters.Genotype the experimental animals for relevant enzymes and transporters to identify potential sources of variability.
Failure of a nanoformulation to significantly improve bioavailability in vivo. Instability of the nanoformulation in the gastrointestinal tract.[4]Characterize the stability of the formulation in simulated gastric and intestinal fluids. Modify the formulation to include protective coatings or stabilizers.
Inefficient cellular uptake of the nanoparticles.Optimize the particle size and surface charge of the nanoparticles to enhance interaction with the intestinal epithelium.[4]

Frequently Asked Questions (FAQs)

A list of common questions regarding the bioavailability of this compound.

1. Why is the oral bioavailability of this compound so low?

The poor oral bioavailability of this compound is attributed to several factors:

  • Poor Water Solubility: While the glycoside form is more water-soluble than the aglycone (apigenin), the aglycone form, to which it must be converted for absorption, has very low aqueous solubility (2.16 μg/mL), limiting its dissolution in the gastrointestinal fluids.[1][9]

  • Enzymatic Deglycosylation: this compound needs to be hydrolyzed by intestinal β-glucosidases to its aglycone, apigenin, before it can be absorbed.[10][11] The efficiency of this process can vary.

  • Extensive First-Pass Metabolism: Once absorbed, apigenin undergoes extensive phase I and phase II metabolism, primarily in the intestines and liver, forming glucuronide and sulfate conjugates that are readily excreted.[4][6][12]

  • Efflux Transporters: Apigenin and its conjugates are substrates for efflux transporters like P-glycoprotein (MDR1) and multidrug resistance-associated proteins (MRPs), which pump them back into the intestinal lumen, reducing net absorption.[7][8][13]

2. What are the main metabolites of this compound found in vivo?

After oral administration, this compound is first hydrolyzed to apigenin. Apigenin is then metabolized to form several conjugates. The primary metabolites identified in human plasma and urine are apigenin-7-O-glucuronide, apigenin-4'-O-glucuronide, and apigenin-7-sulfate.[12][14]

3. What are the most promising strategies to enhance the bioavailability of this compound?

Several strategies have shown promise in improving the bioavailability of apigenin and its glycosides:

  • Nanoformulations: Encapsulating apigenin in nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), and self-nanoemulsifying drug delivery systems (SNEDDS) can improve its solubility, protect it from degradation, and enhance its absorption.[1][4][15]

  • Solid Dispersions: Creating solid dispersions of apigenin with hydrophilic polymers can significantly increase its dissolution rate.[3][9] A solid dispersion with carbon nanopowder increased the relative oral bioavailability of apigenin by approximately 183%.[9]

  • Phospholipid Complexes (Phytosomes): Forming complexes of apigenin with phospholipids can improve its lipophilicity and enhance its passage across the intestinal membrane.[16][17] An apigenin-phospholipid complex showed a 37-fold improvement in water solubility.[16]

  • Co-administration with Bioenhancers: Co-administering apigenin with compounds that inhibit its metabolism or efflux can increase its systemic exposure. For instance, co-administration with resveratrol led to a 2.39-fold increase in plasma apigenin levels in mice.[6]

4. How does the food matrix affect the absorption of apigenin glycosides?

The food matrix can significantly influence the absorption of apigenin glycosides. For example, consumption of chamomile tea containing apigenin-7'-O-glucoside resulted in a peak plasma concentration of apigenin metabolites after 2 hours, suggesting absorption in the upper gastrointestinal tract.[14] In contrast, when consumed as dried parsley leaves with yogurt, the peak plasma concentration was extended to 6 hours, indicating absorption further down the gastrointestinal tract.[14]

Quantitative Data Summary

The following tables summarize quantitative data on the bioavailability enhancement of apigenin from various studies.

Table 1: Pharmacokinetic Parameters of Apigenin after Oral Administration of Different Formulations in Rats

FormulationDose (mg/kg)Cmax (µg/mL)AUC0–t (µg·hour/mL)Relative Bioavailability (%)Reference
Pure Apigenin501.33 ± 0.2411.76 ± 1.52100[9]
Apigenin Solid Dispersion (with Carbon Nanopowder, 1:6)503.26 ± 0.3321.48 ± 2.83~183[9]
Apigenin-Bio-SNEDDS251.45 ± 0.2110.23 ± 2.11-[1]
Pure Apigenin250.71 ± 0.135.35 ± 1.54-[1]

Table 2: Solubility of Apigenin in Different Media

SolventSolubilityReference
Water2.16 µg/mL[1][9]
Nonpolar Solvents0.001–1.63 mg/mL[5][9]
Water (as Apigenin-Phospholipid Complex)22.80 ± 1.40 µg/mL[16]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Preparation of Apigenin Solid Dispersion

This protocol is adapted from a study that used carbon nanopowder to create a solid dispersion of apigenin.[9]

  • Dissolution: Dissolve apigenin and carbon nanopowder (in weight ratios of 1:2, 1:4, 1:6, or 1:8) in ethanol to a final concentration of 0.4 mg/mL.

  • Evaporation: Use a rotary evaporator with a water bath maintained at 40°C to evaporate the ethanol until a clear mixture is formed.

  • Drying: Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.

  • Characterization: Characterize the physical properties of the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Scanning Electron Microscopy (SEM) to confirm the amorphous state of apigenin.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for assessing the oral bioavailability of an apigenin formulation.

  • Animal Model: Use male Wistar rats (or another appropriate strain) weighing 200-250g. Acclimatize the animals for at least one week before the experiment.

  • Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.

  • Drug Administration: Administer the apigenin formulation (e.g., pure apigenin suspension, solid dispersion, or nanoformulation) orally via gavage at a specified dose.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Protein Precipitation: Extract apigenin from the plasma samples using a protein precipitation method with a solvent like methanol.[1]

    • UPLC-MS/MS Analysis: Quantify the concentration of apigenin in the plasma samples using a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method.[1][9]

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software.

Visualizations

Diagrams illustrating key concepts related to apigenin bioavailability.

cluster_GIT Gastrointestinal Tract cluster_Circulation Systemic Circulation This compound This compound Apigenin Apigenin This compound->Apigenin β-glucosidases Intestinal Epithelium Intestinal Epithelium Apigenin->Intestinal Epithelium Passive Diffusion Intestinal Epithelium->Apigenin Efflux Absorbed Apigenin Absorbed Apigenin Intestinal Epithelium->Absorbed Apigenin Hydrolysis Hydrolysis Absorption Absorption Efflux Efflux P-gp/MRPs P-gp/MRPs

Caption: Absorption and Efflux of Apigenin in the GI Tract.

cluster_Metabolism Hepatic and Intestinal Metabolism Absorbed Apigenin Absorbed Apigenin Phase I Metabolism Phase I Metabolism Absorbed Apigenin->Phase I Metabolism CYP450 Phase II Metabolism Phase II Metabolism Absorbed Apigenin->Phase II Metabolism UGTs, SULTs Luteolin Luteolin Phase I Metabolism->Luteolin Glucuronide/Sulfate Conjugates Glucuronide/Sulfate Conjugates Phase II Metabolism->Glucuronide/Sulfate Conjugates Luteolin->Phase II Metabolism Excretion Excretion Glucuronide/Sulfate Conjugates->Excretion Urine/Bile

Caption: Metabolic Pathway of Apigenin In Vivo.

cluster_Causes Contributing Factors cluster_Solutions Enhancement Strategies Poor Bioavailability Poor Bioavailability Low Solubility Low Solubility Poor Bioavailability->Low Solubility Rapid Metabolism Rapid Metabolism Poor Bioavailability->Rapid Metabolism Efflux Efflux Poor Bioavailability->Efflux Nanoformulations Nanoformulations Low Solubility->Nanoformulations Solid Dispersions Solid Dispersions Low Solubility->Solid Dispersions Phospholipid Complexes Phospholipid Complexes Low Solubility->Phospholipid Complexes Co-administration Co-administration Rapid Metabolism->Co-administration Metabolism Inhibitors Efflux->Co-administration Efflux Inhibitors

Caption: Overcoming Poor Bioavailability of Apigenin.

References

Technical Support Center: LC-MS/MS Analysis of Apigenin-4'-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the LC-MS/MS analysis of Apigenin-4'-glucoside.

Troubleshooting Guide

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a common challenge in LC-MS/MS analysis, leading to inaccurate quantification.[1] This guide provides a systematic approach to identifying, quantifying, and mitigating matrix effects for this compound.

Issue: Poor Peak Shape, Low Sensitivity, or High Variability in Results

This is often the first indication of matrix effects. Follow these steps to diagnose and resolve the issue.

Step 1: Evaluate and Quantify the Matrix Effect

The first step is to determine if a matrix effect is present and to quantify its impact. The post-extraction spike method is a common and effective way to achieve this.[2]

Experimental Protocol: Quantifying Matrix Effects

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): this compound standard prepared in the mobile phase solvent.

    • Set B (Post-Extraction Spike): Blank matrix (e.g., plasma, urine) is extracted using your sample preparation protocol. The extracted blank matrix is then spiked with the this compound standard at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Blank matrix is spiked with the this compound standard before the extraction process. This set is used to determine recovery.

  • Analyze and Calculate:

    • Analyze all three sets of samples by LC-MS/MS.

    • Calculate the matrix effect and recovery using the following formulas:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

      • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

Data Presentation: Interpreting the Results

Matrix Effect (%)InterpretationRecommended Action
85% - 115%No significant matrix effect.Proceed with the current method.
< 85%Ion Suppression.Proceed to Step 2.
> 115%Ion Enhancement.Proceed to Step 2.

This table presents a general guideline; laboratory-specific acceptance criteria should be established.

Step 2: Optimize Sample Preparation

If significant matrix effects are observed, refining the sample preparation protocol is the most effective way to remove interfering endogenous components.[3]

Experimental Protocols: Sample Preparation Techniques

  • Protein Precipitation (PPT): A simple and fast method, but may result in significant matrix effects from phospholipids.[3]

    • To 100 µL of plasma, add 300 µL of cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT.

    • To 100 µL of plasma, add a suitable extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).

    • Vortex for 2 minutes.

    • Centrifuge at 5,000 x g for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts by selectively isolating the analyte.

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the pre-treated sample.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute this compound with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate and reconstitute.

G cluster_0 Sample Preparation Workflow Sample Sample PPT Protein Precipitation Sample->PPT Simple, Fast LLE Liquid-Liquid Extraction Sample->LLE Cleaner Extract SPE Solid-Phase Extraction Sample->SPE Cleanest Extract Analysis Analysis PPT->Analysis LLE->Analysis SPE->Analysis G cluster_1 Troubleshooting Logic Start Inaccurate Results Quantify_ME Quantify Matrix Effect (Post-Extraction Spike) Start->Quantify_ME Check_ME Significant ME? Quantify_ME->Check_ME Optimize_SP Optimize Sample Prep (PPT, LLE, SPE) Check_ME->Optimize_SP Yes End Accurate Results Check_ME->End No Optimize_LC Optimize Chromatography (Gradient, Column) Optimize_SP->Optimize_LC Use_IS Use Internal Standard (SIL-IS Preferred) Optimize_LC->Use_IS Use_IS->End

References

Apigenin-4'-glucoside stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Apigenin-4'-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when using this compound in cell culture media?

The primary stability concern is the hydrolysis of the glycosidic bond, leading to the release of the aglycone, apigenin. This can be influenced by several factors within the cell culture environment, including pH, temperature, and the presence of cellular enzymes. While glucosides are generally more stable than their aglycone counterparts, long-term experiments may see a significant conversion of this compound to apigenin.

Q2: How does the stability of this compound compare to Apigenin in cell culture?

This compound is significantly more stable than apigenin in aqueous solutions. Apigenin is susceptible to degradation at physiological pH and temperature (37°C)[1]. The glycosylation at the 4' position improves both solubility and stability, reducing its susceptibility to degradation. However, over extended incubation periods, enzymatic hydrolysis by cellular β-glucosidases can convert it to apigenin[1].

Q3: What are the expected degradation products of this compound in cell culture?

The primary degradation product is its aglycone, apigenin, resulting from the hydrolysis of the 4'-O-glucoside bond. Further degradation of apigenin can occur, but the initial and most significant conversion is to the aglycone.

Q4: Can this compound directly exert biological effects, or must it be hydrolyzed to apigenin first?

While many of the observed biological effects are attributed to the aglycone, apigenin, following hydrolysis, there is evidence to suggest that apigenin glucosides can have direct biological activities. Some studies indicate that apigenin-7-O-glucoside has potent biological effects, in some cases even stronger than apigenin itself[2][3]. It is plausible that this compound may also have direct effects on cellular pathways, though this is less studied. The extent of direct action versus action via apigenin likely depends on the cell type and the specific biological endpoint being measured.

Q5: What are the known signaling pathways modulated by Apigenin and its glucosides?

Apigenin is a well-documented modulator of several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. These include:

  • PI3K/Akt/mTOR Pathway: Apigenin is known to inhibit this pathway, which is crucial for cell survival and proliferation[4][5][6].

  • MAPK Pathway: Apigenin can modulate the components of the MAPK pathway, such as ERK, JNK, and p38, affecting processes like cell growth and differentiation[6][7][8][9].

  • NF-κB Signaling: Apigenin can inhibit the activation of NF-κB, a key regulator of inflammatory responses[5][10][11].

It is generally believed that this compound influences these pathways primarily after its conversion to apigenin.

Troubleshooting Guide

Issue 1: Inconsistent or weaker than expected biological effects.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Degradation of this compound Verify Stock Solution Integrity: Prepare fresh stock solutions in DMSO and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. Assess Stability in Media: Perform a time-course experiment to measure the concentration of this compound and the appearance of apigenin in your specific cell culture medium at 37°C using HPLC. This will help determine its half-life under your experimental conditions. Minimize Incubation Time: If significant degradation is observed, consider shorter incubation times for your experiments. Replenish Compound: For longer-term experiments, consider replenishing the media with fresh this compound at regular intervals based on its determined stability.
Low Cellular Uptake or Metabolism Cell Line Variability: Different cell lines may have varying levels of β-glucosidase activity, affecting the conversion rate to apigenin. If possible, measure the intracellular concentrations of both this compound and apigenin. Use of Serum: Components in fetal bovine serum (FBS) may bind to the compound, reducing its bioavailability. Consider reducing the serum concentration if your cell line can tolerate it, or using serum-free media for the duration of the treatment.
Incorrect Dosing Re-evaluate Effective Concentration: The effective concentration of this compound may be different from that of apigenin due to differences in uptake and metabolism. Perform a dose-response curve for your specific cell line and endpoint.
Issue 2: High variability between experimental replicates.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Stock Solution Preparation Standardize Preparation: Ensure a consistent and validated protocol for preparing your stock and working solutions. Use calibrated pipettes and ensure the compound is fully dissolved in DMSO before further dilution in media.
Differential Degradation Rates Control for Incubation Time: Ensure that all experimental wells or flasks are treated and harvested with consistent timing to minimize variability due to time-dependent degradation.
Cell Culture Conditions Maintain Consistent Culture Conditions: Variations in cell density, passage number, and media pH can affect cellular metabolism and compound stability. Standardize these parameters across all experiments.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media by HPLC

This protocol allows for the quantification of this compound and its primary metabolite, apigenin, over time in your specific cell culture medium.

Materials:

  • This compound

  • Apigenin (as a standard)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • HPLC system with a C18 column and UV detector

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • 0.22 µm syringe filters

Methodology:

  • Preparation of Standards: Prepare stock solutions of this compound and apigenin in DMSO (e.g., 10 mM). Create a series of calibration standards by diluting the stock solutions in the cell culture medium to be tested.

  • Sample Preparation:

    • Add this compound to your cell culture medium at the final experimental concentration.

    • Incubate the medium at 37°C in a cell culture incubator.

    • At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the medium.

    • Immediately centrifuge the aliquot to remove any debris and filter through a 0.22 µm syringe filter.

    • Store samples at -20°C until HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used. An example gradient is:

      • 0-5 min: 10% Acetonitrile

      • 5-20 min: Gradient to 90% Acetonitrile

      • 20-25 min: 90% Acetonitrile

      • 25-30 min: Gradient back to 10% Acetonitrile

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of this compound and apigenin (typically around 330-340 nm).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Generate a calibration curve for both this compound and apigenin.

    • Quantify the concentration of each compound in your samples at each time point.

    • Plot the concentration of this compound over time to determine its degradation rate and half-life.

Quantitative Data on Apigenin Stability (as a reference):

CompoundConditionDegradation Rate Constant (k, h⁻¹)Reference
ApigeninAqueous solution, 37°C0.0207 ± 0.0012[12]
Apigenin + Fe²⁺Aqueous solution, 37°C0.0395 ± 0.0011[12]
Apigenin + Cu²⁺Aqueous solution, 37°C0.0728 ± 0.0011[12]

Note: This data is for the aglycone, apigenin. The stability of this compound is expected to be higher, but empirical determination is recommended.

Visualizations

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare Stock Solution (this compound in DMSO) media_prep Add to Cell Culture Media stock->media_prep incubate Incubate at 37°C media_prep->incubate sampling Collect Aliquots (Time points: 0, 2, 4, 8, 24h) incubate->sampling hplc HPLC Analysis sampling->hplc quant Quantify Apigenin-4'-G and Apigenin hplc->quant calc Calculate Degradation Rate and Half-life quant->calc

Caption: Workflow for assessing this compound stability.

Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK IKK IKK IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB Apigenin Apigenin Apigenin->PI3K Inhibits Apigenin->MEK Modulates Apigenin->IKK Inhibits

Caption: Key signaling pathways modulated by apigenin.

References

Technical Support Center: Optimizing Apigenin-4'-glucoside Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the extraction of Apigenin-4'-glucoside. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound?

A1: The choice of solvent is critical for maximizing the yield of this compound. Generally, polar solvents are more effective due to the presence of the glucose moiety, which increases the polarity of the molecule. Aqueous ethanol solutions, typically in the range of 70-80%, have been shown to be highly effective for extracting apigenin and its glucosides.[1][2][3] While pure ethanol can be used, the addition of water often improves extraction efficiency. For instance, one study on the extraction of apigenin from Torreya grandis found that 80% ethanol yielded a higher amount of apigenin compared to pure ethanol, methanol, acetone, or water alone.[2] For Apigenin-7-O-glucoside, water has been used as an environmentally friendly extraction solvent with ultrasound assistance.[4]

Q2: I am experiencing low yields of this compound. What are the potential causes and how can I troubleshoot this?

A2: Low yields can stem from several factors throughout the extraction and purification process. Here are some common causes and troubleshooting steps:

  • Suboptimal Solvent Choice: Ensure you are using a solvent with appropriate polarity. As mentioned in Q1, aqueous ethanol (70-80%) is often a good starting point.[2][3]

  • Inefficient Extraction Technique: Consider incorporating methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance solvent penetration into the plant matrix and improve extraction efficiency.[3]

  • Degradation of the Target Compound: Apigenin glucosides can be sensitive to pH, temperature, and enzymatic degradation.[5][6] Acylated derivatives of apigenin glucosides are particularly unstable and can degrade during extraction and storage.[5][6] It is crucial to control these parameters. For example, the hydrolysis of Apigenin-7-O-glucoside has been observed in acidic conditions.[4][7]

  • Inadequate Sample Preparation: Ensure the plant material is properly dried and ground to a suitable particle size to maximize the surface area for extraction.[3]

  • Losses during Purification: The purification process can lead to significant losses. Optimize your chromatography conditions (e.g., column type, mobile phase) to ensure good separation and recovery.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Extraction Yield Improper solvent selection.Test a range of aqueous ethanol concentrations (e.g., 60%, 70%, 80%).[2] Consider alternative "green" solvents like deep eutectic solvents if conventional solvents are ineffective.[8]
Inefficient extraction method.Employ ultrasound-assisted or microwave-assisted extraction to improve efficiency and reduce extraction time.[3]
Degradation of this compound.Control the temperature and pH during extraction and storage.[5][6] For instance, if using acidic conditions for other purposes, be aware of potential hydrolysis.[4]
Co-extraction of Impurities Non-selective solvent.Perform a preliminary extraction with a non-polar solvent like n-hexane to remove chlorophyll and lipids before the main extraction.[9]
Inadequate purification.Utilize column chromatography with resins like polyamide or DIAION HP-20 for effective purification.[2][9] Consider solid-phase extraction (SPE) as a cleanup step.[5]
Difficulty in Isolating the Glucoside Presence of multiple apigenin derivatives.Employ preparative HPLC for high-resolution separation of different glucosides and their acylated forms.[4][5]
Hydrolysis of the glucoside to the aglycone (apigenin).Avoid strongly acidic conditions and high temperatures during the process.[4][5]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Apigenin Glucosides

This protocol is adapted from methodologies described for the extraction of apigenin and its derivatives.[3][4]

  • Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) and grind it to a fine powder (e.g., 0.25 mm particle size).[3]

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 1 gram) into an extraction vessel.

    • Add the extraction solvent (e.g., 80% ethanol) at a specific solid-to-solvent ratio (e.g., 1:25 g/mL).[3]

    • Place the vessel in an ultrasonic bath.

    • Perform the extraction at a controlled temperature (e.g., 40°C) and frequency (e.g., 80 kHz) for a specified duration (e.g., 30 minutes).[3]

  • Filtration and Concentration:

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure.

  • Quantification:

    • Dissolve the dried extract in a suitable solvent (e.g., methanol).

    • Analyze the concentration of this compound using HPLC with a suitable standard.[10]

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for purifying this compound from a crude extract.[2][9]

  • Column Packing:

    • Select an appropriate stationary phase, such as polyamide or DIAION HP-20 resin.[2][9]

    • Pack the column with the chosen resin, ensuring it is free of air bubbles.

  • Sample Loading:

    • Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase.

    • Load the dissolved sample onto the top of the packed column.

  • Elution:

    • Elute the column with a stepwise gradient of solvents. For example, when using DIAION HP-20, a gradient of methanol-water mixtures (e.g., 0:100, 20:80, 40:60, etc.) can be used.[9]

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Analyze the fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

    • Pool the fractions containing the pure compound.

  • Final Concentration:

    • Combine the pure fractions and concentrate them to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Extraction Solvents for Apigenin Yield from Torreya grandis [2]

Extraction SolventYield of Extract ( g/100g dry wt)Yield of Apigenin (mg/100g dry wt)
Acetone12133
Water20228
Methanol28741
Ethanol22608
80% Ethanol351258
70% Ethanol33.5976
60% Ethanol33807

Table 2: Optimized Conditions for Ultrasound-Assisted Extraction of Apigenin-7-O-glucoside from Chrysanthemum morifolium [4]

ParameterOptimal Value
Solid/Liquid Ratio1:20 g/mL
Extraction Time35 minutes
Temperature50°C
Ultrasound Power350 W

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Isolation plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., 80% Ethanol) grinding->extraction assistance Assistance Technique (Ultrasound/Microwave) extraction->assistance filtration Filtration assistance->filtration concentration Concentration filtration->concentration column_chromatography Column Chromatography concentration->column_chromatography hplc_analysis HPLC Analysis column_chromatography->hplc_analysis isolation Isolation of This compound hplc_analysis->isolation

Caption: General experimental workflow for the extraction and isolation of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of This compound solvent Suboptimal Solvent start->solvent method Inefficient Method start->method degradation Compound Degradation start->degradation optimize_solvent Optimize Solvent System (e.g., Aqueous Ethanol) solvent->optimize_solvent Address use_assistance Use UAE or MAE method->use_assistance Address control_conditions Control pH and Temperature degradation->control_conditions Address

Caption: Troubleshooting logic for addressing low yields of this compound.

References

Technical Support Center: Crystallization of Apigenin-4'-Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the crystallization of apigenin-4'-glucoside.

Frequently Asked Questions (FAQs)

Q1: What makes the crystallization of this compound challenging?

A1: The crystallization of this compound can be difficult due to several factors inherent to flavonoid glycosides. The presence of the glucose moiety increases the molecule's polarity and capacity for hydrogen bonding, which can lead to the formation of amorphous precipitates or oils instead of a well-ordered crystal lattice. Furthermore, impurities from extraction and purification processes can inhibit crystal nucleation and growth. The solubility of this compound can also be highly sensitive to the solvent system and temperature, making it challenging to achieve the optimal supersaturation required for crystallization.

Q2: Which solvents are recommended for the crystallization of this compound?

A2: While specific solubility data for this compound is not extensively published, information on the closely related compound, apigenin, and general practices for flavonoid glycosides suggest that mixtures of polar protic solvents and water are most effective. Ethanol-water or methanol-water mixtures are commonly used.[1] The addition of water as an anti-solvent to a solution of the glycoside in a polar organic solvent can effectively induce crystallization. The optimal ratio of solvent to anti-solvent must be determined empirically.

Q3: What is a typical starting point for developing a crystallization protocol for this compound?

A3: A good starting point is to use a slow evaporation or anti-solvent diffusion method with an ethanol-water or methanol-water system. Begin by dissolving the purified this compound in a minimal amount of warm ethanol or methanol. Then, slowly add water until the solution becomes slightly turbid, indicating the point of supersaturation. Gentle warming to redissolve the precipitate, followed by slow cooling, can promote the growth of larger, more well-defined crystals.

Q4: How does the purity of the starting material affect crystallization?

A4: The purity of this compound is critical for successful crystallization. Impurities can interfere with the formation of a crystal lattice, leading to the formation of amorphous solids or preventing crystallization altogether. It is highly recommended to use material that is at least 95% pure, as determined by methods such as HPLC. Purification can be achieved through techniques like column chromatography or preparative HPLC before attempting crystallization.[2][3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Oiling Out / Formation of a viscous liquid instead of crystals The degree of supersaturation is too high, causing the solute to separate as a liquid phase. The solvent may not be optimal.- Reduce the concentration of the this compound solution.- Slow down the rate of anti-solvent addition or cooling.- Try a different solvent system. A less polar solvent mixture might be beneficial.- Use seeding with a previously obtained crystal.
Formation of Amorphous Powder Rapid precipitation due to a high level of supersaturation.- Decrease the rate of supersaturation. This can be achieved by slower cooling, slower evaporation of the solvent, or slower addition of the anti-solvent.- Use a solvent system where the solubility is slightly higher to allow for more controlled crystal growth.
Formation of Very Small or Needle-like Crystals A high number of nucleation sites leading to rapid formation of many small crystals.- Reduce the rate of supersaturation.- Filter the solution while hot to remove any particulate matter that could act as nucleation sites.- Consider using a solvent system that promotes slower crystal growth.
No Crystals Form After an Extended Period The solution is not sufficiently supersaturated, or nucleation is inhibited.- Increase the concentration of the solution by slowly evaporating the solvent.- Add a small amount of a suitable anti-solvent.- Introduce a seed crystal to induce nucleation.- Scratch the inside of the crystallization vessel with a glass rod to create nucleation sites.
Crystals Redissolve Upon Standing The system was not at thermal equilibrium, or the solvent composition changed (e.g., absorption of atmospheric moisture).- Ensure the crystallization vessel is well-sealed to prevent solvent evaporation or moisture absorption.- Allow the solution to cool to and equilibrate at the final temperature for a sufficient amount of time.

Quantitative Data

Precise, experimentally determined solubility data for this compound is limited in publicly available literature. However, the solubility of its aglycone, apigenin, can provide a useful reference for selecting appropriate solvent systems. The addition of a glucose moiety generally increases water solubility.

Table 1: Solubility of Apigenin in Various Solvents at Different Temperatures [4]

SolventTemperature (K)Mole Fraction Solubility (x 10^4)
Water298.20.000308
318.20.000308
Methanol298.22.18
318.22.96
Ethanol298.23.59
318.24.86
1-Butanol298.26.78
318.29.18
Isopropanol298.24.65
318.26.29
Ethyl Acetate298.23.29
318.24.46
Dimethyl Sulfoxide (DMSO)298.23090
318.24180
Polyethylene Glycol-400 (PEG-400)298.23160
318.24270

Note: This data is for apigenin, not this compound. The solubility of the glucoside is expected to be higher in polar solvents like water, methanol, and ethanol.

Experimental Protocols

General Protocol for the Recrystallization of this compound

This protocol is a general guideline and may require optimization for specific batches and purity levels of this compound.

Materials:

  • Purified this compound (>95% purity)

  • Ethanol (or Methanol), analytical grade

  • Deionized water, filtered

  • Crystallization dish or beaker

  • Hot plate with magnetic stirring

  • Filter paper

Procedure:

  • Dissolution: In a clean crystallization vessel, dissolve the purified this compound in a minimal amount of warm ethanol (e.g., 50-60 °C) with gentle stirring. Start with a conservative amount of solvent and add more in small increments until the solid is fully dissolved.

  • Hot Filtration (Optional but Recommended): If any particulate matter is visible, perform a hot filtration of the solution through a pre-warmed funnel with filter paper into a clean, pre-warmed crystallization vessel. This step removes potential nucleation sites that can lead to the formation of many small crystals.

  • Inducing Supersaturation: While stirring the warm solution, slowly add deionized water dropwise until the solution becomes faintly and persistently cloudy. This indicates that the solution is supersaturated.

  • Clarification: Gently warm the solution while stirring until it becomes clear again. Be careful not to evaporate a significant amount of the solvent.

  • Crystal Growth: Cover the vessel and allow it to cool slowly to room temperature. To promote the growth of larger crystals, the cooling process can be further slowed down by placing the vessel in an insulated container. For further crystallization, the vessel can be transferred to a refrigerator (4 °C).

  • Isolation and Drying: Once a satisfactory amount of crystals has formed, isolate them by filtration. Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities. Dry the crystals under vacuum at a low temperature.

Visualizations

Experimental Workflow for this compound Crystallization

G Workflow for this compound Crystallization start Start with Purified this compound (>95%) dissolve Dissolve in minimal warm ethanol start->dissolve filter Hot filtration (optional) dissolve->filter supersaturate Add water (anti-solvent) until turbidity appears filter->supersaturate clarify Warm to clarify the solution supersaturate->clarify cool Slow cooling to room temperature, then refrigerate clarify->cool isolate Isolate crystals by filtration cool->isolate wash Wash with cold ethanol-water mixture isolate->wash dry Dry crystals under vacuum wash->dry end Crystalline this compound dry->end

Caption: A generalized workflow for the recrystallization of this compound.

Signaling Pathway: Apigenin's Inhibition of the PI3K/Akt Pathway

Apigenin and its glucosides have been shown to exert their biological effects, such as inducing apoptosis in cancer cells, through the modulation of various signaling pathways. One of the key pathways affected is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[5][6][7][8][9]

G Apigenin's Inhibition of the PI3K/Akt Signaling Pathway apigenin Apigenin / this compound pi3k PI3K apigenin->pi3k Inhibits akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Apigenin inhibits the PI3K/Akt pathway, leading to reduced cell proliferation and induced apoptosis.

References

Minimizing epimerization of Apigenin-4'-glucoside during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Apigenin-4'-glucoside. The focus is on minimizing epimerization to selectively obtain the desired β-anomer.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound synthesis, and why is it a concern?

A1: In the synthesis of this compound, epimerization refers to the formation of the undesired α-glucoside anomer alongside the desired β-glucoside anomer. The anomeric center (C-1 of the glucose molecule) is a stereocenter created during the glycosylation reaction. The spatial orientation of the aglycone (apigenin) at this center determines whether the α or β anomer is formed. Controlling this stereoselectivity is crucial as the two anomers can have different biological activities and physicochemical properties. The formation of a mixture of anomers complicates purification and reduces the yield of the target compound.

Q2: What are the key factors influencing the stereochemical outcome of the glycosylation of apigenin?

A2: The stereoselectivity of the glycosylation reaction is influenced by several factors, including:

  • The nature of the glycosyl donor: The protecting groups on the sugar moiety play a critical role.

  • The reactivity of the glycosyl acceptor: The nucleophilicity of the 4'-hydroxyl group of the apigenin derivative is important.

  • The reaction conditions: This includes the choice of promoter or catalyst, solvent, temperature, and reaction time.

Q3: Which glycosylation methods are commonly used for the synthesis of this compound?

A3: The Koenigs-Knorr reaction and its modifications, such as the Helferich method, are classical and widely used methods for the synthesis of glycosides, including flavonoid glycosides like this compound.[1] These methods typically involve the reaction of a glycosyl halide (e.g., acetobromoglucose) with an alcohol (the apigenin derivative) in the presence of a promoter, often a heavy metal salt.[1]

Troubleshooting Guide

Issue 1: Low Yield of the Desired β-Anomer and Significant Formation of the α-Anomer

Possible Causes and Solutions:

  • Incorrect Choice of Glycosyl Donor Protecting Group: The protecting group at the C-2 position of the glucosyl donor is a primary determinant of stereoselectivity.

    • Recommendation: For the synthesis of the 1,2-trans-glycoside (the β-anomer of a glucoside), a "participating" protecting group at the C-2 position of the glycosyl donor is essential. Acetyl or benzoyl groups are commonly used participating groups. These groups form a cyclic intermediate that blocks the α-face of the anomeric carbon, leading to the preferential attack of the glycosyl acceptor from the β-face.

  • Suboptimal Solvent Choice: The solvent can significantly influence the equilibrium between the α- and β-anomers of the reactive intermediates.

    • Recommendation: While ethereal solvents can sometimes favor α-anomers, for Koenigs-Knorr type reactions with participating groups, solvents like dichloromethane (DCM) or a mixture of DCM and diethyl ether are often effective. Acetonitrile can sometimes promote the formation of β-glycosides.

  • Inappropriate Promoter/Catalyst: The choice of promoter affects the reaction mechanism and, consequently, the stereochemical outcome.

    • Recommendation: In the Koenigs-Knorr reaction, silver carbonate or silver oxide are traditional promoters that are effective for the synthesis of β-glycosides when a participating group is present at C-2 of the glycosyl donor.[1] Cadmium carbonate has also been used as a promoter.

Experimental Protocol: Koenigs-Knorr Synthesis of Apigenin-4'-O-β-D-glucoside

This protocol is a generalized procedure based on established principles of the Koenigs-Knorr reaction for the synthesis of β-glycosides.

Step 1: Regioselective Protection of Apigenin

To ensure glycosylation occurs specifically at the 4'-hydroxyl group, the more acidic 5- and 7-hydroxyl groups must be protected. Benzyl protecting groups are suitable for this purpose as they are stable under glycosylation conditions and can be removed later by hydrogenolysis.

Parameter Condition
Starting Material Apigenin
Reagents Benzyl bromide (BnBr), Potassium carbonate (K2CO3)
Solvent Dry N,N-Dimethylformamide (DMF)
Temperature Room temperature
Reaction Time 10-12 hours
Work-up Extraction with ethyl acetate, followed by purification.

Step 2: Glycosylation Reaction

Parameter Condition
Acceptor 5,7-Di-O-benzyl-apigenin
Donor 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose)
Promoter Silver carbonate (Ag2CO3) or Silver oxide (Ag2O)
Solvent Anhydrous Dichloromethane (DCM) or Quinoline
Additives Powdered molecular sieves 4Å to ensure anhydrous conditions
Temperature Room temperature
Reaction Time 24-48 hours (monitor by TLC)
Work-up Filtration to remove silver salts, followed by extraction and purification.

Step 3: Deprotection

Parameter Condition
Protected Glucoside 5,7-Di-O-benzyl-apigenin-4'-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside)
Reagents 1. Sodium methoxide (NaOMe) in methanol for deacetylation. 2. H2, Pd/C for debenzylation.
Solvent 1. Methanol/Dichloromethane. 2. Ethyl acetate/Methanol.
Work-up Neutralization, filtration, and purification.

experimental_workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Glycosylation cluster_step3 Step 3: Deprotection Apigenin Apigenin Protected_Apigenin 5,7-Di-O-benzyl-apigenin Apigenin->Protected_Apigenin BnBr, K2CO3 DMF Protected_Glucoside Protected this compound Protected_Apigenin->Protected_Glucoside Acetobromoglucose Acetobromoglucose Acetobromoglucose->Protected_Glucoside Ag2CO3, DCM Final_Product Apigenin-4'-O-β-D-glucoside Protected_Glucoside->Final_Product 1. NaOMe 2. H2, Pd/C

Issue 2: Difficulty in Separating the α and β Anomers

Possible Causes and Solutions:

  • Inadequate Chromatographic Conditions: The α and β anomers are diastereomers and can be challenging to separate.

    • Recommendation: High-Performance Liquid Chromatography (HPLC) is the most effective method for separating anomeric mixtures. A reversed-phase C18 column is commonly used. The mobile phase typically consists of a mixture of acetonitrile and water, often with a small amount of acid (e.g., trifluoroacetic acid) to improve peak shape. Gradient elution, where the proportion of acetonitrile is gradually increased, is often necessary to achieve good separation. Preparative HPLC can be used for purification of larger quantities.[2]

Issue 3: Confirming the Stereochemistry of the Final Product

Possible Causes and Solutions:

  • Ambiguous Spectroscopic Data: It is essential to unequivocally determine the anomeric configuration of the synthesized glucoside.

    • Recommendation: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. In ¹H NMR, the coupling constant (J-value) of the anomeric proton (H-1" of the glucose moiety) is diagnostic of the stereochemistry. For β-glucosides, the anomeric proton is in a trans-diaxial relationship with the proton at C-2", resulting in a large coupling constant, typically in the range of 7-8 Hz. For α-glucosides, the relationship is axial-equatorial, leading to a smaller coupling constant (around 3-4 Hz). The ¹³C NMR chemical shift of the anomeric carbon can also be informative. For Apigenin-4'-O-β-D-glucoside, the anomeric proton signal appears as a doublet with a coupling constant of approximately 7.6 Hz.[2]

¹H and ¹³C NMR Data for Apigenin-4'-O-β-D-glucoside

Position ¹H Chemical Shift (ppm), Multiplicity, J (Hz) ¹³C Chemical Shift (ppm)
Anomeric H-1" ~5.12, d, J = 7.6
Anomeric C-1" ~100.3
(Data obtained from biosynthetic product characterization, which is expected to be identical to the chemically synthesized compound)[2]

anomeric_determination cluster_nmr NMR Analysis cluster_beta β-Anomer cluster_alpha α-Anomer H1_NMR ¹H NMR Beta_J Large J-value (7-8 Hz) H1_NMR->Beta_J Anomeric Proton Alpha_J Small J-value (3-4 Hz) H1_NMR->Alpha_J Anomeric Proton C13_NMR ¹³C NMR Beta_C Anomeric Carbon (~100.3 ppm) C13_NMR->Beta_C Alpha_C Anomeric Carbon (Different Shift) C13_NMR->Alpha_C

References

Technical Support Center: Apigenin-4'-Glucoside Interference in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with apigenin-4'-glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference in your biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in biological assays?

This compound is a natural flavonoid glycoside. Like many polyphenolic compounds, it can be a "promiscuous inhibitor" or a Pan-Assay Interference Compound (PAINS). This means it can appear to be active in a wide range of assays through non-specific mechanisms, leading to false-positive results. These interferences can arise from the compound's physicochemical properties, such as its tendency to aggregate, its redox activity, and its ability to interact with assay components.

Q2: How does the 4'-glucoside moiety affect apigenin's potential for assay interference?

The addition of a glucose molecule at the 4' position generally increases the hydrophilicity and water solubility of apigenin. This modification can alter its aggregation propensity and its interaction with proteins and membranes compared to the aglycone form (apigenin). While glycosylation can sometimes reduce non-specific interactions by decreasing hydrophobicity, it does not eliminate the potential for interference. The sugar moiety can also introduce new possibilities for interactions with assay components.

Q3: At what concentrations is interference from this compound likely to be a problem?

Interference is highly concentration-dependent. Many flavonoids exhibit promiscuous behavior at micromolar concentrations. It is crucial to determine if the observed biological activity occurs at a concentration range where artifacts are common. As a general guideline, be cautious with activities observed in the low to mid-micromolar range and always perform control experiments to validate your findings.

Q4: What are the common mechanisms of assay interference by flavonoids like this compound?

Common mechanisms of interference include:

  • Aggregation: Many flavonoids can form colloidal aggregates in aqueous solutions, especially at higher concentrations. These aggregates can sequester and denature proteins, leading to non-specific enzyme inhibition.

  • Redox Cycling: The phenolic structure of flavonoids allows them to undergo redox cycling, which can interfere with assays that measure redox-sensitive endpoints, such as reactive oxygen species (ROS) production. Apigenin, for instance, can generate phenoxyl radicals that directly oxidize assay reagents like 2',7'-dichlorodihydrofluorescein (H2DCF), leading to a false-positive signal for ROS.

  • Chemical Reactivity: Flavonoids can be chemically reactive and may covalently modify proteins, leading to irreversible inhibition.

  • Interference with Assay Technology: These compounds can interfere with the detection methods themselves, such as fluorescence or absorbance-based readouts. For example, flavonoids can interfere with colorimetric protein assays by reducing metal ions.

Troubleshooting Guides

Issue 1: Suspected False-Positive Inhibition in an Enzyme Assay

Symptoms:

  • The compound shows inhibition of multiple, unrelated enzymes.

  • The dose-response curve is steep or has a biphasic shape.

  • The inhibition is not time-dependent in a manner consistent with a specific binding mechanism.

  • The IC50 value is in the micromolar range and varies significantly with minor changes in assay conditions (e.g., enzyme or substrate concentration).

Troubleshooting Steps:

  • Perform a Detergent-Based Assay: The inclusion of a non-ionic detergent, such as Triton X-100 or Tween-80, at a concentration above its critical micelle concentration (CMC), can disrupt compound aggregates. A significant rightward shift in the IC50 value in the presence of the detergent is a strong indicator of aggregation-based inhibition.

  • Vary Enzyme Concentration: For a true inhibitor, the IC50 should be independent of the enzyme concentration. For an aggregate-based inhibitor, the IC50 often increases linearly with the enzyme concentration.

  • Conduct a Counter-Screen with a "Nuisance" Enzyme: Test the compound against a well-characterized, unrelated enzyme that is known to be susceptible to promiscuous inhibitors (e.g., β-lactamase). Inhibition of this control enzyme suggests a non-specific mechanism.

  • Check for Time-Dependent Inhibition: Pre-incubate the enzyme with the compound for varying amounts of time before adding the substrate. A lack of a clear, saturable time-dependent inhibition may suggest a non-specific mechanism.

Issue 2: Unexpected Results in a Cell-Based Cytotoxicity Assay

Symptoms:

  • Discrepancies between different cytotoxicity assays (e.g., MTT vs. neutral red).

  • Observed effects on cell viability do not correlate with a known biological mechanism.

Troubleshooting Steps:

  • Compare Multiple Viability Assays: Use orthogonal methods to assess cell viability. For example, compare a metabolic assay (like MTT or resazurin) with a membrane integrity assay (like trypan blue exclusion or LDH release). Some flavonoids have been reported to interfere with the neutral red uptake assay, leading to false positives.

  • Control for Redox Activity: If using a redox-based assay (e.g., MTT, resazurin), include controls to ensure that the compound itself does not directly reduce the assay reagent. This can be done by performing the assay in a cell-free system.

  • Microscopic Examination: Visually inspect the cells for signs of precipitation of the compound, which can cause non-specific cytotoxicity.

Issue 3: Inconsistent or Unexplained Effects on a Signaling Pathway

Symptoms:

  • The compound appears to modulate multiple targets within a signaling pathway without a clear mechanism.

  • The observed effects on a signaling pathway are difficult to reconcile with the compound's known biological activities.

Troubleshooting Steps:

  • Validate with Orthogonal Approaches: If an effect is observed using one method (e.g., a reporter gene assay), validate it with a more direct method, such as Western blotting for phosphorylation of a key signaling protein.

  • Rule out Upstream Interference: Be aware that interference with a general cellular process, such as ATP production or mitochondrial function, can have widespread and indirect effects on signaling pathways.

  • Consider Non-Specific Redox Effects: For signaling pathways that are sensitive to the cellular redox state (e.g., Nrf2), be aware that the intrinsic redox activity of this compound could be directly activating the pathway, rather than through a specific protein target.

Quantitative Data Summary

Table 1: Reported IC50 Values for Apigenin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
HCT116Colon Cancer15 (Apigenin-7-O-glucoside)[1]
HCT116Colon Cancer62 (Apigenin)[1]
HL60Leukemia30[2]
K562Leukemia>100[2]
TF1Leukemia>100[2]
MDA-MB-231Breast Cancer~100[3]
MCF-7Breast Cancer~100[3]
HeLaCervical Cancer10[4]
SiHaCervical Cancer68[4]
CaSkiCervical Cancer76[4]
C33ACervical Cancer40[4]

Table 2: Inhibitory Effects of Apigenin on Various Enzymes

EnzymeIC50 / % InhibitionNotesCitation
α-GlucosidaseIC50 = 10.5 µMNon-competitive inhibition[5]
TyrosinaseWeak inhibition (24% for Apigenin-7-O-glucoside)-[6]

Experimental Protocols

Protocol 1: Detergent-Based Counter-Screen for Aggregation-Based Inhibition

Objective: To determine if the inhibitory activity of this compound is due to the formation of aggregates.

Materials:

  • This compound stock solution

  • Enzyme and substrate for your primary assay

  • Assay buffer

  • Triton X-100 (10% stock solution)

  • Microplate reader

Procedure:

  • Prepare two sets of serial dilutions of this compound in the assay buffer.

  • To one set of dilutions, add Triton X-100 to a final concentration of 0.01% (v/v). The other set will not contain detergent.

  • Add the enzyme to all wells and incubate according to your standard protocol.

  • Initiate the reaction by adding the substrate.

  • Measure the enzyme activity using a microplate reader.

  • Plot the dose-response curves for both conditions (with and without detergent) and calculate the respective IC50 values.

Interpretation: A significant increase (e.g., >5-fold) in the IC50 value in the presence of Triton X-100 suggests that the inhibition is, at least in part, due to aggregation.

Visualizations

experimental_workflow Troubleshooting Workflow for Suspected Assay Interference start Observed Biological Activity of this compound check_concentration Is the activity in the low-mid µM range? start->check_concentration perform_controls Perform Control Experiments check_concentration->perform_controls Yes no_concern Less Concern for Promiscuous Activity check_concentration->no_concern No detergent_assay Detergent-Based Assay (e.g., with Triton X-100) perform_controls->detergent_assay counterscreen Counter-screen with Unrelated Enzyme perform_controls->counterscreen orthogonal_assay Orthogonal Assay Validation perform_controls->orthogonal_assay analyze_results Analyze Results for Interference Signature detergent_assay->analyze_results counterscreen->analyze_results orthogonal_assay->analyze_results interference_suspected Interference Highly Suspected analyze_results->interference_suspected Positive for Interference activity_validated Activity Likely Specific analyze_results->activity_validated Negative for Interference

Caption: Troubleshooting workflow for suspected assay interference.

signaling_pathway_interference Potential Misinterpretation of Apigenin's Effect on Nrf2 Signaling cluster_direct Direct (Artifactual) Pathway Activation cluster_indirect Specific (Biological) Pathway Modulation apigenin_redox This compound (Redox Activity) ros Reactive Oxygen Species (ROS) apigenin_redox->ros generates keap1_nrf2_direct Keap1-Nrf2 Dissociation ros->keap1_nrf2_direct nrf2_translocation_direct Nrf2 Nuclear Translocation keap1_nrf2_direct->nrf2_translocation_direct are_activation_direct ARE Activation nrf2_translocation_direct->are_activation_direct observed_effect Observed Effect: Increased Nrf2 Activity are_activation_direct->observed_effect apigenin_specific This compound (Specific Target Binding) upstream_kinase Upstream Kinase (e.g., PI3K/Akt) apigenin_specific->upstream_kinase inhibits keap1_nrf2_indirect Keap1-Nrf2 Dissociation upstream_kinase->keap1_nrf2_indirect modulates nrf2_translocation_indirect Nrf2 Nuclear Translocation keap1_nrf2_indirect->nrf2_translocation_indirect are_activation_indirect ARE Activation nrf2_translocation_indirect->are_activation_indirect are_activation_indirect->observed_effect

Caption: Potential for misinterpreting Nrf2 activation by apigenin.

References

Enhancing the stability of Apigenin-4'-glucoside at different pH values

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of Apigenin-4'-glucoside at different pH values.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound at different pH values?

Q2: What are the primary degradation pathways for this compound?

The degradation of this compound can occur through two primary pathways depending on the pH:

  • Acid-catalyzed hydrolysis: Under strongly acidic conditions, the glycosidic bond linking the glucose molecule to the apigenin backbone can be cleaved, resulting in the formation of apigenin and glucose.[3]

  • Alkaline-catalyzed degradation: In neutral to alkaline solutions, the flavonoid structure itself is susceptible to degradation. This can involve the opening of the heterocyclic C-ring, leading to the formation of chalcones and subsequently other degradation products. The presence of hydroxyl groups on the B-ring can influence the specific degradation products.

Q3: What are the common degradation products of this compound?

Under acidic conditions, the primary degradation product is the aglycone, apigenin . In neutral to alkaline conditions, the degradation is more complex and can result in the formation of various phenolic acids and other smaller molecules as the flavonoid structure breaks down.

Q4: How can I enhance the stability of this compound in my experiments?

Several strategies can be employed to enhance the stability of this compound in aqueous solutions:

  • pH control: Maintaining the pH of the solution in the acidic range (ideally pH 3-5) is the most effective way to improve stability.

  • Use of appropriate buffer systems: Select a buffer that can effectively maintain the desired pH. Citrate and acetate buffers are commonly used for acidic pH ranges.

  • Low-temperature storage: Storing solutions at lower temperatures (e.g., 4°C) can significantly slow down the rate of degradation.

  • Protection from light and oxygen: Flavonoids can be sensitive to light and oxygen. Storing solutions in amber vials and minimizing headspace can help prevent photodegradation and oxidation.

  • Encapsulation: For formulation development, techniques like encapsulation in liposomes or nanoemulsions can protect the molecule from the surrounding environment and improve stability.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound concentration in solution. - pH of the solution is too high (neutral or alkaline).- Exposure to high temperatures.- Presence of oxidizing agents or metal ions.- Adjust the pH to an acidic range (3-5) using a suitable buffer.- Store solutions at 4°C or lower.- Use deoxygenated solvents and add chelating agents like EDTA if metal ion contamination is suspected.
Appearance of a new peak in HPLC analysis corresponding to apigenin. - Hydrolysis of the glycosidic bond.- This is expected under strongly acidic conditions. If this is undesirable, consider working at a slightly higher pH (e.g., pH 4-5) where hydrolysis is slower.
Precipitation of the compound from the solution. - Poor solubility of this compound in the chosen solvent system.- Degradation to the less soluble aglycone, apigenin.- Use a co-solvent such as ethanol, methanol, or DMSO to increase solubility.- Ensure the pH is in the optimal range for stability to prevent degradation to the less soluble apigenin.
Inconsistent results in stability studies. - Fluctuation in pH during the experiment.- Inconsistent temperature control.- Variability in sample preparation and handling.- Use a buffer with sufficient capacity to maintain a stable pH.- Ensure precise temperature control throughout the experiment.- Standardize all experimental procedures, including solution preparation, storage, and analytical measurements.

Data Summary

The following table summarizes the expected stability trends for this compound at different pH values based on data from related flavonoid compounds. Note: Specific quantitative data for this compound is limited in the literature; these are generalized trends.

pH Value Temperature (°C) Expected Stability Primary Degradation Pathway
1-225Low to ModerateAcid Hydrolysis to Apigenin
3-525HighMinimal Degradation
6-725Moderate to LowOnset of Alkaline Degradation
> 825LowRapid Alkaline Degradation

Experimental Protocols

Protocol for pH Stability Testing of this compound

This protocol outlines a general method for assessing the stability of this compound at different pH values.

1. Materials:

  • This compound standard
  • Buffer solutions at various pH values (e.g., pH 2, 4, 6, 8, 10)
  • HPLC-grade methanol and water
  • Formic acid (for mobile phase)
  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution.

3. Preparation of Test Solutions:

  • For each pH value to be tested, pipette a known volume of the stock solution into a volumetric flask.
  • Add the respective buffer solution to the flask and dilute to the final volume to achieve the desired final concentration of this compound.

4. Incubation:

  • Transfer aliquots of each test solution into separate, sealed vials.
  • Incubate the vials at a constant temperature (e.g., 25°C or 37°C).
  • Protect the samples from light by using amber vials or by covering them with aluminum foil.

5. Sampling and Analysis:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
  • Immediately quench any further degradation by diluting the sample with the initial mobile phase or a suitable acidic solvent.
  • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound and to detect any degradation products.

6. Data Analysis:

  • Plot the concentration of this compound versus time for each pH value.
  • Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k) and half-life (t½) at each pH.

Visualizations

cluster_acid Acidic Conditions (e.g., pH < 3) cluster_alkaline Neutral/Alkaline Conditions (e.g., pH > 7) A4G_acid This compound Apigenin Apigenin A4G_acid->Apigenin Hydrolysis Glucose Glucose A4G_acid->Glucose Hydrolysis A4G_alkaline This compound Chalcone Chalcone Intermediate A4G_alkaline->Chalcone Ring Opening Degradation_Products Further Degradation (e.g., Phenolic Acids) Chalcone->Degradation_Products Degradation

Caption: Degradation pathways of this compound at different pH values.

start Start: Prepare Stock Solution of this compound prep_samples Prepare Test Solutions in Buffers of Different pH start->prep_samples incubate Incubate Samples at Controlled Temperature and Time Points prep_samples->incubate sampling Withdraw Aliquots at t=0, t=x, t=y, t=z incubate->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis data Quantify Remaining this compound and Degradation Products analysis->data kinetics Determine Degradation Rate and Half-life data->kinetics end End: Stability Profile Established kinetics->end

Caption: Experimental workflow for pH stability testing of this compound.

issue Instability Observed (Degradation or Precipitation) check_ph Is the pH in the acidic range (3-5)? issue->check_ph adjust_ph Adjust pH to 3-5 using a suitable buffer. check_ph->adjust_ph No check_temp Is the storage temperature low (e.g., 4°C)? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Store samples at a lower temperature. check_temp->adjust_temp No check_solubility Is the compound fully dissolved? check_temp->check_solubility Yes adjust_temp->check_solubility use_cosolvent Use a co-solvent (e.g., ethanol, DMSO). check_solubility->use_cosolvent No stable Stability Improved check_solubility->stable Yes use_cosolvent->stable

Caption: Troubleshooting logic for enhancing this compound stability.

References

Technical Support Center: Apigenin-4'-Glucoside In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers conducting in vivo studies with Apigenin-4'-glucoside and other apigenin derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize variability and ensure the robustness of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high variability in plasma concentrations of apigenin after oral administration of this compound?

A1: High variability in plasma apigenin levels is a common challenge and can be attributed to several factors:

  • Low Bioavailability: Apigenin and its glycosides inherently have low oral bioavailability.[1][2][3][4][5] The molecule is lipophilic and has poor water solubility, which limits its absorption.[3][4][5]

  • Extensive Metabolism: Absorbed apigenin undergoes significant Phase I and Phase II metabolism in the intestine and liver, leading to the formation of various metabolites such as glucuronides and sulfates.[3][6][7][8] This metabolic conversion is a major source of variability.

  • Gut Microbiota Influence: The initial and critical step for the absorption of apigenin glycosides is their deglycosylation by gut bacteria.[1][9] The composition and metabolic activity of the gut microbiota can differ substantially between individual animals, leading to significant variations in the amount of apigenin aglycone available for absorption.[1][9]

  • Food Matrix Effects: The vehicle or food matrix used to deliver this compound can significantly influence its absorption. For instance, the time to reach maximum plasma concentration (Cmax) of apigenin metabolites was shown to be different when administered as a parsley drink, dried parsley with yogurt, or chamomile tea.[10]

Q2: What are the main metabolites of this compound I should be measuring in my in vivo studies?

A2: Following administration of apigenin or its glycosides, the primary metabolites found in plasma and urine are glucuronide and sulfate conjugates.[3][4][6][7] The most commonly identified metabolites are apigenin-4'-glucuronide (Ap-4'-GlcUA) and apigenin-7-glucuronide.[6][10] Depending on the animal model, sulfated conjugates can also be prominent.[4][11] It is crucial to measure both the parent compound (apigenin) and its major metabolites to get a complete pharmacokinetic profile.

Q3: How does the gut microbiota specifically impact the metabolism of this compound?

A3: The gut microbiota is essential for the initial breakdown of apigenin glycosides. Specific bacterial species, such as Eubacterium ramulus and Bacteroides distasonis, possess β-glucosidase enzymes that cleave the sugar moiety from the apigenin backbone.[9][12] This deglycosylation is necessary to release the apigenin aglycone, which is more readily absorbed across the intestinal mucosa.[6] Variability in the presence and activity of these bacteria among experimental animals is a major source of inconsistent absorption.[9] Some gut bacteria can further degrade apigenin into smaller phenolic compounds.[1][13]

Troubleshooting Guides

Issue 1: Inconsistent Bioavailability and High Standard Deviations in Pharmacokinetic Data

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Variable Gut Microbiota - Acclimatize animals: House animals in the same environment for a sufficient period before the study to allow for some normalization of their gut microbiota. - Co-housing: House animals from different cages together for a period to encourage the sharing of gut microbes. - Fecal Microbiota Transplantation (FMT): For highly controlled studies, consider FMT from a donor with a known gut microbiota composition to normalize the gut environment across experimental groups.[14] - Antibiotic pre-treatment: In specific experimental designs, pre-treatment with a broad-spectrum antibiotic cocktail can be used to ablate the gut microbiota and study the direct absorption of the aglycone form.
Dietary Inconsistencies - Standardized Diet: Use a standardized, purified diet for all animals to minimize the influence of dietary components on apigenin absorption and gut microbiota composition. Some dietary flavonoids can compete for the same metabolic pathways. - Fasting: Ensure a consistent fasting period before oral administration to reduce variability in gastric emptying and intestinal transit time.
Vehicle of Administration - Optimize Vehicle: Test different administration vehicles (e.g., corn oil, carboxymethylcellulose, polyethylene glycol) to find one that provides the most consistent suspension and absorption. - Sonication: Ensure the apigenin compound is uniformly suspended in the vehicle immediately before each administration by using sonication or vigorous vortexing.
Animal Strain, Age, and Sex - Consistent Animal Model: Use animals of the same strain, age, and sex for all experiments, as these factors are known to influence apigenin metabolism and excretion.[3][4][11] For example, Wistar and Sprague-Dawley rats can have different pharmacokinetic profiles for apigenin.[3]
Issue 2: Difficulty in Detecting and Quantifying Apigenin and its Metabolites

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inadequate Analytical Method - Use a Sensitive Method: Employ a highly sensitive and specific analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) for the quantification of apigenin and its metabolites in biological matrices.[15][16] HPLC with UV or PDA detection can also be used but may lack the sensitivity for low concentrations.[15][16][17] - Method Validation: Thoroughly validate the analytical method for linearity, accuracy, precision, and limit of quantification (LOQ) in the specific biological matrix being used (e.g., plasma, urine, tissue homogenate).[17]
Improper Sample Handling and Storage - Enzyme Inhibition: Add a β-glucuronidase/sulfatase inhibitor to plasma and urine samples immediately after collection to prevent the ex vivo conversion of metabolites back to the aglycone form. - Storage Conditions: Store samples at -80°C to prevent degradation of the analytes. Minimize freeze-thaw cycles.
Low Analyte Concentration - Increase Dose: If concentrations are consistently below the LOQ, consider increasing the administered dose, if appropriate for the study design. - Concentrate Sample: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes from the biological matrix before analysis.

Data Presentation

Table 1: Pharmacokinetic Parameters of Apigenin and its Metabolites in Rodents

Compound Animal Model Dose & Route Cmax (µg/mL) Tmax (h) Half-life (h) Reference
ApigeninRat10 mg/kg, oral--91.8[11]
Apigenin-7-O-β-D-glucosideRatIntravenous---[17]
Apigenin MetabolitesMiceVOX-fed3.42 ± 0.72--[18]

Note: This table provides a summary of available data. Direct comparison should be made with caution due to differences in experimental conditions.

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

  • Animal Preparation: Use 8-10 week old male C57BL/6 mice, acclimatized for at least one week. Fast the mice for 4-6 hours before administration, with free access to water.

  • Formulation Preparation: Prepare a suspension of this compound in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water. A common dose for preclinical studies is in the range of 10-50 mg/kg.[19][20] The final concentration should be calculated to deliver the desired dose in a volume of 100-200 µL. Sonicate the suspension for 15 minutes to ensure uniformity.

  • Administration: Administer the suspension via oral gavage using a 20-gauge, 1.5-inch curved gavage needle.

  • Blood Sampling: Collect blood samples (e.g., 20-30 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA) and a β-glucuronidase/sulfatase inhibitor.

  • Plasma Preparation: Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis by LC-MS/MS.

Protocol 2: Quantification of Apigenin and its Glucuronide Metabolites in Plasma by LC-MS/MS

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar flavonoid not present in the samples).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over several minutes to elute the analytes.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for apigenin and its glucuronide metabolites.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Processing cluster_analysis Analysis animal_prep Animal Acclimatization & Fasting formulation_prep Formulation Preparation (Suspension in Vehicle) admin Oral Gavage formulation_prep->admin blood_sampling Serial Blood Sampling admin->blood_sampling plasma_prep Plasma Separation (Centrifugation) blood_sampling->plasma_prep storage Storage at -80°C plasma_prep->storage sample_extraction Sample Extraction (e.g., Protein Precipitation) storage->sample_extraction lcms_analysis LC-MS/MS Analysis sample_extraction->lcms_analysis data_analysis Pharmacokinetic Modeling lcms_analysis->data_analysis

Caption: Workflow for in vivo pharmacokinetic study of this compound.

apigenin_metabolism cluster_gut Intestinal Lumen cluster_enterocyte Enterocyte / Liver cluster_circulation Systemic Circulation A4G This compound Apigenin Apigenin A4G->Apigenin Gut Microbiota (β-glucosidase) Metabolites Phase II Metabolites (Glucuronides, Sulfates) Apigenin->Metabolites Phase II Enzymes (UGTs, SULTs) Circulation Apigenin & Metabolites Apigenin->Circulation Absorption Metabolites->Circulation Absorption

Caption: Metabolic pathway of this compound in vivo.

troubleshooting_logic cluster_causes Potential Causes cluster_bio_factors cluster_exp_factors cluster_ana_factors start High Variability in In Vivo Data cause1 Biological Factors start->cause1 cause2 Experimental Procedure start->cause2 cause3 Analytical Method start->cause3 bio1 Gut Microbiota cause1->bio1 bio2 Animal Strain/Sex/Age cause1->bio2 bio3 Diet cause1->bio3 exp1 Administration Vehicle cause2->exp1 exp2 Dosing Inaccuracy cause2->exp2 exp3 Sample Handling cause2->exp3 ana1 Low Sensitivity cause3->ana1 ana2 Matrix Effects cause3->ana2 ana3 Analyte Degradation cause3->ana3

Caption: Troubleshooting logic for variability in apigenin in vivo studies.

References

Validation & Comparative

Apigenin Glucosides: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental data comparing Apigenin-4'-glucoside and Apigenin-7-glucoside reveals key differences in their biological activities. While both molecules are glycosylated forms of the flavonoid apigenin, the position of the glucose moiety significantly influences their therapeutic potential. This guide provides a comprehensive comparison of their antioxidant, anti-inflammatory, and cytotoxic properties, supported by available experimental data and methodologies for researchers, scientists, and drug development professionals.

At a Glance: Key Biological Activities

Current research provides more substantial evidence for the biological activities of Apigenin-7-glucoside compared to its 4'-isomer. While the synthesis of this compound has been documented, detailed and quantitative in vitro and in vivo studies on its specific biological effects are limited in publicly available literature.[1][2] This guide, therefore, primarily presents the established activities of Apigenin-7-glucoside and highlights the knowledge gap regarding this compound.

Cytotoxic Activity: A Tale of Two Isomers?

Apigenin-7-glucoside has demonstrated notable cytotoxic effects against various cancer cell lines. For instance, in a study on human colon cancer HCT116 cells, Apigenin-7-glucoside exhibited a significantly lower IC50 value compared to its aglycone, apigenin, suggesting a more potent anticancer activity.

Table 1: Cytotoxic Activity of Apigenin-7-glucoside

CompoundCell LineIC50 Value (µM)Reference
Apigenin-7-glucosideHCT116 (Colon Cancer)15[3]
ApigeninHCT116 (Colon Cancer)62[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of Apigenin-7-glucoside was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. HCT116 cells were seeded in 96-well plates and treated with varying concentrations of Apigenin-7-glucoside and apigenin for 48 hours. Following treatment, the MTT reagent was added to each well and incubated. The resulting formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.[3]

cluster_workflow MTT Assay Workflow A Seed HCT116 cells in 96-well plates B Treat with Apigenin-7-glucoside or Apigenin A->B C Incubate for 48 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 value G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory Properties: Focus on Apigenin-7-glucoside

Apigenin-7-glucoside has been investigated for its anti-inflammatory effects, particularly its ability to modulate inflammatory pathways. Studies have shown its potential to inhibit the production of pro-inflammatory mediators.

Table 2: Anti-inflammatory Activity of Apigenin-7-glucoside

ActivityModelKey FindingsReference
Inhibition of NO productionLPS-stimulated RAW 264.7 macrophagesStronger inhibitory effect on LPS-induced NF-κB/NLRP3/caspase-1 signaling compared to trolox.[4]
Reduction of pro-inflammatory cytokinesLPS-induced acute lung injury in miceSignificantly inhibited the LPS-enhanced inflammatory activity in the lung.

Experimental Protocol: In Vivo Anti-inflammatory Activity in a Mouse Model of Acute Lung Injury

To evaluate the in vivo anti-inflammatory effects of Apigenin-7-glucoside, a mouse model of lipopolysaccharide (LPS)-induced acute lung injury was utilized. Mice were administered Apigenin-7-glucoside prior to LPS challenge. After a specific time, bronchoalveolar lavage fluid (BALF) was collected to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA kits. Lung tissues were also collected for histological analysis to assess inflammation and injury.

cluster_pathway Apigenin-7-glucoside Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation Apigenin7G Apigenin-7-glucoside Apigenin7G->NFkB Inhibits

Caption: Simplified signaling pathway of Apigenin-7-glucoside's anti-inflammatory action.

Antioxidant Capacity: Awaiting a Clearer Picture

Structure-Activity Relationship: Does the Glucoside Position Matter?

The position of the glycosidic bond in flavonoids is known to influence their bioavailability, metabolism, and ultimately, their biological activity. It is hypothesized that the different positioning of the glucose moiety in this compound and Apigenin-7-glucoside could affect their interaction with cellular targets and metabolic enzymes. However, without direct comparative experimental data, this remains a subject for future investigation.

Conclusion and Future Directions

The available evidence strongly supports the biological activities of Apigenin-7-glucoside, particularly its cytotoxic and anti-inflammatory effects. In contrast, there is a significant lack of quantitative data on the biological activities of this compound, hindering a direct and comprehensive comparison.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to compare the antioxidant, anti-inflammatory, and anticancer activities of this compound and Apigenin-7-glucoside.

  • Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) of both isomers to understand how the glucoside position affects their bioavailability.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

Such studies are crucial for unlocking the full therapeutic potential of these natural compounds and for guiding the development of new flavonoid-based drugs.

References

A Comparative Analysis of Apigenin-4'-glucoside and Luteolin-7-glucoside for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the physicochemical properties, biological activities, and underlying mechanisms of two prominent flavonoid glucosides.

In the realm of natural product research and drug discovery, flavonoids stand out for their vast structural diversity and wide range of pharmacological activities. Among these, apigenin and luteolin, and their respective glucosides, are the subject of intense scientific investigation. This guide provides a detailed comparative analysis of Apigenin-4'-glucoside and Luteolin-7-glucoside, offering a valuable resource for researchers, scientists, and professionals in drug development. By presenting objective comparisons of their biological performance, supported by experimental data, this document aims to facilitate informed decisions in research and development endeavors.

Physicochemical Properties

A fundamental understanding of the physicochemical characteristics of this compound and Luteolin-7-glucoside is crucial for predicting their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as for designing effective delivery systems. The following table summarizes their key properties.

PropertyThis compoundLuteolin-7-glucoside
Molecular Formula C₂₁H₂₀O₁₀C₂₁H₂₀O₁₁
Molecular Weight 432.38 g/mol 448.38 g/mol
Chemical Structure A glucose molecule attached to the 4'-hydroxyl group of the apigenin backbone.A glucose molecule attached to the 7-hydroxyl group of the luteolin backbone.
Solubility Moderately soluble in water.Moderately soluble in water.[1]

Comparative Biological Activities

Both this compound and Luteolin-7-glucoside have demonstrated a spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While direct comparative studies are limited, the available data from various investigations provide insights into their relative potencies.

Antioxidant Activity

The antioxidant capacity of flavonoids is a key attribute contributing to their protective effects against oxidative stress-related diseases. The following table includes IC₅₀ values from DPPH and ABTS radical scavenging assays, which are common methods to evaluate antioxidant potential. Lower IC₅₀ values indicate higher antioxidant activity.

AssayThis compound (IC₅₀)Luteolin-7-glucoside (IC₅₀)
DPPH Radical Scavenging Data not available in a directly comparable format.6.80 µM[2]
ABTS Radical Scavenging Data not available in a directly comparable format.Data not available in a directly comparable format.

Note: Direct comparison of IC₅₀ values should be made with caution as experimental conditions can vary between studies.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Both flavonoid glucosides have been shown to modulate inflammatory pathways. The table below presents their inhibitory effects on nitric oxide (NO) production, a key inflammatory mediator.

AssayThis compound (IC₅₀)Luteolin-7-glucoside (IC₅₀)
Nitric Oxide (NO) Production Inhibition Data not available in a directly comparable format.22.7 µM[3]

A study comparing luteolin and its 7-O-glucoside found that luteolin more potently inhibited NO and PGE₂ production in LPS-stimulated RAW 264.7 cells.[3]

Anticancer Activity

The potential of flavonoids as anticancer agents is an area of active research. Their mechanisms of action often involve the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis. The following table summarizes the cytotoxic effects of these compounds on various cancer cell lines, presented as IC₅₀ values.

Cell LineThis compound (IC₅₀)Luteolin-7-glucoside (IC₅₀)
MCF-7 (Breast Cancer) Data not available.3.98 µg/ml[4]
HepG2 (Liver Cancer) Data for Apigenin-7-glucoside: 17 µg/mL.[5]Data for Luteolin-7-glucoside: 21 µg/mL.[5]
FaDu, HSC-3, CA9-22 (Oral Cancer) Data not available.Significant reduction in viability at 20 and 40 µM.

Note: The data for HepG2 cells is for Apigenin-7-glucoside, not this compound, and serves as an approximate comparison.

Signaling Pathways Modulation

The biological effects of this compound and Luteolin-7-glucoside are mediated through their interaction with various intracellular signaling pathways. Understanding these molecular mechanisms is critical for their development as therapeutic agents.

This compound and the PI3K/Akt Pathway

Apigenin, the aglycone of this compound, is known to modulate the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and growth. By inhibiting this pathway, apigenin can induce apoptosis and inhibit the proliferation of cancer cells.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Proliferation, Survival Proliferation, Survival Akt->Proliferation, Survival Apoptosis Apoptosis Akt->Apoptosis This compound This compound This compound->PI3K

Caption: this compound inhibits the PI3K/Akt pathway.

Luteolin-7-glucoside and the JAK/STAT Pathway

Luteolin-7-glucoside has been shown to exert its anti-inflammatory effects by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancer.

JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT->STAT Gene Transcription (Inflammation) Gene Transcription (Inflammation) STAT->Gene Transcription (Inflammation) translocates to nucleus Luteolin-7-glucoside Luteolin-7-glucoside Luteolin-7-glucoside->JAK DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_solution Prepare DPPH solution (e.g., 0.1 mM in methanol) Mix Mix DPPH solution with sample solution DPPH_solution->Mix Sample_solution Prepare test compound solutions (various concentrations) Sample_solution->Mix Incubate Incubate in the dark (e.g., 30 minutes at room temperature) Mix->Incubate Measure_Absorbance Measure absorbance (e.g., at 517 nm) Incubate->Measure_Absorbance Calculate_Scavenging Calculate scavenging activity (%) Measure_Absorbance->Calculate_Scavenging Determine_IC50 Determine IC50 value Calculate_Scavenging->Determine_IC50 MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_formazan_solubilization Formazan Solubilization & Measurement Seed_Cells Seed cells in a 96-well plate Treat_Cells Treat cells with test compounds (various concentrations) Seed_Cells->Treat_Cells Incubate_Cells Incubate for a specific duration (e.g., 24, 48, or 72 hours) Treat_Cells->Incubate_Cells Add_MTT Add MTT solution to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate to allow formazan formation (e.g., 2-4 hours) Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance (e.g., at 570 nm) Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate cell viability (%) Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

References

A Comparative Guide to the Quantification of Apigenin-4'-glucoside: HPLC-UV, LC-MS/MS, and HPTLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of Apigenin-4'-glucoside: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, quality control, and pharmacokinetic studies. This document outlines the experimental protocols, presents a comparative summary of performance data, and offers visual workflows to aid in methodology selection and implementation.

While the focus of this guide is this compound, a flavonoid glycoside with various potential pharmacological activities, the availability of direct comparative studies for this specific compound is limited. Therefore, this guide also incorporates validation data from studies on the aglycone, apigenin, and its other glycosides, such as apigenin-7-O-glucoside and apigenin-7-O-glucuronide, to provide a representative comparison of the capabilities of each technique.

Comparative Performance of Analytical Methods

The choice of an analytical method is often a balance between sensitivity, selectivity, cost, and throughput. The following table summarizes the key quantitative performance parameters for HPLC-UV, LC-MS/MS, and HPTLC based on published validation data for apigenin and its glycosides.

ParameterHPLC-UVLC-MS/MSHPTLC
Linearity Range 10 - 50 µg/mL (Apigenin)0.5 - 500 ng/mL (Apigenin)[1]50 - 250 ng/band (Apigenin)[2]
Limit of Detection (LOD) Not ReportedNot Reported7.97 ng/band (Apigenin)[2]
Limit of Quantification (LOQ) Not Reported0.5 ng/mL (Apigenin-7-glucoside)[3]24.15 ng/band (Apigenin)[2]
Accuracy (% Recovery) 99.0 - 99.4% (Apigenin)89.4 - 98.6% (Apigenin)[1]97.7 - 99.3% (Apigenin)[2]
Precision (%RSD) < 2% (Apigenin)< 13.1% (Inter-day & Intra-day) (Apigenin)[1]Not Reported
Selectivity ModerateHighModerate
Cost Low to ModerateHighLow
Throughput ModerateHighHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for the quantification of apigenin and its glycosides using HPLC-UV, LC-MS/MS, and HPTLC.

HPLC-UV Method for Apigenin Quantification

This protocol is based on a validated method for the identification and quantification of apigenin in a prepared extract.

  • Sample Preparation:

    • Accurately weigh 100 mg of the extract and transfer to a 100 mL volumetric flask containing 10 mL of ethanol.

    • Sonicate the solution for 10 minutes.

    • Make up the volume with the mobile phase.

    • Pipette 10 mL of the stock solution into a separate 100 mL volumetric flask and make up to the mark with the mobile phase.

  • Chromatographic Conditions:

    • Column: Merck C18 analytical column (5 µm, 250 mm × 4.6 mm, I.D).

    • Mobile Phase: Phosphate buffer (acidic pH) and acetonitrile in a ratio of 30:70 (v/v).

    • Flow Rate: Not specified.

    • Detection: UV detector at 268 nm.

    • Retention Time: Approximately 3.53 min for apigenin.

LC-MS/MS Method for Apigenin Quantification in Rat Plasma

This protocol is adapted from a validated method for the determination of apigenin in rat plasma[1].

  • Sample Preparation (Protein Precipitation):

    • To a plasma sample, add acetonitrile for protein precipitation.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: HSS T3 column (1.8 µm, 2.1 × 100 mm).

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in 2mM ammonium acetate buffer.

    • Flow Rate: 0.200 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Not specified in the abstract.

    • Detection: Multiple Reaction Monitoring (MRM) mode.

HPTLC Method for Apigenin Quantification

This protocol is based on a validated method for the quantitative estimation of luteolin and apigenin in a plant extract[2].

  • Sample Preparation:

    • Prepare a stock solution of the sample extract in methanol.

    • Filter the solution through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Stationary Phase: Silica gel 60 F254 HPTLC plates.

    • Mobile Phase: Toluene: ethyl acetate: formic acid (6:4:0.3, v/v/v).

    • Application: Apply the standard and sample solutions as bands on the HPTLC plate.

    • Development: Develop the plate in a saturated twin-trough chamber.

    • Detection: Densitometric scanning in fluorescence mode at 366 nm.

Method Validation and Cross-Validation Workflow

The cross-validation of analytical methods is essential to ensure consistency and reliability of results across different techniques. A general workflow for this process is illustrated below.

CrossValidationWorkflow cluster_methods Method Development & Validation cluster_validation Individual Method Validation cluster_cross_validation Cross-Validation cluster_outcome Outcome HPLC_UV HPLC-UV Method Development Val_HPLC Validate HPLC-UV (Linearity, Accuracy, Precision) HPLC_UV->Val_HPLC LC_MS LC-MS/MS Method Development Val_LCMS Validate LC-MS/MS (Linearity, Accuracy, Precision, LOD, LOQ) LC_MS->Val_LCMS HPTLC HPTLC Method Development Val_HPTLC Validate HPTLC (Linearity, Accuracy, Precision, LOD, LOQ) HPTLC->Val_HPTLC Analyze_Samples Analyze Same Set of Samples with all three methods Val_HPLC->Analyze_Samples Val_LCMS->Analyze_Samples Val_HPTLC->Analyze_Samples Compare_Results Statistically Compare Quantitative Results Analyze_Samples->Compare_Results Select_Method Select Optimal Method based on requirements Compare_Results->Select_Method

Caption: Workflow for cross-validation of analytical methods.

Signaling Pathway of Apigenin (Illustrative)

To provide a broader context for the importance of accurate apigenin quantification, the following diagram illustrates a simplified, hypothetical signaling pathway that could be influenced by apigenin, based on its known anti-inflammatory and anti-cancer properties.

ApigeninSignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Apigenin Apigenin Receptor Cell Surface Receptor Apigenin->Receptor Binds/Modulates IKK IKK Complex Apigenin->IKK Inhibits MAPK MAPK Pathway Apigenin->MAPK Inhibits Receptor->IKK Inhibits NFkB_IkB NF-kB/IkB Complex IKK->NFkB_IkB Phosphorylates IkB NFkB NF-kB (Active) NFkB_IkB->NFkB Releases NF-kB Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Promotes Transcription MAPK->Gene_Expression Regulates

Caption: Hypothetical signaling pathway influenced by Apigenin.

References

Apigenin vs. Apigenin-4'-Glucoside: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of the flavonoid apigenin and its glycosidic form, apigenin-4'-glucoside. While both compounds exhibit a range of therapeutic properties, their efficacy can differ significantly due to the presence of the glucose moiety, which primarily affects bioavailability and, consequently, biological action. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to facilitate a deeper understanding of their respective potentials in therapeutic applications.

Bioavailability and Metabolism: The Glucoside Gateway

The fundamental difference between apigenin and this compound lies in their absorption, distribution, metabolism, and excretion (ADME) profiles. Apigenin itself has low oral bioavailability due to its poor water solubility and rapid metabolism in the liver.[1][2] Glycosylation, as seen in this compound, generally increases water solubility.[3]

The absorption of apigenin glycosides is dependent on the type of sugar linkage and the site of absorption in the gastrointestinal tract.[4][5] O-glycosides, such as this compound, can be hydrolyzed by intestinal enzymes to release the aglycone (apigenin), which is then absorbed.[5] This deglycosylation step is often crucial for the bioactivity of the compound.[3] Studies in humans have shown that after consumption of apigenin glycosides, the primary metabolites found in plasma and urine are glucuronidated and sulfated conjugates of apigenin.[1][4]

Comparative Bioactivity: A Quantitative Overview

The following tables summarize the available quantitative data comparing the bioactivity of apigenin and its glycoside derivatives. It is important to note that direct comparative data for this compound is limited in the scientific literature. Therefore, data for other apigenin glycosides, such as apigenin-7-O-glucoside, are presented as a proxy to illustrate the potential differences in bioactivity.

Table 1: Comparative Anticancer Activity

CompoundCell LineAssayIC50 ValueSource
Apigenin HCT116 (Colon Cancer)MTT62 µM[6]
Apigenin-7-O-glucoside HCT116 (Colon Cancer)MTT15 µM[6]

Table 2: Comparative Anti-inflammatory Activity

CompoundAssayMeasurementResultSource
Apigenin Nitric Oxide (NO) Production in LPS-stimulated cells% Inhibition98%[7][8]
Apigenin-7-O-β-D-(6″-p-coumaroyl)-glucopyranoside Nitric Oxide (NO) Production in LPS-stimulated cells% Inhibition55%[7][8]
Apigenin Cytotoxicity on 3T3 fibroblast cell lineIC50 Value4.5 µg/mL[7][8]
Apigenin-7-O-β-D-(6″-p-coumaroyl)-glucopyranoside Cytotoxicity on 3T3 fibroblast cell lineIC50 Value~25 µg/mL[7][8]

Key Signaling Pathways

Apigenin and its glycosides exert their biological effects by modulating various intracellular signaling pathways. Below are diagrams illustrating the key pathways involved in their anti-inflammatory and anticancer activities.

anti_inflammatory_pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB_a IκBα IKK->IkB_a phosphorylates NF_kB NF-κB (p65/p50) nucleus Nucleus NF_kB->nucleus translocates inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->inflammatory_genes activates transcription apigenin Apigenin / Apigenin Glycoside apigenin->IKK inhibits apigenin->NF_kB inhibits nuclear translocation anticancer_pathway apigenin Apigenin / Apigenin Glycoside PI3K PI3K apigenin->PI3K inhibits p53 p53 apigenin->p53 activates Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 activates mitochondrion Mitochondrion Bcl2->mitochondrion inhibits release of Bax Bax (Pro-apoptotic) Bax->mitochondrion promotes release of p53->Bax activates cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 add_compounds Add apigenin / this compound incubate_24h_1->add_compounds incubate_treatment Incubate for treatment period (e.g., 48h) add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h solubilize Add solubilization solution (DMSO) incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

References

A Head-to-Head Comparison of Apigenin and its Glycosides in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a naturally occurring flavone, has garnered significant attention in oncology research for its potential anti-cancer properties. It is predominantly found in plants conjugated to sugars as glycosides. The nature and position of these sugar moieties can influence the bioavailability, solubility, and ultimately, the biological activity of the parent apigenin molecule. This guide provides a head-to-head comparison of the in vitro anti-cancer effects of apigenin and its various glycosides, supported by experimental data from published studies. We will delve into their differential effects on cancer cell viability, apoptosis, and key signaling pathways, offering a valuable resource for researchers in the field of cancer biology and drug discovery.

Comparative Analysis of Cytotoxicity

The cytotoxic effects of apigenin and its glycosides have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter for comparison.

CompoundCancer Cell LineIC50 (µM)Reference
Apigenin HCT116 (Colon Cancer)62[1]
Apigenin-7-O-glucoside HCT116 (Colon Cancer)15[1]
Apigenin HeLa (Cervical Cancer)12.08[2]
Apigenin-7-O-glucoside HeLa (Cervical Cancer)18.28[2]

Key Observation: The comparative data reveals a cell-type specific difference in the cytotoxic potency of apigenin versus its 7-O-glucoside. In the HCT116 colon cancer cell line, apigenin-7-O-glucoside was found to be approximately four times more potent than apigenin.[1] Conversely, in the HeLa cervical cancer cell line, apigenin was more potent than its glycoside. This highlights the importance of considering the specific cancer type and the metabolic machinery of the cancer cells when evaluating the therapeutic potential of these compounds.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer agents eliminate malignant cells. The ability of apigenin and its glycosides to induce apoptosis has been a key area of investigation.

In a study on HCT116 colon cancer cells, both apigenin and apigenin-7-O-glucoside were shown to induce morphological changes characteristic of apoptosis, such as chromatin condensation and the formation of apoptotic bodies.[1] However, apigenin-7-O-glucoside achieved these effects at a lower concentration compared to apigenin, suggesting a more potent pro-apoptotic activity in this cell line.[1]

Modulation of Key Signaling Pathways

The anti-cancer effects of apigenin and its derivatives are mediated through their interaction with various intracellular signaling pathways that are often dysregulated in cancer. While direct head-to-head comparative studies on the effects of a wide range of apigenin glycosides on these pathways are limited, existing research provides valuable insights.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers.

  • Apigenin: Has been shown to inhibit the PI3K/AKT/mTOR signaling pathway in cisplatin-resistant colon cancer cells.[3]

  • Apigenin-7-O-glucoside: Studies have demonstrated its ability to promote apoptosis in cervical cancer HeLa cells through the PTEN/PI3K/AKT pathway and to inhibit the PI3K/Akt/mTOR pathway in lung cancer cells.[4][5]

  • Vitexin (Apigenin-8-C-glucoside): This glycoside has been found to inhibit the PI3K/AKT/mTOR signaling pathway in gastric cancer and endometrial cancer.[6][7]

  • Isovitexin (Apigenin-6-C-glucoside): Research indicates that isovitexin can attenuate tumor growth in human colon cancer cells by modulating the PI3K/Akt/mTOR signaling pathway.[8][9]

MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling route that regulates cell proliferation, differentiation, and survival. Its dysregulation is frequently observed in various cancers.

  • Apigenin: In human melanoma cells, apigenin has been shown to suppress cell proliferation and migration by decreasing the phosphorylation of ERK1/2 proteins.[10] In colorectal cancer cells, it can inhibit both the Akt and ERK pathways.[3]

  • Vitexin: Has been implicated in the dual suppression of both MAPK/ERK and NF-κB signaling cascades.[11]

  • Isovitexin: Studies suggest that isovitexin can inhibit the activation of the MAPK/NF-κB signaling pathway.[12]

NF-κB Pathway

The NF-κB pathway plays a pivotal role in inflammation, immunity, and cell survival. Its constitutive activation in cancer cells contributes to tumor progression and resistance to therapy.

  • Apigenin: Has been shown to suppress NF-κB activation in prostate cancer cells and inhibit the NF-κB/Snail signaling pathway in human colon cancer cells.[3]

  • Vitexin: As mentioned, vitexin can dually suppress both MAPK/ERK and NF-κB signaling.[11]

  • Isovitexin: Has been shown to inhibit the activation of the MAPK/NF-κB signaling pathway.[12]

Note: The available data on signaling pathways is derived from various studies on different cancer models. A direct, comprehensive comparison of a panel of apigenin glycosides within a single cancer model is currently lacking in the scientific literature. The information presented provides an overview of the current understanding and highlights the need for further head-to-head comparative research.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HCT116, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of apigenin or apigenin glycosides for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Detection by DAPI Staining

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and detect apoptotic changes.

  • Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with the compounds of interest.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • DAPI Staining: Wash with PBS and stain the cells with DAPI solution (1 µg/mL) for 5 minutes in the dark.

  • Microscopy: Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Apoptosis Quantification by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with apigenin or its glycosides for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, p-ERK, ERK, NF-κB) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow Diagrams

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells (96-well plate) B Treat with Apigenin/ Apigenin Glycosides A->B C Add MTT Reagent (Incubate 4h) B->C D Solubilize Formazan (Add DMSO) C->D E Measure Absorbance (570 nm) D->E

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow (Annexin V/PI) A Treat Cancer Cells B Harvest & Wash Cells A->B C Stain with Annexin V-FITC & PI B->C D Analyze by Flow Cytometry C->D

Caption: Workflow for quantifying apoptosis using Annexin V/PI staining.

Signaling Pathway Diagrams

PI3K_AKT_Pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation ApigeninGlycosides Apigenin & Glycosides (Apigenin-7-glucoside, Vitexin, Isovitexin) ApigeninGlycosides->PI3K Inhibition ApigeninGlycosides->AKT Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by Apigenin and its glycosides.

MAPK_ERK_Pathway cluster_pathway MAPK/ERK Signaling Pathway GrowthFactors Growth Factors RAS RAS GrowthFactors->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription ApigeninGlycosides Apigenin & Glycosides (Vitexin, Isovitexin) ApigeninGlycosides->ERK Inhibition of Phosphorylation NFkB_Pathway cluster_pathway NF-κB Signaling Pathway Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation GeneExpression Target Gene Expression (Inflammation, Survival) Nucleus->GeneExpression ApigeninGlycosides Apigenin & Glycosides (Vitexin, Isovitexin) ApigeninGlycosides->IKK Inhibition

References

Validating the Anti-inflammatory Effect of Apigenin-4'-Glucoside in a Mouse Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of Apigenin-4'-glucoside, contextualized through the available in vivo data of its aglycone, Apigenin, and other related flavonoid glycosides. The data is presented to aid researchers in evaluating its potential as a therapeutic agent.

Introduction to Apigenin and its Glycosides

Apigenin is a naturally occurring flavone with well-documented anti-inflammatory properties. In nature, it often exists in glycosidic forms, such as this compound, where a sugar molecule is attached to the main flavonoid structure. Upon ingestion, these glycosides are often hydrolyzed by intestinal enzymes, releasing the active aglycone, Apigenin, which is then absorbed and exerts its biological effects. Therefore, in vivo studies on Apigenin can provide valuable insights into the potential efficacy of its glycoside derivatives.

The primary anti-inflammatory mechanism of Apigenin involves the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Comparative In Vivo Anti-inflammatory Activity

This section compares the anti-inflammatory effects of Apigenin with a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, in a carrageenan-induced paw edema mouse model. This model is a widely used and well-characterized assay for evaluating acute inflammation.

Table 1: Comparison of Anti-inflammatory Effects of Apigenin and Indomethacin in Carrageenan-Induced Paw Edema in Mice

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema
Control (Carrageenan)-0.48 ± 0.03-
Apigenin250.28 ± 0.0241.7%
Apigenin500.22 ± 0.0254.2%
Indomethacin100.18 ± 0.0162.5%

Data is presented as mean ± SEM. The data for Apigenin is used as a proxy for the potential effects of this compound following in vivo hydrolysis.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Signaling cluster_response Inflammatory Response cluster_intervention Therapeutic Intervention Inflammatory Stimulus (e.g., Carrageenan, LPS) Inflammatory Stimulus (e.g., Carrageenan, LPS) IKK IKK Inflammatory Stimulus (e.g., Carrageenan, LPS)->IKK IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Activates TNF-α, IL-6, IL-1β TNF-α, IL-6, IL-1β Pro-inflammatory Genes->TNF-α, IL-6, IL-1β Transcription Inflammation Inflammation TNF-α, IL-6, IL-1β->Inflammation This compound This compound This compound->IKK Inhibits experimental_workflow cluster_groups Treatment Groups Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Pre-treatment Pre-treatment Grouping->Pre-treatment Induction of Inflammation Induction of Inflammation Pre-treatment->Induction of Inflammation Measurement of Paw Edema Measurement of Paw Edema Induction of Inflammation->Measurement of Paw Edema Data Analysis Data Analysis Measurement of Paw Edema->Data Analysis Control Control This compound This compound Positive Control (e.g., Indomethacin) Positive Control (e.g., Indomethacin)

A Comparative Analysis of the Pharmacokinetic Profiles of Apigenin and Apigenin-4'-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacokinetic properties of the flavonoid apigenin and its glycosidic form, apigenin-4'-glucoside. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for their development as potential therapeutic agents. This comparison is supported by experimental data and detailed methodologies to assist in research and development.

Executive Summary

Apigenin, a widely studied flavone, is predominantly present in nature as various glycosides. The sugar moiety in these glycosides, such as in this compound, significantly influences the compound's solubility, permeability, and overall pharmacokinetic profile. While apigenin glycosides exhibit enhanced water solubility, the aglycone form, apigenin, generally demonstrates superior intestinal membrane permeability. This fundamental difference in physicochemical properties dictates their absorption and subsequent metabolic fate in the body. This guide will delve into the specifics of their pharmacokinetic parameters, the experimental methods used to determine them, and the signaling pathways they influence.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for apigenin and provides a comparative perspective for its glycosidic forms based on available data. Direct comparative in vivo pharmacokinetic data for this compound is limited; therefore, data from studies on other apigenin glucosides, such as apigenin-7-O-glucoside, are used to infer the general pharmacokinetic behavior of apigenin glycosides.

Pharmacokinetic ParameterApigenin (Aglycone)This compound (Glycoside)Key Observations
Solubility Low water solubilityHigher water solubility than apigeninThe sugar moiety enhances aqueous solubility.
Intestinal Permeability HighLowApigenin's permeability is at least 5 times higher than that of apigenin-7-O-glucoside in Caco-2 cell models.
Absorption Rapidly absorbed in the small intestine, primarily via passive diffusion and some active transport.Poorly absorbed in its intact form. Requires enzymatic hydrolysis by intestinal β-glucosidases to the aglycone (apigenin) for significant absorption.The rate-limiting step for the absorption of apigenin glycosides is their deglycosylation.
Time to Peak Plasma Concentration (Tmax) 0.5 - 2.5 hours after oral administration.Generally longer than apigenin due to the time required for hydrolysis.The Tmax for the appearance of apigenin in plasma after ingestion of its glycosides can be delayed.
Peak Plasma Concentration (Cmax) Variable, dependent on formulation and dosage. Oral administration of 60 mg/kg in rats resulted in a Cmax of 1.33 ± 0.24 µg/mL.Generally lower for the intact glycoside. The Cmax of apigenin metabolites after glycoside ingestion depends on the efficiency of hydrolysis.The bioavailability of apigenin from its glycosides is influenced by the activity of intestinal microflora.
Bioavailability Approximately 30% relative oral bioavailability has been reported in rats.The bioavailability of the intact glycoside is very low. The overall bioavailability in terms of circulating apigenin and its metabolites depends on the extent of intestinal and microbial deglycosylation.The food matrix and individual variations in gut microbiota can significantly impact the bioavailability of apigenin from its glycosides.
Metabolism Undergoes extensive phase I (hydroxylation to luteolin) and phase II (glucuronidation and sulfation) metabolism in the liver and intestines.The primary metabolic step is hydrolysis to apigenin, which then follows the same metabolic pathways as ingested apigenin.The main circulating forms of apigenin after oral intake of either form are its glucuronide and sulfate conjugates.
Excretion Excreted in urine and feces as metabolites.Excreted primarily as metabolites of apigenin in urine and feces. Unabsorbed glycosides may be excreted in the feces.Enterohepatic recirculation of apigenin and its metabolites can occur.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

A typical experimental protocol to determine the pharmacokinetic profiles of apigenin and this compound following oral administration in rats is outlined below.

  • Animal Model: Male Wistar rats (200-250 g) are used. The animals are fasted overnight before the experiment with free access to water.

  • Drug Administration: The compounds (apigenin or this compound) are suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) and administered orally via gavage at a specific dose (e.g., 50 mg/kg).

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Plasma Preparation: The blood samples are centrifuged at 4000 rpm for 10 minutes to separate the plasma, which is then stored at -80°C until analysis.

  • Sample Analysis: The concentrations of the parent compound and its major metabolites in the plasma samples are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t1/2).

LC-MS/MS Analysis of Apigenin and its Metabolites in Plasma

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of apigenin and its metabolites in biological matrices.

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation. An aliquot of plasma is mixed with a precipitating agent (e.g., acetonitrile or methanol) containing an internal standard (e.g., a structurally similar flavonoid). The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Separation: Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of two solvents, typically water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometric Detection: The analytes are detected using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the parent compound and its metabolites to ensure selectivity and sensitivity.

  • Quantification: A calibration curve is constructed by plotting the peak area ratios of the analyte to the internal standard against the corresponding concentrations of the analyte in spiked plasma samples. The concentrations of the analytes in the experimental samples are then determined from this calibration curve.

Mandatory Visualizations

Comparative Pharmacokinetic Workflow

pharmacokinetic_workflow cluster_oral_admin Oral Administration cluster_absorption Gastrointestinal Tract cluster_distribution Systemic Circulation cluster_metabolism Liver cluster_excretion Excretion Apigenin Apigenin Small_Intestine Small Intestine Apigenin->Small_Intestine Direct Absorption Apigenin_Glucoside This compound Stomach Stomach Apigenin_Glucoside->Stomach Colon Colon Apigenin_Glucoside->Colon Unabsorbed Stomach->Small_Intestine Hydrolysis Hydrolysis by β-glucosidases Small_Intestine->Hydrolysis Plasma_Apigenin Apigenin in Plasma Small_Intestine->Plasma_Apigenin Feces Feces Colon->Feces Hydrolysis->Apigenin Release of Aglycone cluster_metabolism cluster_metabolism Plasma_Apigenin->cluster_metabolism Plasma_Metabolites Metabolites in Plasma (Glucuronides, Sulfates) cluster_excretion cluster_excretion Plasma_Metabolites->cluster_excretion Phase_I Phase I Metabolism (e.g., to Luteolin) Phase_II Phase II Metabolism (Glucuronidation, Sulfation) Urine Urine cluster_metabolism->Plasma_Metabolites cluster_excretion->Urine cluster_excretion->Feces

Caption: Comparative workflow of Apigenin and this compound pharmacokinetics.

Apigenin's Effect on the PI3K/Akt Signaling Pathway

PI3K_Akt_pathway Apigenin Apigenin PI3K PI3K Apigenin->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Stimulation

Caption: Apigenin inhibits the PI3K/Akt signaling pathway, leading to reduced cell proliferation and induced apoptosis.

Efficacy of Apigenin and its Glycosides in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the efficacy of Apigenin-4'-glucoside across a wide range of cancer cell lines is limited in publicly available research. The majority of studies focus on its aglycone form, Apigenin. The glycosylation pattern can significantly impact a flavonoid's bioavailability, cellular uptake, and biological activity. For instance, a study on Apigenin-7-O-glucoside demonstrated it had a more potent cytotoxic effect on HCT116 colon cancer cells than Apigenin itself, with an IC50 value approximately four times lower[1]. This highlights that data for Apigenin should not be directly extrapolated to its glycoside forms.

This guide provides a comprehensive overview of the well-documented efficacy of Apigenin in various cancer cell lines to serve as a foundational reference. We strongly advise specific experimental validation for this compound.

Overview of Apigenin's Anti-Cancer Activity

Apigenin (4′,5,7-trihydroxyflavone) is a natural flavonoid found in numerous fruits, vegetables, and herbs.[2][3] It has been extensively studied for its anti-cancer properties, demonstrating the ability to inhibit proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle in a wide array of cancer cell lines.[3][4][5][6] Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways crucial for cancer cell survival and progression.[3][4]

Data Presentation: Anti-Proliferative Efficacy of Apigenin

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Apigenin in various human cancer cell lines, indicating its potency in inhibiting cell proliferation.

Cancer TypeCell LineIC50 Value (µM)Incubation Time (h)
Renal Cell Carcinoma ACHN39.4 / 15.424 / 48
786-039.1 / 19.024 / 48
Caki-150.9 / 21.424 / 48
Cholangiocarcinoma HuCCA-17548
KKU-M05578 / 6124 / 48
Colon Cancer HT-29 (Cisplatin-Resistant)30Not Specified
HCT-11691.9 / 88.4 / 77.124 / 48 / 72
Leukemia HL603024
Cervical Cancer HeLa~50 (for ~50% inhibition)24
C33A~50 (for ~50% inhibition)24

Source: Renal Cell Carcinoma[7], Cholangiocarcinoma[8][9], Colon Cancer[10][11], Leukemia[6], Cervical Cancer. Note: IC50 values can vary between studies due to different experimental conditions.

Key Mechanisms of Action

Apigenin exerts its anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest.

  • Induction of Apoptosis: Apigenin has been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][6] It modulates the expression of key apoptosis-regulating proteins, increasing the ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2.[5] This leads to the release of cytochrome c from the mitochondria and the activation of a cascade of caspases (e.g., caspase-3, -8, -9), which are the executioners of apoptosis.[2][6]

  • Cell Cycle Arrest: Apigenin can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This arrest most commonly occurs at the G2/M or G0/G1 checkpoints.[2][4] The mechanism involves the downregulation of proteins that drive the cell cycle, such as cyclins (e.g., Cyclin A, Cyclin B) and cyclin-dependent kinases (CDKs), and the upregulation of CDK inhibitors like p21/WAF1, often in a p53-independent manner.[2]

Modulation of Signaling Pathways

Apigenin's effects on apoptosis and the cell cycle are orchestrated by its ability to interfere with critical intracellular signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: This is a central pathway for cell survival, proliferation, and growth. Apigenin can inhibit this pathway by suppressing the activity of PI3K and preventing the phosphorylation (activation) of Akt, which in turn leads to decreased activity of mTOR and its downstream targets.[3][4]

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Apigenin has been shown to suppress the activation of key components like ERK1/2 in several cancer types.[3]

  • NF-κB Signaling: NF-κB is a transcription factor that promotes inflammation and cell survival. Apigenin can suppress its activation, thereby reducing the expression of genes that prevent apoptosis.[4]

  • Wnt/β-catenin Pathway: Dysregulation of this pathway is common in many cancers. Apigenin can inhibit this pathway, leading to a reduction in cancer cell proliferation, migration, and invasion.[3][4]

Mandatory Visualizations

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apigenin Apigenin Apigenin->PI3K Apigenin->Akt

Caption: Apigenin inhibits the PI3K/Akt/mTOR survival pathway.

Experimental_Workflow cluster_assays Perform Assays start Seed Cancer Cells in Culture Plates treat Treat with Apigenin (or Glucoside) at various concentrations start->treat incubate Incubate for 24, 48, 72 hours treat->incubate viability Cell Viability (e.g., MTT Assay) incubate->viability apoptosis Apoptosis (e.g., Annexin V) incubate->apoptosis cellcycle Cell Cycle (e.g., PI Staining) incubate->cellcycle analyze Data Analysis (e.g., IC50, % Apoptosis) viability->analyze apoptosis->analyze cellcycle->analyze end Conclusion on Efficacy analyze->end

Caption: General workflow for in vitro efficacy testing.

Experimental Protocols

Below are generalized methodologies for key experiments used to determine the efficacy of compounds like Apigenin.

Cell Viability and IC50 Determination (MTT Assay)
  • Objective: To measure the cytotoxic effect of a compound on cancer cells and determine the IC50 value.

  • Methodology:

    • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

    • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Apigenin (e.g., 0, 5, 10, 25, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.

    • Incubation: Cells are incubated with the compound for specific time points (e.g., 24, 48, 72 hours).

    • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

    • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting cell viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Objective: To quantify the percentage of cells undergoing apoptosis.

  • Methodology:

    • Cell Treatment: Cells are seeded in 6-well plates and treated with Apigenin at a selected concentration (e.g., its IC50 value) for a specified time.

    • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS (phosphate-buffered saline).

    • Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic and necrotic cells with compromised membranes) are added.

    • Incubation: The cells are incubated in the dark for 15-20 minutes.

    • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The results differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)
  • Objective: To determine the effect of the compound on cell cycle distribution.

  • Methodology:

    • Cell Treatment: Cells are treated with Apigenin as described for the apoptosis assay.

    • Cell Harvesting & Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C. Fixation permeabilizes the cells.

    • Staining: Fixed cells are washed and then treated with RNase A to prevent staining of RNA. Subsequently, they are stained with Propidium Iodide (PI), which intercalates with DNA.

    • Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

The Synergistic Potential of Apigenin-4'-glucoside in Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a growing emphasis on combination strategies to enhance efficacy and overcome drug resistance. This guide provides a comprehensive evaluation of the synergistic effects of Apigenin-4'-glucoside, a naturally occurring flavonoid, when combined with conventional chemotherapy drugs. By objectively comparing its performance with alternative approaches and presenting supporting experimental data, we aim to equip researchers and drug development professionals with the critical information needed to explore this promising avenue in oncology.

Quantitative Analysis of Synergistic Effects

The synergy between this compound and various chemotherapy agents has been demonstrated across multiple cancer cell lines. The following tables summarize the key quantitative data from these studies, focusing on the half-maximal inhibitory concentration (IC50) and the Combination Index (CI), where a CI value less than 1 indicates a synergistic effect.

Cancer TypeCell LineChemotherapy DrugApigenin IC50 (µM)Chemotherapy IC50Combination IC50Combination Index (CI)Reference
Breast CancerMCF-7Doxorubicin>1002.3 µM37.89 µM (Apigenin) + 1 µM (Doxorubicin)<1 (Synergistic)
Breast CancerMDA-MB-231Doxorubicin>1004.1 µMNot explicitly stated, but synergy confirmed<1 (Synergistic)
Cervical CancerHeLaPaclitaxel~40~8 nM15 µM (Apigenin) + 4 nM (Paclitaxel) significantly enhances cytotoxicity<1 (Synergistic)
Lung CancerA549PaclitaxelNot specifiedNot specified15 µM (Apigenin) + 4 nM (Paclitaxel) enhances cytotoxicityNot specified
Hepatocellular CarcinomaHep3BPaclitaxelNot specifiedNot specified15 µM (Apigenin) + 4 nM (Paclitaxel) enhances cytotoxicityNot specified

Key Signaling Pathways Modulated by this compound in Combination Therapy

This compound exerts its synergistic effects by modulating a multitude of cellular signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for designing rational drug combinations and identifying potential biomarkers for patient stratification.

One of the primary mechanisms is the induction of apoptosis (programmed cell death). Apigenin, when combined with chemotherapy agents like etoposide and cyclophosphamide, has been shown to synergistically induce the intrinsic apoptosis pathway. This involves an increase in the expression of pro-apoptotic proteins such as BAX, Cytochrome c, SMAC/DIABLO, and HTRA2/OMI, while decreasing the expression of the anti-apoptotic protein BCL2. This ultimately leads to the activation of caspase-9 and caspase-3, executing the apoptotic process.

Furthermore, apigenin can also activate the extrinsic apoptosis pathway by inducing the expression of death receptors like TRAILR1/DR4, a mechanism not typically engaged by chemotherapy drugs alone. This dual activation of both intrinsic and extrinsic pathways enhances the overall apoptotic response.

Several key signaling pathways are implicated in the synergistic effects of apigenin:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. Apigenin has been shown to inhibit this pathway, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy.

  • MAPK/ERK Pathway: The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. Apigenin can modulate this pathway to inhibit cancer cell growth.

  • Wnt/β-catenin Pathway: Dysregulation of this pathway is common in many cancers and is associated with tumor initiation and progression. Apigenin can inhibit this pathway, leading to reduced cancer cell migration and invasion.

  • JAK/STAT Pathway: This pathway plays a critical role in cytokine signaling and is often constitutively active in cancer, promoting cell proliferation and survival. Apigenin has been shown to suppress this pathway.

Below is a diagram illustrating the key signaling pathways modulated by this compound in synergy with chemotherapy.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_chemo Chemotherapy cluster_apigenin This compound Death Receptors (TRAILR1/DR4) Death Receptors (TRAILR1/DR4) Caspase-8 Caspase-8 Death Receptors (TRAILR1/DR4)->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c SMAC/DIABLO SMAC/DIABLO Mitochondrion->SMAC/DIABLO HTRA2/OMI HTRA2/OMI Mitochondrion->HTRA2/OMI Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Chemotherapy Drug Chemotherapy Drug DNA Damage DNA Damage Chemotherapy Drug->DNA Damage BAX BAX DNA Damage->BAX This compound This compound This compound->Death Receptors (TRAILR1/DR4) Induces This compound->BAX Upregulates BCL2 BCL2 This compound->BCL2 Downregulates BAX->Mitochondrion Promotes permeabilization BCL2->Mitochondrion Inhibits permeabilization Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis G cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis Cancer Cell Line Cancer Cell Line Seeding in 96-well plates Seeding in 96-well plates Cancer Cell Line->Seeding in 96-well plates Treatment with this compound and/or Chemotherapy Drug Treatment with this compound and/or Chemotherapy Drug Seeding in 96-well plates->Treatment with this compound and/or Chemotherapy Drug MTT Assay (Cell Viability) MTT Assay (Cell Viability) Treatment with this compound and/or Chemotherapy Drug->MTT Assay (Cell Viability) Western Blot (Protein Expression) Western Blot (Protein Expression) Treatment with this compound and/or Chemotherapy Drug->Western Blot (Protein Expression) Flow Cytometry (Cell Cycle/Apoptosis) Flow Cytometry (Cell Cycle/Apoptosis) Treatment with this compound and/or Chemotherapy Drug->Flow Cytometry (Cell Cycle/Apoptosis) IC50 Determination IC50 Determination MTT Assay (Cell Viability)->IC50 Determination Analysis of Protein Expression Changes Analysis of Protein Expression Changes Western Blot (Protein Expression)->Analysis of Protein Expression Changes Cell Cycle/Apoptosis Analysis Cell Cycle/Apoptosis Analysis Flow Cytometry (Cell Cycle/Apoptosis)->Cell Cycle/Apoptosis Analysis Combination Index (CI) Calculation Combination Index (CI) Calculation IC50 Determination->Combination Index (CI) Calculation

A Researcher's Guide to Orthogonal Methods for Apigenin-4'-Glucoside Characterization

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product research and drug development, the precise characterization of bioactive compounds is paramount. Apigenin-4'-glucoside, a flavonoid glycoside with promising therapeutic properties, requires rigorous analytical techniques to confirm its identity and purity. This guide provides a comparative overview of orthogonal methods for the characterization of this compound, offering experimental data and detailed protocols to aid researchers in their analytical endeavors.

Comparative Data of Analytical Techniques

The following table summarizes key quantitative data obtained from various analytical techniques used to characterize this compound.

Analytical MethodParameterReported ValueReference
High-Performance Liquid Chromatography (HPLC) Retention Time (t R )16.4 min[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) [M-H]⁻ (m/z)431.1[2]
[M+H]⁺ (m/z)433.2[2]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Anomeric Proton (H-1")δ H 5.12 (d, J = 7.6 Hz)[1]
5-OHδ H 10.45 (s)[1]
7-OHδ H 12.94 (s)[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Anomeric Carbon (C-1")δ C 100.3 ppm[1]
UV-Visible (UV-Vis) Spectroscopy Maximum Absorbance (λ max )268 nm and 334 nm[3]

Orthogonal Workflow for Characterization

The effective characterization of this compound relies on a structured workflow that integrates multiple analytical techniques. The following diagram illustrates a typical orthogonal approach, starting from sample preparation to final structure elucidation.

Orthogonal_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Elucidation cluster_3 Final Confirmation Sample Sample Extraction Extraction Sample->Extraction Solvent Purification Purification Extraction->Purification e.g., Column Chromatography HPLC HPLC Purification->HPLC Purity & Rt UV_Vis UV_Vis HPLC->UV_Vis λmax LC_MS LC_MS UV_Vis->LC_MS Molecular Weight NMR NMR LC_MS->NMR Connectivity Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed

Fig. 1: Orthogonal workflow for this compound characterization.

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying experimental results. Below are protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for the separation and initial identification of this compound.

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a photodiode array (PDA) or UV detector is suitable.

  • Mobile Phase: A gradient elution is often employed for optimal separation of flavonoids. A typical mobile phase consists of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B (linear gradient)

    • 20-25 min: 50-90% B (linear gradient)

    • 25-30 min: 90% B (isocratic)

    • 30-35 min: 90-10% B (linear gradient)

    • 35-40 min: 10% B (isocratic for column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Detection: UV detection at 268 nm or 337 nm.[4][5]

  • Injection Volume: 10-20 µL

  • Sample Preparation: Dissolve the purified sample in the initial mobile phase composition or a compatible solvent like methanol.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides crucial information about the molecular weight of the analyte, aiding in its identification.

  • LC System: An LC system similar to the one described for HPLC can be used. The mobile phase composition may need to be optimized for MS compatibility (e.g., using volatile buffers like ammonium acetate).

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled with a triple quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

  • Ionization Mode: Both positive and negative ion modes should be employed to obtain comprehensive mass information. This compound is often detected as [M-H]⁻ in negative mode and [M+H]⁺ in positive mode.[2]

  • MS Parameters:

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-40 V

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-450 °C

    • Desolvation Gas Flow: 600-800 L/hr

    • Scan Range: m/z 100-1000

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are common solvents for flavonoids.

  • Experiments:

    • ¹H NMR: Provides information about the number, environment, and connectivity of protons.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between protons and carbons, confirming the glycosylation site and the structure of the sugar moiety.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of the deuterated solvent.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique that provides information about the electronic transitions within the molecule, which is characteristic of the flavonoid structure.

  • Instrumentation: A standard double-beam UV-Vis spectrophotometer.

  • Solvent: Methanol or ethanol are commonly used solvents.

  • Procedure:

    • Prepare a dilute solution of the purified this compound in the chosen solvent.

    • Scan the sample over a wavelength range of 200-500 nm.

    • Record the wavelengths of maximum absorbance (λmax). For apigenin and its glycosides, two characteristic absorption bands are typically observed.[3][4]

By employing this suite of orthogonal methods, researchers can confidently identify and characterize this compound, ensuring the quality and reliability of their scientific findings and paving the way for further investigation into its biological activities.

References

Apigenin-4'-Glucoside: A Comparative Analysis of Its Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of Apigenin-4'-glucoside's activity against known inhibitors, supported by experimental data and detailed protocols. The focus is on two key biological pathways: α-glucosidase inhibition and the PI3K/Akt/mTOR signaling cascade.

Comparative Inhibitory Activity

The following tables summarize the inhibitory concentrations (IC50) of apigenin and its glucoside derivative in comparison to well-established inhibitors.

α-Glucosidase Inhibition
CompoundTargetIC50 ValueInhibition Type
Apigenin α-Glucosidase10.5 ± 0.05 µM[1][2]Non-competitive[1][2]
This compound α-GlucosidaseActivity lost/reduced*-
Acarbose α-Glucosidase~262.32 µg/mLCompetitive

*Note: Studies have indicated that modifications at the 4'-hydroxyl group of apigenin, such as glycosylation, lead to a loss of α-glucosidase inhibitory activity[3].

PI3K/Akt/mTOR Pathway Inhibition
CompoundTargetIC50 ValueNotes
Apigenin Casein Kinase 2 (CK2)30 µM[4]CK2 is upstream of the PI3K/Akt pathway.
Apigenin PI3K/Akt/mTOR-Suppresses pathway activity[5][6][7].
Oridonin Akt1 / Akt28.4 µM / 8.9 µM[8]Known Akt inhibitor.
PI-103 PI3K-Known PI3K inhibitor[9].

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing inhibitory activity.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Apigenin Apigenin Apigenin->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of Apigenin.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (this compound) Incubation Incubation Compound->Incubation Enzyme Enzyme/Cell Culture Enzyme->Incubation Measurement Measurement of Activity/Phosphorylation Incubation->Measurement IC50 IC50 Determination Measurement->IC50 Comparison Comparison with Known Inhibitors IC50->Comparison

Caption: General experimental workflow for inhibitor screening.

Experimental Protocols

α-Glucosidase Inhibition Assay

This protocol is adapted from established methods to determine the in vitro inhibitory activity of a compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (pH 6.8)

  • Test compound (this compound)

  • Positive control (Acarbose)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and the positive control.

  • In a 96-well plate, add 50 µL of sodium phosphate buffer to each well.

  • Add 10 µL of the test compound or positive control to the respective wells.

  • Add 20 µL of α-glucosidase solution (1 U/mL) to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (5 mM) to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

PI3K/Akt Pathway Activity Assay (Western Blot)

This protocol outlines a method to assess the phosphorylation status of Akt, a key downstream target of PI3K, as an indicator of pathway activity.

Materials:

  • Cancer cell line with a constitutively active PI3K/Akt pathway

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration.

  • Lyse the cells using lysis buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.

  • Densitometric analysis is performed to quantify the level of Akt phosphorylation relative to the total Akt. A decrease in the ratio of phospho-Akt to total Akt indicates inhibition of the PI3K/Akt pathway.

References

Safety Operating Guide

Proper Disposal Procedures for Apigenin-4'-glucoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. For researchers, scientists, and drug development professionals handling Apigenin-4'-glucoside, a flavonoid compound, adherence to proper disposal protocols is essential to ensure personnel safety and environmental protection. This guide provides detailed, step-by-step instructions for the proper disposal of this compound, drawing from general chemical waste management principles and safety data for related compounds.

I. Immediate Safety and Handling

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat.[1][2][3][4] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[1][2][3]

In Case of a Spill:

  • Avoid Dust Formation: If the spilled material is a solid, prevent the generation of dust.[1][2]

  • Containment: For liquid spills, cover with an absorbent, inert material. For solid spills, carefully sweep up the material.

  • Collection: Place the contained waste into a suitable, sealed container for disposal.[1][2][3]

  • Decontamination: Clean the spill area thoroughly.

  • Environmental Precaution: Prevent the spilled material from entering drains or waterways.[1][2][3]

II. Core Disposal Protocol

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[5][6][7] All materials contaminated with this compound are to be treated as chemical waste.

Step 1: Waste Segregation Proper segregation is the first and most critical step in chemical waste management.[5][8]

  • Solid Waste: Collect solid this compound waste, including residual powder, contaminated weighing paper, and disposable labware (e.g., pipette tips, microfuge tubes), in a designated, compatible, and clearly labeled solid chemical waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix aqueous waste with organic solvent waste.[7][8] Halogenated and non-halogenated solvent wastes should also be kept separate.[7][9]

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[10]

Step 2: Container Management

  • Compatibility: Waste containers must be made of a material compatible with the chemical waste. For instance, strong acids should not be stored in metal containers.[8][11]

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.[11] The label should include the full chemical name ("this compound") and the approximate concentration. Deface any original labels on reused containers.[6][11]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[7][11] This prevents the release of vapors and reduces the risk of spills.

Step 3: Storage

  • Designated Area: Store all chemical waste in a designated satellite accumulation area (SAA) within the laboratory.[5] This area should be under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to use secondary containment, such as a spill tray, to store waste containers.[6][12] This will contain any potential leaks.

  • Incompatible Wastes: Store containers of incompatible waste streams separately to prevent accidental mixing and dangerous reactions.[5][12] For example, keep acids away from bases and oxidizers away from organic materials.[5][12]

Step 4: Scheduling Disposal

  • Institutional Procedures: Follow your institution's specific procedures for requesting a chemical waste pickup from the Environmental Health and Safety (EHS) department.

  • Timely Removal: Do not let waste accumulate in the laboratory for extended periods. Full containers should be removed promptly.[5]

III. Disposal of Empty Containers

  • Non-Acutely Hazardous Waste: For containers that held this compound (which is not typically classified as an acute hazardous waste), they can often be disposed of as regular trash after being thoroughly emptied.[6]

  • Rinsing: In some jurisdictions, triple rinsing the container with a suitable solvent may be required. The rinsate must be collected and disposed of as hazardous chemical waste.[6][7]

  • Defacing Labels: Before disposing of the empty container in the regular trash, completely deface or remove the original chemical label.[6]

IV. Data Presentation

Waste TypeCollection ContainerKey Segregation Requirement
Solid Waste (e.g., powder, contaminated labware)Labeled, compatible solid chemical waste containerSeparate from liquid and sharps waste.
Liquid Waste (aqueous or solvent solutions)Labeled, compatible liquid chemical waste containerSegregate aqueous, halogenated, and non-halogenated solvent waste streams.
Sharps Waste (e.g., contaminated needles)Designated sharps containerDo not mix with other waste types.
Empty Containers Regular trash (after proper procedure)Must be thoroughly emptied, and labels must be defaced. Rinsate to be collected as chemical waste.

V. Diagrams

DisposalWorkflow cluster_workflow This compound Disposal Workflow Start Identify this compound Waste Segregate Segregate Waste by Type (Solid, Liquid, Sharps) Start->Segregate Containerize Use Labeled, Compatible Containers Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store Schedule Schedule Pickup with EHS Store->Schedule End Waste Removed for Disposal Schedule->End

Caption: A workflow diagram illustrating the step-by-step process for the proper disposal of this compound waste in a laboratory setting.

LogicalRelationships cluster_logic Logical Relationships in Waste Handling Waste This compound Waste Segregation Proper Segregation Waste->Segregation Labeling Accurate Labeling Waste->Labeling Storage Safe Storage Segregation->Storage Labeling->Storage Safety Personnel & Environmental Safety Storage->Safety Compliance Regulatory Compliance Storage->Compliance

Caption: A diagram showing the logical relationship between proper waste handling procedures and the resulting safety and compliance outcomes.

References

Personal protective equipment for handling Apigenin-4'-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Apigenin-4'-glucoside. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side Shields or GogglesTo protect against dust particles and splashes. A face shield may be necessary when handling larger quantities.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected for integrity before use and changed regularly, or immediately if contaminated.[1]
Body Protection Laboratory CoatA standard lab coat should be worn to protect street clothing and prevent skin contact.
Respiratory Protection N95 or higher-rated RespiratorRecommended when handling the powder outside of a chemical fume hood or ventilated enclosure to prevent inhalation of dust particles.[3]

Safe Handling Procedures

Adherence to standard laboratory operating procedures is critical. The following workflow outlines the key steps for safely handling this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage prep_area Work in a designated area (e.g., chemical fume hood). don_ppe Don appropriate PPE as specified above. prep_area->don_ppe weigh Carefully weigh the required amount of this compound. don_ppe->weigh dissolve Dissolve the compound in a suitable solvent. weigh->dissolve clean Clean all equipment and the work area thoroughly. dissolve->clean dispose Dispose of waste according to institutional guidelines. clean->dispose store Store the compound in a tightly sealed container in a cool, dry place. dispose->store

Safe handling workflow for this compound.

Experimental Protocol: Weighing and Dissolving this compound

  • Preparation : Designate a clean, well-ventilated workspace, preferably a chemical fume hood, for handling the compound.

  • PPE : Don all required personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves. If not working in a fume hood, a respirator is recommended.

  • Weighing : Use a calibrated analytical balance to weigh the desired amount of this compound. To minimize dust generation, handle the powder gently and avoid creating air currents.

  • Dissolving : Transfer the weighed powder to an appropriate vessel. Add the desired solvent and mix gently until the compound is fully dissolved.

  • Cleanup : After use, decontaminate all surfaces and equipment.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage:

  • Store this compound in a tightly sealed container to prevent moisture absorption and contamination.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan:

The disposal of chemical waste must be in accordance with institutional, local, and national regulations.

Waste TypeDisposal Procedure
Unused Solid Compound Collect in a designated, labeled hazardous waste container.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated solid hazardous waste container.
Solutions of this compound Collect in a labeled liquid hazardous waste container. Do not pour down the drain.[4]

The following diagram illustrates the logical flow for the disposal of this compound waste.

Disposal Logic for this compound Waste start Generate Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container dispose Dispose via Institutional Hazardous Waste Management solid_container->dispose liquid_container->dispose

Logical flow for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.